4-Bromo-2-(propan-2-yloxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUXMLVVIGHPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(propan-2-yloxy)benzoic acid, registered under CAS number 1038595-51-5 , is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a benzoic acid core functionalized with a bromine atom and an isopropoxy group, presents a unique combination of reactive sites and physicochemical properties. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications, with a focus on the underlying scientific principles and practical considerations for its use in a research and development setting.
The strategic placement of the bromo, isopropoxy, and carboxylic acid functionalities makes this compound a versatile building block. The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the bromine atom is amenable to a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropoxy group, introduced to modulate lipophilicity and steric hindrance, can influence the compound's pharmacokinetic and pharmacodynamic properties in drug discovery programs. This guide will delve into the technical details of this valuable synthetic intermediate.
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound is the Williamson ether synthesis. This venerable yet reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, the readily available precursor, 4-Bromo-2-hydroxybenzoic acid, is reacted with an isopropylating agent, such as 2-bromopropane or 2-iodopropane.
Mechanistic Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism.[1] The phenolic hydroxyl group of 4-Bromo-2-hydroxybenzoic acid is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide leaving group. The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the reaction rate. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[2]
Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Alkylation: Add 2-bromopropane (1.5 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| CAS Number | 1038595-51-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [6] |
| Molecular Weight | 259.10 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Predicted XlogP | 2.8 | [6] |
| Predicted pKa | ~3.5-4.0 | Inferred from benzoic acid and its derivatives |
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The methine proton will appear as a septet, and the methyl protons as a doublet. The acidic proton of the carboxylic acid will be a broad singlet, often downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (including those attached to the bromine, isopropoxy, and carboxyl groups), and the carbons of the isopropoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch of the carboxylic acid, C-O stretches from the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.[4][7][8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5][9] Fragmentation patterns would likely involve the loss of the isopropoxy group and the carboxyl group.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a variety of chemical transformations.
Role in Drug Discovery
Substituted benzoic acids are a common motif in many marketed drugs and clinical candidates.[10][11] The carboxylic acid functionality can serve as a key binding element to biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. The bromo and isopropoxy substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of the chemical space around the core scaffold.[12] This is a powerful strategy in lead optimization to enhance target engagement and modulate physicochemical properties. The isopropoxy group can improve metabolic stability and oral bioavailability by masking a polar hydroxyl group and increasing lipophilicity.
Caption: The role of this compound in drug discovery.
Utility in Organic Synthesis
Beyond its direct application in drug discovery, this compound is a versatile building block for the synthesis of a variety of organic compounds. The presence of multiple, orthogonally reactive functional groups allows for sequential chemical transformations. For example, the carboxylic acid could be protected, followed by a cross-coupling reaction at the bromine position, and finally, deprotection and further derivatization of the carboxylic acid. This strategic approach enables the efficient construction of complex target molecules.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Williamson ether reaction, combined with its trifunctional nature, makes it an attractive starting material for the development of novel compounds. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and development endeavors. As the demand for novel small molecules in various scientific disciplines continues to grow, the importance of well-characterized and versatile building blocks like this compound will undoubtedly increase.
References
- This compound - Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.).
- 1038595-51-5|this compound - BLDpharm. (n.d.).
- This compound - Matrix Scientific. (n.d.).
- 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem. (n.d.).
- 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem. (n.d.).
- Herr, R. J. (2002). 2-Substituted-1,3-dicarbonyl compounds in medicinal chemistry. Bioorganic & medicinal chemistry, 10(11), 3379–3393.
- WO2010028840A1 - 2-ethoxy benzoic acid derivative - Google Patents. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents. (n.d.).
- KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents. (n.d.).
- Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13).
- Benzoic acid, 4-bromo- - the NIST WebBook. (n.d.).
- This compound - PubChemLite. (n.d.).
- 4-bromobenzoic acid. (n.d.).
- Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.).
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).
- Process for making 2-alkyl-3-hydroxybenzoic acids - European Patent Office - EP 1008583 A1. (n.d.).
- 4-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 4-bromobenzoic acid - MassBank. (2008, October 21).
- 4-Bromo-2-hydroxybenzoic acid - ResearchGate. (2016, March 11).
- Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides - ResearchGate. (2006, July).
- Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central. (n.d.).
- Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist - PubMed. (n.d.).
- US7589125B2 - 2,4-dihydroxybenzoic acid derivatives - Google Patents. (n.d.).
- Williamson Ether Synthesis - Utah Tech University. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 6. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 7. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 8. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [m.chemicalbook.com]
- 9. massbank.eu [massbank.eu]
- 10. Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2010028840A1 - 2-ethoxy benzoic acid derivative - Google Patents [patents.google.com]
- 12. francis-press.com [francis-press.com]
4-Bromo-2-(propan-2-yloxy)benzoic acid molecular weight
An In-depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic acid: Physicochemical Properties and Analytical Characterization
Introduction
This compound is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and an isopropoxy group on the benzoic acid scaffold, offers multiple reaction sites for the construction of more complex molecular architectures. Substituted benzoic acids are key components in the development of pharmaceuticals, agrochemicals, and advanced materials, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties and a detailed exploration of the analytical methodologies required for the robust characterization of this compound, aimed at researchers and professionals in drug development.
Part 1: Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in any scientific endeavor. This section details the key identifiers and calculated properties of this compound.
Molecular Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 1038595-51-5[4]
-
Molecular Formula: C₁₀H₁₁BrO₃
The structure consists of a benzoic acid core. A bromine atom is substituted at the para-position (C4) relative to the carboxylic acid group, and an isopropoxy group is at the ortho-position (C2).
Quantitative Data Summary
The following table summarizes the key molecular and physical properties of this compound.
| Property | Value | Source/Method |
| Molecular Weight | 259.10 g/mol | Calculated |
| Monoisotopic Mass | 257.99459 Da | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in methanol, DMSO, ethyl acetate | Inferred from similar structures |
Part 2: Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a chemical compound is paramount in research and development. A multi-technique analytical approach is required for the unambiguous characterization of this compound. The following sections provide detailed protocols and the scientific rationale behind each chosen technique.
Workflow Overview
A logical workflow for the characterization of a newly synthesized or procured batch of this compound is essential for a self-validating system of analysis.
Caption: Integrated workflow for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6] For substituted benzoic acids, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.[7][8]
-
¹H NMR is used to determine the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents (bromo, isopropoxy, and carboxylic acid groups), allowing for unambiguous assignment.
-
¹³C NMR provides information on the number of unique carbon environments. The chemical shifts of the aromatic carbons are crucial for confirming the positional isomerism of the substituents.[9]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[10]
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum based on expected chemical shifts for aromatic, carboxylic, and aliphatic carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is essential for confirming the molecular weight of the target compound and can provide structural information through fragmentation patterns.[5]
For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[12][13] This results in a distinctive pair of peaks (M and M+2) in the mass spectrum for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and of nearly equal intensity.[14] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[15]
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection (MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.[6]
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak. In negative ESI mode, this will correspond to [M-H]⁻.
-
Verify the isotopic pattern for bromine: two peaks of nearly equal abundance separated by 2 m/z units. For C₁₀H₁₁BrO₃, the expected [M-H]⁻ peaks would be at m/z 256.98 and 258.98.
-
Use the accurate mass measurement from HRMS to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of organic compounds and for quantitative analysis.[6] For aromatic carboxylic acids, reversed-phase HPLC with UV detection is a robust and widely used method.[16][17]
The goal of this method is to separate the target compound from any starting materials, by-products, or degradation products. A C18 column provides good retention for moderately polar aromatic compounds. The use of an acidic mobile phase (e.g., buffered with phosphate or containing formic/trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[18] UV detection is ideal as the aromatic ring provides strong chromophores.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Create a working solution by diluting the stock solution to about 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to maintain a low pH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.
-
Wavelength: Monitor at a wavelength of maximum absorbance (λₘₐₓ), typically around 230-250 nm for a substituted benzoic acid. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity and homogeneity.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area). This provides a reliable estimation of purity, assuming all impurities have a similar response factor at the chosen wavelength.
-
Conclusion
The robust characterization of this compound is essential for its successful application in research and drug development. The methodologies outlined in this guide, including NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation and isotopic pattern analysis, and HPLC for purity assessment, form a cohesive and self-validating workflow. By adhering to these detailed protocols, researchers can ensure the quality and integrity of their material, providing a solid foundation for subsequent synthetic transformations and biological evaluations.
References
- The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- PubMed. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters.
- Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Chemguide. mass spectra - the M+2 peak.
- ACS Publications. Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic.
- Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Preprints.org. Modern Analytical Technique for Characterization Organic Compounds.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Chemspace. 4-(benzyloxy)-5-bromo-2-(propan-2-yloxy)benzoic acid.
- PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
- PubMed. Analytical techniques for small molecule solid phase synthesis.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Elements Magazine. Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter.
- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- PubChem. 4-Bromo-2-methoxybenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- PubChem. 4-Bromo-2-fluorobenzoic acid.
- ResearchGate. (PDF) 4-Bromo-2-hydroxybenzoic acid.
- PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
- PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- Vihita Drugs & Intermediates. 4-Bromo Benzoic acid.
- MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 5. rroij.com [rroij.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 18. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a versatile substituted benzoic acid derivative with significant potential in medicinal chemistry and materials science. The guide details its chemical structure, properties, and a robust synthesis protocol based on the Williamson ether synthesis. A thorough analytical characterization is presented, including expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this guide explores the current and potential applications of this compound, particularly as a key building block in the development of novel therapeutic agents.
Introduction: Unveiling a Versatile Chemical Scaffold
This compound, with the CAS number 1038595-51-5, is an aromatic carboxylic acid characterized by a bromine atom at the 4-position and an isopropoxy group at the 2-position of the benzoic acid core.[1][2] This unique substitution pattern imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis. The presence of three distinct functional groups—the carboxylic acid, the ether linkage, and the aryl bromide—offers multiple reaction sites for further molecular elaboration.
The strategic placement of the bulky isopropoxy group ortho to the carboxylic acid can influence the conformation of the molecule and its binding interactions with biological targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. These structural features make this compound a sought-after building block in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | Chemspace |
| CAS Number | 1038595-51-5 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChemLite[2] |
| Molecular Weight | 259.10 g/mol | BLDpharm[1] |
| Appearance | Off-white to white solid (predicted) | General knowledge |
| SMILES | CC(C)OC1=C(C=C(Br)C=C1)C(=O)O | PubChemLite[2] |
| InChI | InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | PubChemLite[2] |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[3][4][5][6][7] In this case, the starting material is 4-bromo-2-hydroxybenzoic acid (also known as 4-bromosalicylic acid), which is readily available commercially.
Reaction Principle
The synthesis proceeds in two key steps. First, a base is used to deprotonate the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. Subsequently, this phenoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.
Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established Williamson ether synthesis methodologies for similar phenolic acids.[4][7][8]
Materials and Reagents:
-
4-Bromo-2-hydroxybenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
2-Bromopropane or 2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add anhydrous potassium carbonate (2.5 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of both the phenolic hydroxyl and the carboxylic acid groups. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. A white precipitate of the crude product should form.
-
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data based on the compound's structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | * ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). * ~7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid. * ~7.3-7.4 ppm (dd, 1H): Aromatic proton meta to the carboxylic acid and ortho to the bromine. * ~7.1-7.2 ppm (d, 1H): Aromatic proton ortho to the isopropoxy group. * ~4.6-4.7 ppm (septet, 1H): Methine proton of the isopropoxy group (-OCH(CH₃)₂). * ~1.3-1.4 ppm (d, 6H): Methyl protons of the isopropoxy group (-OCH(CH₃)₂). |
| ¹³C NMR | * ~165-170 ppm: Carboxylic acid carbonyl carbon. * ~155-160 ppm: Aromatic carbon attached to the isopropoxy group. * ~130-135 ppm: Aromatic carbons. * ~120-125 ppm: Aromatic carbon attached to the bromine. * ~115-120 ppm: Aromatic carbons. * ~70-75 ppm: Methine carbon of the isopropoxy group. * ~20-25 ppm: Methyl carbons of the isopropoxy group. |
| IR (Infrared) Spectroscopy | * ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. * ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid. * ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: C-O stretches of the ether and carboxylic acid. * Aromatic C-H and C=C stretches in their characteristic regions. |
| Mass Spectrometry (MS) | * [M-H]⁻: Expected at m/z ~257/259, showing the characteristic isotopic pattern for one bromine atom. * [M+H]⁺: Expected at m/z ~259/261. |
Applications in Research and Development
Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science. While specific applications for this compound are still emerging, its structural motifs suggest significant potential in several areas.
Medicinal Chemistry and Drug Discovery
The core structure of this compound is present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[9][10][11]
-
As a Building Block for Novel Therapeutics: The carboxylic acid group can be converted to amides, esters, and other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The aryl bromide allows for the introduction of complexity through cross-coupling reactions, enabling the exploration of a vast chemical space in the search for new drug candidates.
-
Enzyme Inhibition: The benzoic acid moiety can act as a scaffold to position functional groups that interact with the active sites of enzymes. For instance, substituted benzoic acids have been identified as inhibitors of protein phosphatases.[11] The unique substitution pattern of this compound could be exploited to design selective inhibitors for various enzymatic targets.
-
Antibacterial Agents: Benzoic acid derivatives have been investigated for their potential as antibiofilm agents against pathogenic bacteria like Klebsiella pneumoniae.[9] The lipophilic isopropoxy group and the reactive bromine atom could be advantageous in designing new antibacterial compounds.
Materials Science
The rigid aromatic core and the potential for derivatization make this compound an interesting candidate for the synthesis of novel organic materials. The bromo- and carboxylic acid functionalities allow for its incorporation into polymers and other macromolecular structures.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for structurally related compounds such as 4-bromo-2-hydroxybenzoic acid, it may be toxic if swallowed and can cause skin and eye irritation.[12] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a platform for the creation of diverse and complex molecular architectures. The robust and well-understood Williamson ether synthesis allows for its efficient preparation from readily available starting materials. While its full potential is still being explored, its structural features strongly suggest promising applications in the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors.
References
- Chemspace. 4-(benzyloxy)-5-bromo-2-(propan-2-yloxy)benzoic acid. [Link]
- PubChemLite. This compound. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Francis Academic Press.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. Esterification of hydroxybenzoic acids. US5260475A.
- PubChem. 4-Bromo-2-hydroxybenzoic acid. [Link]
- PubMed. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. [Link]
- MDPI. Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins. [Link]
- PubMed.
Sources
- 1. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. francis-press.com [francis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 9. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
4-Bromo-2-(propan-2-yloxy)benzoic acid properties
An In-Depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic Acid: Properties, Synthesis, and Applications
Abstract
This compound (CAS No. 1038595-51-5) is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and an isopropoxy group to modulate steric and electronic properties, makes it a versatile building block for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and an analysis of its expected spectral characteristics. Furthermore, it explores its potential applications, particularly in drug discovery, and outlines essential safety and handling protocols based on data from analogous structures.
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of a compound are the bedrock of its application in research. The structural features of this compound are detailed below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChemLite[1] |
| CAS Number | 1038595-51-5 | BLDpharm[2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | BLDpharm[2], PubChemLite[1] |
| Molecular Weight | 259.10 g/mol | BLDpharm[2] |
| Monoisotopic Mass | 257.98917 Da | PubChemLite[1] |
| SMILES | CC(C)OC1=C(C=CC(=C1)Br)C(=O)O | PubChemLite[1] |
| InChIKey | OGUXMLVVIGHPIN-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 2.8 | PubChemLite[1] |
| Appearance | Off-white to beige solid (Expected) | Inferred from similar compounds[3] |
Caption: Molecular Structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a Williamson ether synthesis, a robust and fundamental reaction in organic chemistry. This pathway is chosen for its high efficiency and the ready availability of starting materials.
Retrosynthetic Analysis & Strategy
The target molecule is an aryl ether. The most logical disconnection is at the ether linkage, breaking the aryl oxygen-isopropyl carbon bond. This leads to two precursor synthons: a 4-bromophenoxide anion and an isopropyl cation. These correspond to the commercially available reagents 4-Bromo-2-hydroxybenzoic acid [4][5] and an isopropyl halide (e.g., 2-bromopropane). The reaction requires a base to deprotonate the phenolic hydroxyl group, rendering it a potent nucleophile to attack the electrophilic carbon of the isopropyl halide.
Proposed Synthetic Workflow
The workflow involves the deprotonation of the phenol followed by a nucleophilic substitution (Sₙ2) reaction.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles. Researchers should perform their own optimization.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.2 M concentration).
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Add 2-bromopropane (1.5 eq) to the mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80°C and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Quenching and Workup: After completion, cool the reaction to room temperature. Pour the mixture into ice-cold water (approx. 5x the volume of DMF used).
-
Acidification: Acidify the aqueous solution to a pH of ~2 using 1M hydrochloric acid (HCl). A precipitate should form.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Rationale
The crude product can be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate. This method is effective for removing unreacted starting materials and inorganic salts. If impurities persist, column chromatography on silica gel may be employed.
Analytical Characterization (Predictive Analysis)
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features based on data from analogous compounds.[6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)
| Feature | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Isopropyl CH₃ | ~1.3 (d, 6H) | ~22 | Doublet due to coupling with the adjacent CH proton. |
| Isopropyl CH | ~4.6 (sept, 1H) | ~72 | Septet due to coupling with the six equivalent methyl protons. |
| Aromatic H | 7.0 - 7.9 (m, 3H) | 115 - 160 | The aromatic region will show three distinct signals, with splitting patterns determined by their positions relative to the substituents. |
| Carboxylic Acid OH | >10 (br s, 1H) | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| Carboxylic Acid C=O | - | ~168 | Typical chemical shift for a benzoic acid carbonyl carbon. |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Analysis | Feature | Predicted Value | Rationale |
|---|---|---|---|
| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption for the hydrogen-bonded OH group of a carboxylic acid.[8] |
| Carbonyl C=O Stretch | 1680-1710 cm⁻¹ (strong) | Strong, sharp peak typical for an aromatic carboxylic acid carbonyl group.[9] | |
| C-O Ether Stretch | 1200-1300 cm⁻¹ | Aryl-alkyl ether C-O stretching absorption. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 258 & 260 | Appearance of two peaks of nearly equal intensity (M⁺ and M+2) due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).[6] |
| Key Fragment | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway. |
| | Key Fragment | [M - C₃H₇]⁺ | Loss of the isopropyl group (43 Da) via cleavage of the ether bond. |
Applications in Research and Drug Discovery
Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[10] this compound is a prime candidate for use as a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
-
Scaffold for Lead Optimization: The carboxylic acid group provides a handle for amide coupling, esterification, or reduction, allowing for the exploration of structure-activity relationships (SAR).
-
Intermediate for Cross-Coupling: The bromine atom at the 4-position is well-suited for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities to build molecular complexity.[10]
-
Modulation of Physicochemical Properties: The isopropoxy group at the 2-position provides steric bulk and influences the electronics of the aromatic ring. This can be used to fine-tune a molecule's solubility, lipophilicity, and metabolic stability, key aspects of modern prodrug strategies.[11]
-
Bioactive Potential: Related substituted benzoic acid derivatives have shown promise as inhibitors of enzymes like protein phosphatase Slingshot, which has therapeutic potential in oncology.[12] This compound could serve as a starting point for developing new inhibitors.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for this compound. Therefore, a conservative approach is mandated, adopting the safety protocols for the structurally similar and well-documented compound, 4-Bromobenzoic acid.[13][14][15]
Hazard Identification (Based on 4-Bromobenzoic Acid)
Table 4: GHS Hazard Classification
| Hazard Class | Statement | Precautionary Code |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed.[13] | P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation.[13][15] | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation.[13][15] | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation.[13][15] | P261, P304+P340 |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[14]
Storage
Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and locked up.[16]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its distinct functional groups offer multiple avenues for chemical modification, making it an ideal starting material for creating diverse chemical libraries and complex target molecules. While detailed experimental data for this specific compound is sparse in public literature, its properties and reactivity can be reliably predicted from fundamental chemical principles and data on analogous structures. Adherence to stringent safety protocols, based on related compounds, is essential for its responsible handling and use in a research setting.
References
Sources
- 1. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 2. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1666-28-0|4-Bromo-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 9. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility Profiling of 4-Bromo-2-(propan-2-yloxy)benzoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Bromo-2-(propan-2-yloxy)benzoic acid (CAS No. 1038595-51-5). In the absence of extensive published solubility data for this compound, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations based on the molecule's physicochemical properties, provides a detailed, field-proven protocol for empirical solubility determination via the isothermal shake-flask method, and details the necessary analytical quantification using High-Performance Liquid Chromatography (HPLC). The objective is to equip drug development professionals with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in preclinical assessment and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, aqueous solubility is a primary determinant of its oral bioavailability. Poor solubility can lead to low absorption, high inter-subject variability, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility profile in various aqueous and organic media is a non-negotiable step in the early stages of drug discovery and development.
This guide focuses on this compound, a substituted aromatic carboxylic acid. Its unique structure, featuring a bromine atom, an isopropyl ether group, and a carboxylic acid moiety, presents an interesting case for solubility analysis. This document will first deconstruct the molecule to predict its solubility behavior and then provide a robust experimental framework for its empirical determination.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its physicochemical properties. By analyzing the structure of this compound, we can predict its behavior in different solvent systems.
Molecular Structure:
Spectroscopic Profile of 4-Bromo-2-(propan-2-yloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(propan-2-yloxy)benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of a substance. This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound incorporates a benzene ring substituted with three distinct functional groups. Understanding the electronic effects of these groups is crucial for interpreting the spectroscopic data.
-
Carboxylic Acid (-COOH): An electron-withdrawing and meta-directing group. The acidic proton is a key feature in ¹H NMR, and the carbonyl group (C=O) gives a characteristic strong absorption in IR spectroscopy.
-
Bromo (-Br): A deactivating, ortho-, para-directing halogen. Its primary influence will be on the chemical shifts of the aromatic protons and carbons, and its isotopic pattern will be evident in mass spectrometry.
-
Isopropoxy (-O-CH(CH₃)₂): An electron-donating and ortho-, para-directing group. It will significantly influence the chemical shifts of the aromatic protons and carbons, and the isopropyl group will have a distinct signature in both ¹H and ¹³C NMR.
The interplay of these substituents on the aromatic ring will determine the precise chemical shifts and coupling patterns observed in the NMR spectra.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data for closely related compounds, including 4-bromobenzoic acid and p-isopropoxybenzoic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~7.8 - 8.0 | d | 1H | J ≈ 8.0 |
| H-5 | ~7.4 - 7.6 | dd | 1H | J ≈ 8.0, 2.0 |
| H-3 | ~7.2 - 7.3 | d | 1H | J ≈ 2.0 |
| O-CH(CH₃)₂ | ~4.6 - 4.8 | sept | 1H | J ≈ 6.0 |
| O-CH(CH₃)₂ | ~1.3 - 1.4 | d | 6H | J ≈ 6.0 |
| COOH | ~11.0 - 13.0 | s (br) | 1H | N/A |
Causality Behind Predictions:
-
Aromatic Protons (H-3, H-5, H-6): The electron-donating isopropoxy group at C-2 will shield the ortho proton (H-3) and the para proton (H-5), shifting them upfield. Conversely, the electron-withdrawing carboxylic acid and bromine will deshield the adjacent protons. The expected pattern is an AX system for H-5 and H-6 with ortho coupling, and H-3 appearing as a doublet with meta coupling to H-5.
-
Isopropoxy Protons: The methine proton (-CH) will be a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet, coupled to the single methine proton.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically broad and appears at a very downfield chemical shift. Its position can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 170 |
| C-2 | ~155 - 160 |
| C-4 | ~120 - 125 |
| C-6 | ~132 - 135 |
| C-5 | ~128 - 130 |
| C-1 | ~115 - 120 |
| C-3 | ~118 - 122 |
| O-CH(CH₃)₂ | ~70 - 75 |
| O-CH(CH₃)₂ | ~21 - 23 |
Causality Behind Predictions:
-
Aromatic Carbons: The carbon attached to the isopropoxy group (C-2) will be significantly deshielded. The carbon bearing the bromine (C-4) will have its chemical shift influenced by the halogen's electronegativity. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear in the typical downfield region for such functionalities.
-
Isopropoxy Carbons: The methine carbon will be downfield compared to the methyl carbons due to its direct attachment to the electronegative oxygen atom.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2980 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1550 - 1600 | Medium-Strong |
| C-O (Ether) | 1200 - 1260 | Strong |
| C-Br | 500 - 600 | Medium |
Causality Behind Predictions:
-
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.
-
The strong C=O stretch is indicative of the carboxylic acid functional group.
-
The C-O stretching vibration of the isopropoxy ether linkage is expected to be a strong band.
-
The C-Br stretch appears in the fingerprint region and can be a useful diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and (M+2)⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₁₀H₁₁BrO₃, the expected m/z values would be approximately 258 and 260.
-
Key Fragments:
-
Loss of the isopropyl group: [M - C₃H₇]⁺
-
Loss of the isopropoxy group: [M - OC₃H₇]⁺
-
Decarboxylation: [M - COOH]⁺
-
Alpha-cleavage of the ether.
-
Experimental Protocols
The following are standard, detailed protocols for the acquisition of the spectroscopic data discussed. These protocols are designed to be self-validating by including steps for instrument calibration and sample preparation that ensure data quality.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the ¹H NMR signals.
-
Protocol for FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Label the major absorption peaks and assign them to the corresponding functional group vibrations.
-
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
-
Ionization:
-
Ionize the sample using a standard electron ionization energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak and the (M+2)⁺ peak characteristic of a bromine-containing compound.
-
Analyze the fragmentation pattern to identify key structural fragments.
-
Visualization of Key Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the expected correlations in the spectroscopic data.
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their work. The detailed protocols and causal explanations for the predicted spectral features offer a robust framework for the practical application of these spectroscopic techniques in a research and development setting. The provided visualizations further aid in conceptualizing the molecular structure and the analytical workflow. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.
References
- At this time, no direct publications with experimental data for this compound have been identified. The predictive analysis herein is based on established principles of spectroscopy and data from analogous compounds found in chemical databases such as the NIST Chemistry WebBook and PubChem.
1H NMR spectrum of 4-Bromo-2-(propan-2-yloxy)benzoic acid
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-2-(propan-2-yloxy)benzoic acid
Authored by: Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to unequivocally determine the structure of a synthesized molecule is paramount. This guide offers a detailed exploration of the proton (1H) NMR spectrum of this compound, a substituted benzoic acid derivative. While an experimental spectrum is not presented, this document provides a comprehensive prediction and interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and substituent effects on aromatic systems. This approach serves as a valuable instructional tool and a practical framework for the analysis of similar compounds.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments, each of which will give rise to a unique signal in the 1H NMR spectrum. Understanding the interplay of electronic effects from the bromo, isopropoxy, and carboxylic acid substituents is key to accurately predicting the chemical shifts and splitting patterns of the aromatic and aliphatic protons.
Predicted 1H NMR Spectrum
The is predicted to exhibit signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-donating nature of the isopropoxy group and the electron-withdrawing effects of the bromine atom and the carboxylic acid group.[1][2]
Aromatic Protons
The benzene ring has three protons, labeled H-3, H-5, and H-6.
-
H-3: This proton is ortho to the electron-donating isopropoxy group and meta to the electron-withdrawing bromine and carboxylic acid groups. The isopropoxy group will shield this proton, shifting its signal upfield relative to benzene (7.34 ppm).
-
H-5: This proton is meta to the isopropoxy group and ortho to the bromine atom. It is also meta to the carboxylic acid group. The proximity to the electronegative bromine atom will cause a downfield shift.
-
H-6: This proton is para to the isopropoxy group and ortho to the carboxylic acid group, as well as meta to the bromine atom. The electron-withdrawing nature of the carboxylic acid group will deshield this proton, resulting in a downfield chemical shift.
The splitting pattern of these aromatic protons is governed by spin-spin coupling.
-
H-3 will be coupled to H-5, exhibiting a small meta coupling constant (4J), typically around 2-3 Hz.[3]
-
H-5 will be coupled to H-3 (meta coupling) and H-6 (ortho coupling). The ortho coupling constant (3J) is typically larger, around 8-9 Hz.[4]
-
H-6 will be coupled to H-5 (ortho coupling).
Isopropoxy Protons
The isopropoxy group gives rise to two distinct signals:
-
Methine Proton (CH): This proton is a septet due to coupling with the six equivalent methyl protons. Its chemical shift will be in the range of 4.5-5.0 ppm, shifted downfield due to the attachment to the oxygen atom.
-
Methyl Protons (CH3): The six methyl protons are equivalent and will appear as a doublet due to coupling with the single methine proton. Their chemical shift is expected to be around 1.3-1.5 ppm.
Carboxylic Acid Proton
The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.[5][6] Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[7]
Summary of Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | br s | - |
| H-6 | ~ 7.8 - 8.0 | d | 3JH5-H6 ≈ 8-9 |
| H-5 | ~ 7.4 - 7.6 | dd | 3JH5-H6 ≈ 8-9, 4JH3-H5 ≈ 2-3 |
| H-3 | ~ 7.0 - 7.2 | d | 4JH3-H5 ≈ 2-3 |
| OCH(CH3)2 | ~ 4.6 - 4.8 | sept | 3J ≈ 6 |
| OCH(CH 3)2 | ~ 1.4 | d | 3J ≈ 6 |
Experimental Protocol for 1H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of a compound such as this compound.
1. Sample Preparation
-
Materials:
-
Procedure:
-
Weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Procedure:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution. Automated shimming routines are standard on modern spectrometers.
-
Set the acquisition parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for routine 1H NMR.
-
Spectral width: A sweep width of approximately 16 ppm is usually sufficient to cover the expected range of chemical shifts.
-
Number of scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation delay (d1): A delay of 1-2 seconds is generally adequate.
-
-
Acquire the Free Induction Decay (FID).
-
3. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum. If using CDCl3, the residual solvent peak at 7.26 ppm can be used as a reference.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton assignments.
Experimental Workflow for 1H NMR Spectroscopy
Caption: A streamlined workflow for acquiring and analyzing a 1H NMR spectrum.
References
- Fiveable. (n.d.). Para-Substituted Benzene Definition.
- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- Geochimica et Cosmochimica Acta. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- PubMed. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?.
- ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings.
- MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- Chemistry LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?.
- Western University. (n.d.). NMR Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. acdlabs.com [acdlabs.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. scribd.com [scribd.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
13C NMR of 4-Bromo-2-isopropoxybenzoic acid
An In-Depth Technical Guide to the 13C NMR Spectroscopy of 4-Bromo-2-isopropoxybenzoic Acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-isopropoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of organic molecules. This document moves beyond a simple data report, offering a predictive analysis grounded in fundamental principles and providing a robust experimental framework for acquiring such data.
Introduction: The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule. Unlike 1H NMR, which focuses on the protons, 13C NMR provides direct information about the number of non-equivalent carbon atoms, their chemical environment (hybridization, shielding), and, with advanced techniques, the number of attached protons. The low natural abundance of the 13C isotope (~1.1%) and its smaller gyromagnetic ratio result in lower sensitivity compared to 1H NMR, but this also means that 13C-13C spin-spin coupling is negligible, leading to simpler spectra where each unique carbon atom typically appears as a single line in a proton-decoupled spectrum.
The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information from a 13C NMR spectrum. It indicates the electronic environment of a carbon nucleus. Electron-withdrawing groups deshield the nucleus, shifting its signal to a higher ppm value (downfield), while electron-donating groups shield it, moving the signal to a lower ppm value (upfield).
For a molecule like 4-Bromo-2-isopropoxybenzoic acid, with its varied functional groups—a carboxylic acid, an ether, and a halogen on an aromatic ring—13C NMR is essential for confirming its structure and purity.
Predictive Analysis of the 13C NMR Spectrum of 4-Bromo-2-isopropoxybenzoic Acid
The structure of 4-Bromo-2-isopropoxybenzoic acid is as follows:
We anticipate a total of 10 unique carbon signals, as the two methyl groups of the isopropoxy substituent are chemically equivalent due to free rotation.
Aromatic Carbons (C1 - C6)
The aromatic region (typically 100-160 ppm) will contain six distinct signals. The chemical shifts are influenced by the substituents: the electron-withdrawing carboxylic acid (-COOH) and bromine (-Br) groups, and the electron-donating isopropoxy (-O-CH(CH3)2) group.
-
C1 (Carboxyl-bearing Carbon): This carbon is attached to the strongly electron-withdrawing carboxylic acid group. However, its chemical shift is primarily influenced by the other substituents on the ring. We can predict its shift to be in the range of 120-125 ppm .
-
C2 (Isopropoxy-bearing Carbon): This carbon is attached to the strongly electron-donating oxygen of the isopropoxy group, which causes significant shielding. Its signal is expected to be far upfield in the aromatic region, likely around 155-160 ppm .
-
C3 (Aromatic CH): This carbon is ortho to the carboxylic acid and meta to the isopropoxy group. It will be deshielded by the -COOH group, placing its signal around 115-120 ppm .
-
C4 (Bromo-bearing Carbon): The carbon directly attached to bromine experiences a moderate deshielding effect. Its signal is predicted to be in the 118-122 ppm range.
-
C5 (Aromatic CH): This carbon is meta to the carboxylic acid and ortho to the bromine atom. It will experience moderate deshielding, with a predicted shift of 130-135 ppm .
-
C6 (Aromatic CH): This carbon is ortho to the isopropoxy group and meta to the bromine. The donating effect of the ether will shield it, but less so than C2. A reasonable estimate is 110-115 ppm .
Carboxylic Acid Carbon (C=O)
The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another. This signal will appear significantly downfield, typically in the range of 165-170 ppm .
Isopropoxy Group Carbons
-
Methine Carbon (-O-CH(CH3)2): The carbon attached to the oxygen atom of the ether linkage is deshielded. Its signal is expected in the 70-75 ppm range.
-
Methyl Carbons (-CH(CH3)2): The two equivalent methyl carbons are shielded and will appear far upfield. Their signal is predicted to be in the 20-25 ppm range.
Data Summary: Predicted Chemical Shifts
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | 165-170 | Highly deshielded carbonyl carbon. |
| C2 (Ar-O) | 155-160 | Strongly shielded by electron-donating oxygen. |
| C5 (Ar-CH) | 130-135 | Deshielded, ortho to Bromine. |
| C1 (Ar-COOH) | 120-125 | Influenced by adjacent substituents. |
| C4 (Ar-Br) | 118-122 | Moderate deshielding from Bromine. |
| C3 (Ar-CH) | 115-120 | Deshielded by ortho -COOH group. |
| C6 (Ar-CH) | 110-115 | Shielded by ortho -O-iPr group. |
| Methine (-O-C H(CH3)2) | 70-75 | Deshielded by adjacent oxygen. |
| Methyl (-CH(C H3)2) | 20-25 | Shielded aliphatic carbons. |
Experimental Protocol for 13C NMR Acquisition
This section provides a self-validating protocol for acquiring a high-quality 13C NMR spectrum of 4-Bromo-2-isopropoxybenzoic acid.
Sample Preparation
-
Mass Measurement: Accurately weigh 20-30 mg of the solid 4-Bromo-2-isopropoxybenzoic acid sample.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices. CDCl3 is often preferred for its volatility, but DMSO-d6 may be necessary if solubility is an issue. The solvent peak will also serve as a secondary chemical shift reference (CDCl3: ~77.16 ppm; DMSO-d6: ~39.52 ppm).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the standard reference for 13C NMR, with its signal defined as 0.0 ppm.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a significant number of scans are required. Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring more accurate signal integration, especially for quaternary carbons.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR acquisition and analysis process.
Caption: Workflow for 13C NMR data acquisition and analysis.
Conclusion
The predictive analysis of the 13C NMR spectrum for 4-Bromo-2-isopropoxybenzoic acid, based on fundamental principles of chemical shifts and substituent effects, provides a strong hypothesis for experimental verification. The detailed protocol outlined in this guide offers a robust methodology for obtaining a high-quality spectrum. By correlating the predicted shifts with the experimentally obtained data, researchers can confidently confirm the structure of the target molecule, demonstrating the synergy between theoretical understanding and practical application in modern analytical chemistry.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy - 13C NMR Spectroscopy. University of Wisconsin-Madison. [Link]
- 13C NMR Chemical Shifts. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- NMR Spectroscopy. (n.d.). University of California, Davis. [Link]
An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-(propan-2-yloxy)benzoic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a molecule of interest in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of this and similar halogenated aromatic compounds. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality mass spectra, moving beyond a simple recitation of methods to explain the why behind the how.
Foundational Chemical Properties and Their Mass Spectrometric Implications
Before venturing into the mass spectrometer, a thorough understanding of the analyte's chemical structure is paramount. This compound (C₁₀H₁₁BrO₃) possesses several key features that dictate its behavior during mass spectrometric analysis:
-
Aromatic Core: The benzene ring provides a stable backbone but is also susceptible to characteristic fragmentations.
-
Carboxylic Acid Group: This functional group is a primary site for ionization, particularly in negative ion mode, and can undergo facile loss of water (H₂O) or carbon dioxide (CO₂).
-
Isopropyl Ether Linkage: The propan-2-yloxy group is a potential site of fragmentation through cleavage of the ether bond.
-
Bromine Atom: The presence of bromine is the most telling feature in the mass spectrum, owing to its distinct isotopic signature.[1][2][3][4]
These structural elements collectively inform our choice of experimental parameters and guide the interpretation of the resulting mass spectrum.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Monoisotopic Mass | 273.98915 u |
| Average Mass | 275.101 u |
| Key Functional Groups | Carboxylic Acid, Ether, Aryl Bromide |
Strategic Selection of Ionization Techniques
The choice of ionization method is a critical decision that directly influences the appearance of the mass spectrum. For this compound, both "hard" and "soft" ionization techniques can yield valuable, albeit different, information.
-
Electron Ionization (EI): This high-energy technique is well-suited for generating a detailed fragmentation pattern, which is invaluable for structural elucidation.[5] The resulting spectrum will likely show a multitude of fragment ions, providing a veritable fingerprint of the molecule. However, the molecular ion peak may be weak or even absent due to the extensive fragmentation.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for determining the molecular weight of the analyte with high accuracy.[6][7] It typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. For this particular molecule, with its acidic proton, negative ion mode ESI is expected to be highly efficient. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can then be employed to induce fragmentation and gather structural information.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds.[5][6] It often provides a balance between the hard ionization of EI and the soft ionization of ESI, yielding both molecular ion information and some degree of fragmentation.
For a comprehensive analysis, a dual-pronged approach utilizing both EI for detailed fragmentation analysis and ESI for unambiguous molecular weight confirmation is recommended.
Decoding the Mass Spectrum: Predicted Fragmentation Pathways
The true power of mass spectrometry lies in the interpretation of fragmentation patterns to deduce the structure of a molecule. Below, we predict the key fragmentation pathways for this compound.
The Hallmark of Bromine: The Isotopic Pattern
The most readily identifiable feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[2][3][4] This results in two peaks of roughly equal intensity, separated by 2 m/z units, for every bromine-containing ion. This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in an ion.[1][2][3]
Table 2: Expected Molecular Ion Cluster for this compound
| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |
| [M]⁺ | C₁₀H₁₁⁷⁹BrO₃ | 273.98915 | ~100% |
| [M+2]⁺ | C₁₀H₁₁⁸¹BrO₃ | 275.98710 | ~98% |
Predicted Fragmentation under Electron Ionization (EI)
Under the high-energy conditions of EI, we anticipate several key fragmentation events:
-
Loss of the Isopropyl Group: Cleavage of the C-O bond in the ether linkage, resulting in the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, or loss of an isopropyl radical (•C₃H₇).
-
Decarboxylation: The loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).
-
Loss of Water: Elimination of a water molecule (H₂O) from the carboxylic acid group.
-
Cleavage of the Ether Bond: Homolytic or heterolytic cleavage of the ether bond can lead to several fragment ions.
-
Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[4]
The following Graphviz diagram illustrates the predicted primary fragmentation pathway.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a high-purity solvent in which the analyte is readily soluble. For ESI, a mixture of methanol or acetonitrile with a small percentage of water and a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) is recommended. For EI, a volatile solvent like dichloromethane or methanol is suitable.
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
Instrumentation and Parameters
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
For Electrospray Ionization (ESI-MS):
-
Ionization Mode: Negative Ion Mode ([M-H]⁻) is preferred due to the acidic nature of the carboxylic acid group.
-
Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 2.5-3.5 kV.
-
Nebulizing Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 180-250 °C.
-
Mass Range: m/z 50-500.
For Electron Ionization (GC-MS or Direct Insertion Probe):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
For GC-MS: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.
Data Acquisition and Processing
-
Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to achieve high mass accuracy.
-
Acquisition: Acquire data in full scan mode to obtain a comprehensive overview of the ions present.
-
MS/MS Analysis (for ESI): Select the [M-H]⁻ ion (m/z 273/275) as the precursor ion and perform collision-induced dissociation (CID) using argon as the collision gas. Vary the collision energy to obtain a range of fragment ions.
-
Data Analysis: Use the instrument's software to analyze the acquired spectra. Identify the molecular ion and key fragment ions. Confirm the elemental composition of the ions using the accurate mass measurements and isotopic patterns.
The following diagram outlines the general experimental workflow.
Caption: General workflow for the MS analysis of the target compound.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By leveraging the distinct isotopic signature of bromine and employing a combination of soft and hard ionization techniques, a wealth of information can be obtained. A methodical approach, from sample preparation to data interpretation, is crucial for generating high-quality, reliable results. Adherence to best practices in instrument calibration and maintenance will ensure the accuracy and reproducibility of the data, which is of utmost importance in research and drug development settings.
References
- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
- Chemguide. mass spectra - the M+2 peak. [Link]
- Chemistry LibreTexts.
- College of St. Benedict & St. John's University. ms isotopes: Br and Cl. [Link]
- ACS Publications.
- University of Illinois Urbana-Champaign. Ionization Methods in Organic Mass Spectrometry. [Link]
- ACD/Labs.
- Chemspace. 4-(benzyloxy)-5-bromo-2-(propan-2-yloxy)benzoic acid. [Link]
- ResearchGate. Ionization Methods in Organic Mass Spectrometry. [Link]
- NIST WebBook. Benzoic acid, 4-bromo-. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. as.uky.edu [as.uky.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Infrared Spectrum of 4-Bromo-2-(propan-2-yloxy)benzoic acid
Introduction
4-Bromo-2-(propan-2-yloxy)benzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, an isopropyl ether, and a bromine atom on a benzene ring, provides a rich landscape for spectroscopic characterization. Infrared (IR) spectroscopy, a powerful, non-destructive technique, is particularly well-suited for the qualitative analysis of this molecule. It provides a unique "molecular fingerprint" by probing the vibrational frequencies of its constituent functional groups. This guide offers a comprehensive analysis of the expected IR spectrum of this compound, details a rigorous experimental protocol for acquiring the spectrum, and provides insights into the interpretation of its key absorption bands. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound.
Molecular Structure and Expected Vibrational Modes
The structure of this compound dictates its infrared spectrum. The key functional groups that will give rise to characteristic absorption bands are the carboxylic acid, the aromatic ring with its specific substitution pattern, the ether linkage, and the carbon-bromine bond.
Caption: Molecular structure of this compound.
Predicted Infrared Absorption Bands
The infrared spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups.
Carboxylic Acid Group (–COOH)
The carboxylic acid moiety gives rise to some of the most distinct and easily identifiable peaks in the IR spectrum.
-
O–H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group.[1][2][3][4] The significant broadening of this peak is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[1] This broad absorption will likely overlap with the C-H stretching frequencies.[1][2]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated between 1725-1680 cm⁻¹ .[3] Conjugation with the aromatic ring and intramolecular hydrogen bonding can influence the exact position of this peak, generally shifting it to a lower wavenumber.[3][4]
-
C–O Stretch and O–H Bend: The spectrum will also feature a C–O stretching vibration, expected in the 1320-1210 cm⁻¹ region.[1] Additionally, in-plane and out-of-plane O–H bending vibrations can be observed, often appearing around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ , respectively.[1]
Aromatic Ring
The benzene ring provides a set of characteristic absorptions that confirm its presence and substitution pattern.
-
Aromatic C–H Stretch: Look for weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][5]
-
Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[2][6]
-
C–H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C–H "oop" bands in the fingerprint region. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 830-780 cm⁻¹ and 900-870 cm⁻¹ ranges.[3][4] These bands are highly diagnostic of the substitution pattern.[2][5]
Ether Linkage (C–O–C)
The isopropyl ether group will also produce characteristic absorption bands.
-
Asymmetric C–O–C Stretch: Aryl alkyl ethers typically show a strong, characteristic asymmetric C–O–C stretching band between 1275-1200 cm⁻¹ .
-
Symmetric C–O–C Stretch: A weaker, symmetric stretching band is expected around 1050-1010 cm⁻¹ .
Carbon-Halogen Bond (C–Br)
-
C–Br Stretch: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹ .[7][8] This peak can sometimes be obscured by other absorptions in the fingerprint region.
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid | O–H Stretch (H-bonded) | Strong, Very Broad |
| 3100-3000 | Aromatic Ring | C–H Stretch | Weak to Medium |
| 2980-2850 | Alkyl (Isopropyl) | C–H Stretch | Medium |
| 1725-1680 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1600-1450 | Aromatic Ring | C=C Stretch | Medium to Weak |
| 1440-1395 | Carboxylic Acid | O–H In-plane Bend | Medium |
| 1385-1365 | Alkyl (Isopropyl) | C–H Bend (gem-dimethyl) | Medium |
| 1320-1210 | Carboxylic Acid | C–O Stretch | Medium |
| 1275-1200 | Aryl Alkyl Ether | Asymmetric C–O–C Stretch | Strong |
| 1050-1010 | Aryl Alkyl Ether | Symmetric C–O–C Stretch | Medium |
| 950-910 | Carboxylic Acid | O–H Out-of-plane Bend | Medium, Broad |
| 900-870 & 830-780 | Aromatic Ring | C–H Out-of-plane Bend | Strong |
| 690-515 | Aryl Halide | C–Br Stretch | Medium to Strong |
Experimental Protocol: Acquiring the FTIR Spectrum
To obtain a high-quality IR spectrum of solid this compound, the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and rapidity.[8] Alternatively, the Potassium Bromide (KBr) pellet method can be employed.[9]
Method 1: Attenuated Total Reflectance (ATR-FTIR)
Caption: Workflow for ATR-FTIR Spectroscopy.
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.[8]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.[9]
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. An ATR correction may also be applied by the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Post-Analysis Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in step 1.
Method 2: Potassium Bromide (KBr) Pellet
Step-by-Step Protocol:
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample until it is a fine, uniform powder.[9]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[9] Gently mix and grind the sample and KBr together until the mixture is homogeneous.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum using similar parameters as for the ATR method. A background spectrum of the empty sample compartment should be collected beforehand.
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive means of identification and a tool for assessing purity. The key features to identify are the extremely broad O-H stretch and the strong C=O stretch of the carboxylic acid, the characteristic aromatic C=C and C-H bending vibrations, the strong C-O stretches of the ether, and the C-Br stretch in the low-frequency region. By following the detailed experimental protocols provided, researchers can reliably obtain a high-quality spectrum. This comprehensive guide serves as a valuable resource for the interpretation of this spectrum, enabling scientists in drug development and materials research to confidently characterize this important molecule.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry.
- LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Joe. (n.d.). Infrared spectra of aromatic rings. Chemistry Student.
- AccelaChem. (n.d.). 1038595-51-5,this compound.
- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- University of California, Davis. (n.d.). Sample preparation for FT-IR.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 7. ATR-FTIR characterization of transport properties of benzoic acid ion-pairs in silicone membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Physical and chemical properties of 4-Bromo-2-isopropoxybenzoic acid
An In-depth Technical Guide to 4-Bromo-2-isopropoxybenzoic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 4-Bromo-2-isopropoxybenzoic acid. The document moves beyond a simple data sheet to provide a synthesized overview of its chemical and physical properties, reactivity, and analytical characterization, grounded in established chemical principles. The insights herein are designed to empower strategic decision-making in experimental design and synthetic applications.
Core Chemical Identity and Structural Framework
4-Bromo-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, substituted with a bromine atom at the C4 position and an isopropoxy group at the C2 position. This specific arrangement of functional groups—a halogen for potential cross-coupling, an ether linkage, and a carboxylic acid for derivatization—makes it a versatile building block in synthetic chemistry.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-bromo-2-(propan-2-yloxy)benzoic acid | [1] |
| CAS Number | 1038595-51-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=CC(Br)=CC=C1C(=O)O | [1] |
| InChI Key | OGUXMLVVIGHPIN-UHFFFAOYSA-N | [1] |
| Predicted LogP | 3.02 | [1] |
| Appearance | White to off-white solid (inferred) |
| Purity | Typically available at ≥95% |[1] |
The molecule's three-dimensional arrangement and key functional groups are critical to its reactivity and interactions. The ortho-isopropoxy group provides steric hindrance around the carboxylic acid, a factor that must be considered in reaction kinetics.
Caption: Molecular structure of 4-Bromo-2-isopropoxybenzoic acid.
Physicochemical Profile: Implications for Application
The physical properties of a compound govern its behavior in both reaction vessels and biological systems. Solubility, acidity, and lipophilicity are paramount for drug development professionals.
Table 2: Physicochemical Data
| Property | Value / Description | Implication |
|---|---|---|
| Solubility | Expected to have low solubility in water. Soluble in organic solvents like ethanol, DMSO, and acetone. | Low aqueous solubility is common for drug-like molecules and may necessitate formulation strategies. Good organic solvent solubility facilitates its use in synthesis.[2] |
| Acidity (pKa) | Not experimentally determined. Estimated to be in the range of 3-5. | The carboxylic acid group is acidic, allowing for salt formation to potentially increase aqueous solubility and enabling base-mediated reactions. |
| Physical Form | Solid at room temperature. | Facilitates handling, weighing, and storage compared to liquids or oils.[3] |
The predicted LogP of ~3.0 suggests that the molecule is moderately lipophilic. This property is a double-edged sword in drug discovery: it can enhance membrane permeability but may also lead to non-specific binding and lower aqueous solubility.
Analytical Characterization: A Self-Validating Protocol
Accurate identification and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system to generate a Certificate of Analysis (CoA).
Caption: Workflow for generating a Certificate of Analysis (CoA).
Expected Spectral Data
-
¹H NMR: The spectrum should show distinct signals for the three aromatic protons, a septet for the isopropoxy methine proton, a doublet for the six isopropoxy methyl protons, and a broad singlet for the acidic carboxylic acid proton (often >10 ppm).
-
¹³C NMR: Approximately 10 distinct carbon signals are expected, including the characteristic carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and the aliphatic carbons of the isopropoxy group.
-
FTIR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching for the ether and acid, and bands corresponding to the substituted benzene ring.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is definitive proof of the presence of a single bromine atom.
Chemical Reactivity and Synthetic Utility
The utility of 4-Bromo-2-isopropoxybenzoic acid lies in the orthogonal reactivity of its functional groups.
-
Carboxylic Acid: This group is a primary handle for amide bond formation, a cornerstone of medicinal chemistry. It can be activated (e.g., to an acid chloride or with coupling reagents like HATU/EDC) to react with amines, forming amides. It can also be esterified or reduced.
-
Aryl Bromide: The C-Br bond is a versatile site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the C4 position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
Isopropoxy Group: This ether is generally stable under many reaction conditions. Its primary role is steric and electronic; as an electron-donating group, it influences the reactivity of the aromatic ring and can impact the binding of the final molecule to biological targets.
Caption: Key synthetic transformations of the title compound.
Synthesis and Sourcing
While multiple synthetic routes are plausible, a common approach involves the bromination of an isopropoxybenzoic acid precursor or the etherification of a brominated hydroxybenzoic acid. For research and development purposes, this compound is typically sourced from specialized chemical suppliers. When sourcing, it is critical to obtain a batch-specific CoA to verify purity and identity, as isomeric impurities (such as 4-bromo-2-isopropylbenzoic acid) could confound experimental results.
Applications in Drug Discovery and Materials Science
Substituted benzoic acids are privileged structures in medicinal chemistry. The title compound serves as a valuable intermediate for several reasons:
-
Scaffold for API Synthesis: It provides a rigid core that can be elaborated at two distinct points (the acid and the bromide) to explore chemical space efficiently. Analogous bromo-aromatic acids are key intermediates in the synthesis of numerous APIs.[4][5]
-
Modulation of Physicochemical Properties: The isopropoxy group can improve metabolic stability and modulate lipophilicity compared to a simple hydroxyl or methoxy group.
-
Prodrug Strategies: The carboxylic acid can be masked as an ester or other labile group in a prodrug approach to improve properties like permeability or to achieve targeted drug release.[6]
Safety and Handling
As a laboratory chemical, 4-Bromo-2-isopropoxybenzoic acid must be handled with appropriate care.
Table 3: GHS Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Phrases | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |
Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-resistant gloves, is mandatory when handling this compound.
References
- CymitQuimica. (n.d.). 4-Bromo-2-isopropylbenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Bromobenzoic acid.
- Guidechem. (n.d.). 4-Isopropylbenzoic acid 536-66-3 wiki.
- ChemBK. (2024). 4-BroMo-3-isopropylbenzoic acid.
- AChemBlock. (n.d.). 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9.
- Thermo Fisher Scientific. (n.d.). 4-Bromobenzoic acid, 97%.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0.
- Smolecule. (n.d.). Buy 3-Bromo-2-isopropoxybenzoic acid | 1247577-76-9.
- PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid.
- PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid.
- Fluorochem. (n.d.). 4-Bromo-2-isopropoxybenzoic acid.
- ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
- Organic Syntheses. (n.d.). Procedure.
- Sigma-Aldrich. (n.d.). 4-bromo-2-isopropylbenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.
- ChemicalBook. (n.d.). 4-ISOPROPOXYBENZOIC ACID | 13205-46-4.
- CymitQuimica. (n.d.). 4-Bromo-2-isobutoxybenzoic acid.
- NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-isopropylbenzoic acid | 741698-83-9.
- Brainly.in. (2020). Write reaction showing conversion of p- bromoisopropyl benzene into p-Isopropyl benzoic acid (3 step).
- NIST. (n.d.). Benzoic acid, 4-bromo-.
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
- MedChemExpress. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- X-MOL. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ.
- Brainly.in. (2021). Write reaction showing conversion of p-bromoisopropyl benzene into p-isopropyl benzoic acid.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Sigma-Aldrich. (n.d.). 4-bromo-2-isopropylbenzoic acid.
- Journal of Green Science and Technology. (n.d.).
- Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.
- Royal Society of Chemistry. (n.d.). Prodrugs as empowering tools in drug discovery and development.
- PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene.
- Journal of Molecular Structure. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- PubChem. (n.d.). 3-Isopropoxybenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-ethylbenzoic acid | 644984-78-1.
- The Good Scents Company. (n.d.). 1-butyl pyrrole, 589-33-3.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9 | AChemBlock [achemblock.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
4-Bromo-2-(propan-2-yloxy)benzoic acid safety and handling
An In-Depth Technical Guide to 4-Bromo-2-(propan-2-yloxy)benzoic acid: Safety, Handling, and Synthetic Utility
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple data sheet to offer field-proven insights into its safe handling, reactivity, and strategic application. The narrative emphasizes the causality behind procedural choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, substituted with a bromine atom at the C4 position and an isopropoxy group at the C2 position. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis.
The isopropoxy group acts as a moderately activating, ortho-para directing group, while the bromine atom serves as a convenient handle for a wide array of cross-coupling reactions. The carboxylic acid moiety provides a site for derivatization, such as amidation or esterification, crucial for constructing larger, more complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1038595-51-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.10 g/mol | [1] |
| SMILES | CC(C)OC1=C(C=CC(=C1)Br)C(=O)O | [2] |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| logP (Predicted) | 2.8 | [2] |
| Monoisotopic Mass | 257.98917 Da |[2] |
Hazard Assessment and Safe Handling Protocols
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust hazard assessment can be derived from the known profiles of structurally related compounds, such as 4-bromobenzoic acid and other substituted benzoic acids.[3][4][5][6] The primary hazards are associated with irritation and acute toxicity if ingested.
2.1. GHS Hazard Classification (Anticipated)
Based on analogous compounds, the following GHS classifications are anticipated. Researchers must consult the supplier-specific Safety Data Sheet (SDS) upon acquisition.
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][6]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[4][5][6]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[4][5][6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[4][6]
2.2. Personal Protective Equipment (PPE) Mandates
A multi-layered PPE strategy is essential to mitigate exposure risks. The selection of specific equipment must be guided by a thorough risk assessment of the planned experimental procedure.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5] Eyewash stations and safety showers must be readily accessible.[5]
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[4]
-
Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved N95 (US) or EN 143 P1 (EU) dust mask is recommended.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities, chemically resistant aprons or suits may be necessary.[6]
2.3. Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[4]
-
In Case of Eye Contact: Promptly flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[4]
Caption: A flowchart for immediate first aid response to chemical exposure.
2.4. Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed and store locked up.[6]
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service. This may involve dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[3][4] Do not allow the product to enter drains.
Reactivity and Synthetic Applications
The synthetic value of this compound stems from its trifunctional nature. The aryl bromide, carboxylic acid, and isopropoxy ether each offer distinct opportunities for chemical modification.
Caption: Major functional groups and their associated synthetic transformations.
3.1. Proposed Synthetic Protocol: Williamson Ether Synthesis
A robust and logical method for preparing the title compound is via Williamson ether synthesis, starting from commercially available 4-Bromo-2-hydroxybenzoic acid. This protocol is provided as an exemplary procedure; actual yields and reaction times may vary and require optimization.
Objective: To synthesize this compound.
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a stirrable suspension.
-
Alkylating Agent: Add 2-Bromopropane (1.5 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating accelerates the Sₙ2 reaction between the phenoxide, formed in situ, and the alkyl halide.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Workup - Acidification: Acidify the aqueous layer to a pH of ~2 using 1 M HCl. This protonates the carboxylic acid, rendering it soluble in the organic phase. Rationale: The carboxylate salt formed under basic reaction conditions is water-soluble. Protonation is required for extraction.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. Rationale: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product.
Strategic Importance in Drug Discovery
Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The title compound, this compound, is a prime example of a building block designed for diversity-oriented synthesis, a key strategy in modern drug discovery.[7]
-
Vector for Elaboration: The aryl bromide is not merely a substituent but a reactive "handle." It allows for the precise, late-stage introduction of various molecular fragments via palladium-catalyzed cross-coupling reactions.[8][9] This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement and Scaffolding: The carboxylic acid can be converted into amides, esters, or other functional groups that can mimic peptide bonds or engage in critical hydrogen bonding interactions with biological targets.[10]
-
Modulation of Physicochemical Properties: The isopropoxy group at the C2 position influences the molecule's lipophilicity and conformation. It can sterically hinder the adjacent carboxylic acid, potentially altering its pKa and interaction profile, or it can provide favorable van der Waals interactions in a protein's binding pocket.
Compounds like 4-Bromo-2-chlorobenzoic acid and 4-Bromo-2-nitrobenzoic acid are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals, underscoring the industrial and research value of this compound class.[8][11]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed synthetic intermediate for advanced research. A thorough understanding of its properties, reactivity, and, most importantly, its hazards is paramount for its effective and safe utilization. The protocols and insights provided in this guide are intended to empower researchers to handle this compound with confidence and to fully exploit its synthetic potential in the pursuit of novel chemical entities and therapeutic agents.
References
- Material Safety Data Sheet - 4-bromo benzoic acid 99%. (n.d.).
- 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- SAFETY DATA SHEET for 4-Bromobenzoic acid. (2025, December 18).
- 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID) Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET for 4-Bromobenzoic acid. (2025, November 6).
- 4-(Bromomethyl)benzoic acid Safety Data Sheet. (n.d.).
- 4-Bromo-3-isopropoxybenzoic acid Safety Data Sheet. (n.d.).
- Safety Data Sheet for 4-Bromo-2-(difluoromethoxy)benzoic acid. (2024, December 19).
- 4-Bromo-2-methylbenzoic acid SDS, 68837-59-2 Safety Data Sheets. (2019, July 15).
- SAFETY DATA SHEET for 4-Bromobenzoic acid (Oral). (2025, November 6).
- SAFETY DATA SHEET for 4-Bromobenzoic acid. (2025, September 6).
- Benzoic acid, 4-bromo-2-(2-propyn-1-yloxy)- | 1249359-99-6. (n.d.).
- 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID SDS, 943749-63-1 Safety Data Sheets. (2019, July 15).
- 4-(benzyloxy)-5-bromo-2-(propan-2-yloxy)benzoic acid. (n.d.).
- SAFETY DATA SHEET for Corrosive Solid. (2025, January 23).
- 4-Bromo-2-hydroxybenzoic acid SDS, 1666-28-0 Safety Data Sheets. (n.d.).
- 1038595-51-5|this compound. (n.d.).
- 4-Bromo-2-hydroxybenzoic acid. (n.d.). PubChem.
- 4-Bromo-2-methylbenzoic acid-SDS. (2025, May 6).
- 4-Bromo-2-fluorobenzoic acid. (n.d.). PubChem.
- 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis. (n.d.).
- 1666-28-0|4-Bromo-2-hydroxybenzoic acid. (n.d.).
- This compound. (n.d.). PubChemLite.
- 4-Bromo-2-chlorobenzoic acid. (n.d.).
- The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.).
- 4-(2-Propynyloxy)benzoic acid | 21926-55-6. (n.d.).
- Synthesis of 4-octyl-3-bromo-benzoic acid. (n.d.).
- 1038595-51-5| this compound. (n.d.).
- Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Krishna Murthy, P. (2016). 4-Bromo-2-hydroxybenzoic acid.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
- 4-Bromo-2-nitrobenzoic acid 97. (n.d.).
- Prodrugs as empowering tools in drug discovery and development. (2024, January 16). Chemical Society Reviews (RSC Publishing).
Sources
- 1. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. 4-Bromo-2-nitrobenzoic acid 97 99277-71-1 [sigmaaldrich.com]
- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Navigating the Safety Profile of 4-Bromo-2-(propan-2-yloxy)benzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-Bromo-2-(propan-2-yloxy)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and an isopropoxy group on the benzoic acid backbone, suggests its potential utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (bromine, carboxylic acid) and electron-donating (isopropoxy) groups on the aromatic ring creates a unique electronic environment that can be exploited for various chemical transformations.
Hazard Identification and Classification
Based on the hazard profiles of structurally similar compounds, this compound should be handled as a substance with the potential for the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][5]
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard Class |
| Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant | |
| Acute Toxicity (fatal or toxic) |
Signal Word (Anticipated): Danger or Warning
Hazard Statements (Anticipated):
Core Physicochemical and Toxicological Data
The following table summarizes the key physicochemical and toxicological properties, with data extrapolated from analogous compounds where necessary.
| Property | Anticipated Value/Information | Source (Analogous Compound) |
| Molecular Formula | C10H11BrO3 | - |
| Molecular Weight | 259.10 g/mol | - |
| CAS Number | 1038595-51-5 | [7][8] |
| Appearance | Off-white to beige solid/powder | 4-Bromo-2-chlorobenzoic acid[9], 4-Bromobenzoic acid[4] |
| Melting Point | Not available. (For comparison, 4-bromobenzoic acid: 252-254 °C) | 4-Bromobenzoic acid |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Low water solubility is expected. | 4-(2-Propynyloxy)benzoic acid |
| Acute Toxicity (Oral) | Expected to be harmful or toxic if swallowed. | 4-Bromo-2-hydroxybenzoic acid[5], 4-Bromo-2-methylbenzoic acid[6] |
| Skin Irritation | Expected to cause skin irritation. | 4-Bromobenzoic acid[1][4] |
| Eye Irritation | Expected to cause serious eye irritation. | 4-Bromobenzoic acid[1][4] |
| Respiratory Irritation | Expected to cause respiratory tract irritation. | 4-Bromobenzoic acid[1][4] |
Experimental Protocols for Safe Handling
Given the anticipated hazards, a stringent and proactive approach to safety is paramount. The following protocols are designed to mitigate risks during the handling and use of this compound.
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the primary defense against exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Step-by-Step PPE Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant risk of splashing.[1]
-
Skin Protection:
-
Respiratory Protection: If significant dust is generated, use a NIOSH-approved N95 (US) or type P1 (EN 143) respirator.[2]
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling and before breaks.[2][5]
Spill Response and Management
A well-defined spill response plan is crucial to mitigate the impact of an accidental release.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 6. echemi.com [echemi.com]
- 7. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 8. 1038595-51-5| this compound| Ambeed [ambeed.com]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic Acid: An Application Note and Detailed Protocol
This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth explanations for experimental choices to ensure scientific integrity and reproducibility.
Introduction and Significance
This compound is a bespoke chemical intermediate whose structural motifs—a brominated phenyl ring, an ether linkage, and a carboxylic acid—make it a versatile scaffold for the synthesis of complex organic molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the isopropoxy group modulates lipophilicity and the carboxylic acid serves as a key functional group for amide bond formation or other derivatizations. Understanding the reliable synthesis of this compound is therefore of significant interest to the drug discovery and development community.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the regioselective bromination of a readily available precursor, 3-hydroxybenzoic acid, to yield 4-Bromo-2-hydroxybenzoic acid. The second, and key, step is a Williamson ether synthesis to introduce the isopropoxy group onto the phenolic hydroxyl.
Caption: Overall synthetic workflow.
This strategy is predicated on established and robust organic transformations. The initial bromination is directed by the activating and ortho-, para-directing hydroxyl group of the starting material. The subsequent Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1]
PART 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid
Mechanistic Rationale
The hydroxyl group of 3-hydroxybenzoic acid is a strongly activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. The bromination is therefore expected to occur at the 2, 4, and 6 positions. By controlling the stoichiometry of the bromine and the reaction conditions, a high yield of the desired 4-bromo isomer can be achieved.
Detailed Experimental Protocol
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxybenzoic acid | 138.12 | 2.0 g | 14.48 mmol |
| Acetic acid (glacial) | 60.05 | 21.7 mL | - |
| Sulfuric acid (conc.) | 98.08 | 1.5 mL | - |
| Bromine | 159.81 | 0.78 mL (2.43 g) | 15.20 mmol |
| Ethyl acetate | 88.11 | As needed | - |
| Brine solution | - | As needed | - |
| Magnesium sulfate (anhydrous) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.0 g (14.48 mmol) of 3-hydroxybenzoic acid in 14.5 mL of glacial acetic acid.
-
Addition of Catalyst: Carefully add 1.5 mL of concentrated sulfuric acid to the stirred solution.
-
Bromination: Prepare a solution of 0.78 mL (15.20 mmol) of bromine in 7.2 mL of glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the reaction mixture at 50°C. After the addition is complete, heat the reaction mixture to 100°C and stir for 30 minutes.[2]
-
Work-up: Allow the reaction to cool to room temperature and then pour it into a beaker containing 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2-hydroxybenzoic acid.[2]
Characterization of 4-Bromo-2-hydroxybenzoic Acid
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 216-217 °C.[3]
-
Purity: The purity of the intermediate should be checked by TLC or LC-MS before proceeding to the next step.
PART 2: Synthesis of this compound
Mechanistic Rationale
This step is a classic Williamson ether synthesis. The phenolic hydroxyl group of 4-Bromo-2-hydroxybenzoic acid is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of isopropyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the SN2 reaction.
Caption: Williamson ether synthesis mechanism.
Detailed Experimental Protocol
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-hydroxybenzoic acid | 217.02 | 1.09 g | 5.02 mmol |
| Isopropyl bromide | 122.99 | 1.0 mL (1.31 g) | 10.65 mmol |
| Potassium carbonate (anhydrous) | 138.21 | 2.1 g | 15.19 mmol |
| Dimethylformamide (DMF) | 73.09 | 6 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Hydrochloric acid (1M) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1.09 g (5.02 mmol) of 4-Bromo-2-hydroxybenzoic acid, 2.1 g (15.19 mmol) of anhydrous potassium carbonate, and 6 mL of dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add 1.0 mL (10.65 mmol) of isopropyl bromide.
-
Reaction: Heat the reaction mixture to 80°C and stir overnight.
-
Work-up: After cooling to room temperature, add 20 mL of water to the reaction mixture to dissolve the potassium carbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 20 mL).
-
Acidification and Final Extraction: Acidify the aqueous phase with 1M HCl to a pH of approximately 2-3, and then extract with ethyl acetate (2 x 20 mL).
-
Drying, Concentration, and Purification: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₁BrO₃
-
Molecular Weight: 259.10 g/mol
-
Mass Spectrometry (Predicted): [M+H]⁺: 258.99645 m/z, [M+Na]⁺: 280.97839 m/z, [M-H]⁻: 256.98189 m/z.[4]
Safety and Handling
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sulfuric Acid (concentrated): Highly corrosive. Causes severe skin and eye burns. Handle with extreme care in a fume hood.
-
Isopropyl Bromide: Flammable liquid and vapor. May cause reproductive harm. Handle in a well-ventilated area and away from ignition sources.[5][6][7][8]
-
Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. May damage the unborn child. Use in a fume hood and wear appropriate PPE.[4][9][10][11][12]
-
Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation. Avoid breathing dust.[13][14][15][16][17]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The two-step synthesis of this compound presented here is a robust and reproducible method suitable for laboratory-scale production. By carefully controlling the reaction conditions in both the initial bromination and the subsequent Williamson ether synthesis, researchers can reliably obtain this valuable intermediate for their drug discovery and development programs. The detailed protocol and mechanistic insights provided in this application note are intended to facilitate the successful implementation of this synthetic route.
References
- RCI Labscan Limited.
- INEOS KOH.
- Thermo Fisher Scientific.
- Carl ROTH.
- PubChemLite. This compound. [Link]
- Fisher Scientific.
- Carl ROTH.
- Enartis.
- CDH Fine Chemical.
- Chemos GmbH&Co.KG.
- distabif.unicampania.it.
- KSCL (KRISHNA).
- Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [Link]
- Fisher Scientific.
- Sigma-Aldrich.
- New Jersey Department of Health. 0267 - Hazardous Substance Fact Sheet. 2008.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 4-溴-2-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. rcilabscan.com [rcilabscan.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. carlroth.com [carlroth.com]
- 12. distabif.unicampania.it [distabif.unicampania.it]
- 13. ineos.com [ineos.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. enartis.com [enartis.com]
- 17. chemos.de [chemos.de]
Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2-isopropoxybenzoic Acid
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Bromo-2-isopropoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. The synthetic strategy is centered on the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and comprehensive safety guidelines. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for preparing this versatile chemical building block.
Introduction and Scientific Context
4-Bromo-2-isopropoxybenzoic acid and its structural analogs are valuable intermediates in the synthesis of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid, a bromo substituent, and an isopropoxy ether—on the aromatic ring provides multiple reactive sites for subsequent chemical transformations. This trifunctionality makes it a strategic precursor in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers.[1][2][3] For instance, substituted benzoic acids are foundational components in numerous drug discovery programs, where modifications to the substitution pattern can modulate pharmacological activity and pharmacokinetic properties.[4]
The synthesis described herein employs the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an organohalide.[5][6] This method is renowned for its reliability and broad applicability in preparing both symmetrical and asymmetrical ethers.[7] In this specific application, the phenolic hydroxyl group of 4-Bromo-2-hydroxybenzoic acid is deprotonated to form a nucleophilic phenoxide, which then displaces a halide from an isopropylating agent to form the desired ether linkage.
Reaction Scheme and Mechanistic Rationale
The preparation of 4-Bromo-2-isopropoxybenzoic acid is achieved by the O-alkylation of 4-Bromo-2-hydroxybenzoic acid with an appropriate isopropylating agent, such as 2-bromopropane, in the presence of a strong base.
Overall Reaction:
(Image: Synthesis of 4-Bromo-2-isopropoxybenzoic acid from 4-Bromo-2-hydroxybenzoic acid)
The Williamson Ether Synthesis Mechanism
The reaction proceeds via a two-step SN2 mechanism, which is favored by the use of a polar aprotic solvent.[5][8]
-
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the phenolic hydroxyl group of 4-Bromo-2-hydroxybenzoic acid. This creates a highly nucleophilic phenoxide ion. The carboxylic acid proton is also abstracted, but the resulting carboxylate is a much weaker nucleophile than the phenoxide.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isopropylating agent (e.g., 2-bromopropane). This occurs in a concerted step where the phenoxide forms a new C-O bond while the bromide leaving group departs. This bimolecular nucleophilic substitution (SN2) step is the core of the ether formation.[5][7]
It is crucial to use a primary or secondary alkyl halide for this reaction.[7] While 2-bromopropane is a secondary halide and can undergo a competing E2 elimination side reaction, under controlled conditions, the substitution product is favored.[9] Tertiary alkyl halides are unsuitable as they almost exclusively yield the elimination product.[7][9]
Diagram 1: Mechanism of 4-Bromo-2-isopropoxybenzoic acid synthesis.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | 217.02 | 5.00 g (1.0 eq) | Starting material. |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | 2.21 g (2.4 eq) | Strong base. Handle with extreme care. |
| 2-Bromopropane | 75-26-3 | 122.99 | 4.0 mL (1.85 eq) | Alkylating agent. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL | Anhydrous reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | ~300 mL | Extraction solvent. |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | 36.46 | ~150 mL | For acidification during work-up. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~100 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Equipment | ||||
| 250 mL three-neck round-bottom flask | ||||
| Reflux condenser and drying tube | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle with temperature control | ||||
| Dropping funnel | ||||
| Separatory funnel (500 mL) | ||||
| Rotary evaporator | ||||
| Buchner funnel and filter flask |
Step-by-Step Synthesis Procedure
Diagram 2: Experimental workflow for the synthesis.
-
Preparation and Setup:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (filled with CaCl₂), and a rubber septum.
-
Flush the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Sodium Hydride:
-
Under the inert atmosphere, carefully add the sodium hydride (2.21 g) to the reaction flask.
-
Add 50 mL of anhydrous DMF via syringe to create a suspension. Begin stirring.
-
Causality: NaH is highly reactive with water and moisture; an inert atmosphere is critical to prevent quenching of the base and to avoid the generation of flammable hydrogen gas.
-
-
Formation of the Phenoxide:
-
Dissolve the 4-Bromo-2-hydroxybenzoic acid (5.00 g) in 50 mL of anhydrous DMF in a separate dry flask.
-
Transfer this solution to the stirred NaH suspension dropwise via a syringe or dropping funnel over 20-30 minutes at 0 °C (ice bath).
-
Observation: Vigorous bubbling (H₂ evolution) will be observed. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation.
-
-
Alkylation Reaction:
-
Add 2-bromopropane (4.0 mL) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 12-18 hours.
-
Rationale: Heating accelerates the SN2 reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
-
Reaction Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add 50 mL of deionized water dropwise to quench any unreacted NaH. Caution: This is an exothermic process and will generate hydrogen gas. Ensure adequate ventilation.
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding 1 M HCl. The product should precipitate as a solid.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 100 mL).
-
Purpose: The acid wash protonates the carboxylate to render the final product soluble in the organic solvent. The water wash removes DMF and inorganic salts, while the brine wash helps to remove residual water from the organic phase.[9][10]
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Product Characterization
The final product, 4-Bromo-2-isopropoxybenzoic acid, should be a white to off-white crystalline solid. Its identity and purity should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | ~115-120 °C (literature values may vary) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (s, 1H, COOH), 7.8-7.9 (d, 1H, Ar-H), 7.2-7.3 (dd, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 4.6-4.7 (sept, 1H, CH), 1.4 (d, 6H, CH₃)₂. (Values are estimated based on similar structures[11][12]) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₀H₁₀BrO₃⁻: 256.98; found: ~257.0 |
Safety Precautions and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Extremely flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin and eye burns. Handle exclusively under an inert atmosphere and do not allow contact with water or other protic solvents.
-
2-Propanol and 2-Bromopropane: Highly flammable liquids and vapors. They can cause serious eye irritation and may cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.[13][14][15]
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (inactive NaH).2. Insufficient reaction time or temperature.3. Wet reagents or solvent. | 1. Use fresh, high-purity NaH.2. Monitor reaction by TLC and extend reaction time or increase temperature if necessary.3. Ensure all glassware is dry and use anhydrous solvents.[9] |
| Presence of Starting Material in Product | Incomplete reaction. | Increase the amount of alkylating agent and/or base, or prolong the reaction time. |
| Formation of Side Products | E2 elimination of 2-bromopropane. | Maintain the reaction temperature at the lower end of the recommended range (e.g., 50-60 °C) to favor substitution over elimination.[9] |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient. |
References
- Vertex AI Search Result. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Lab Alley. (n.d.). Propanol Safety & Hazards.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol.
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- PubChem. (n.d.). 4-Isopropoxybenzoic acid.
- PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
- NIST. (n.d.). Benzoic acid, 4-bromo-.
- NIST. (n.d.). Benzoic acid, 4-bromo-.
- University of Alberta. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
- Chemical Society Reviews. (2024, January 16). Prodrugs as empowering tools in drug discovery and development.
- Vihita Drugs & Intermediates. (n.d.). 4-Bromo Benzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 3-Bromo-2-isopropoxybenzoic acid | 1247577-76-9 [smolecule.com]
- 3. 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid (902249-12-1) for sale [vulcanchem.com]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-ISOPROPOXYBENZOIC ACID(13205-46-4) 1H NMR spectrum [chemicalbook.com]
- 13. laballey.com [laballey.com]
- 14. carlroth.com [carlroth.com]
- 15. geneseo.edu [geneseo.edu]
Synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid: A Detailed Mechanistic Guide and Protocol
An Application Note for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This application note delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and provides insights into process optimization and potential side reactions. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-understood synthetic procedure.
Introduction and Significance
This compound is a substituted benzoic acid derivative. The presence of three distinct functional groups—a carboxylic acid, a bromo group, and an isopropoxy ether—makes it a highly versatile intermediate for further chemical modifications. The carboxylic acid allows for amide bond formation, the bromo substituent is amenable to various cross-coupling reactions (e.g., Suzuki, Heck), and the isopropoxy group provides steric bulk and modulates lipophilicity. This trifecta of functionality makes the molecule an attractive starting point for constructing complex molecular architectures for pharmaceutical and material science applications.[1]
The most direct and classical approach to synthesizing this target is the Williamson ether synthesis, which involves the alkylation of a deprotonated phenol.[2] This method remains one of the simplest and most popular ways to prepare both symmetrical and asymmetrical ethers in laboratory and industrial settings.[2] This guide will focus on the synthesis starting from 4-Bromo-2-hydroxybenzoic acid and an appropriate isopropyl halide.
Reaction Scheme and Mechanism
The synthesis proceeds by the alkylation of 4-Bromo-2-hydroxybenzoic acid with an isopropyl halide, such as 2-bromopropane, in the presence of a suitable base.
Overall Reaction:
The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2).[2] However, due to the substrate's multiple acidic protons and the use of a secondary alkyl halide, a nuanced understanding of the process is critical for maximizing yield and minimizing byproducts.
Mechanistic Steps:
-
Double Deprotonation: The starting material, 4-Bromo-2-hydroxybenzoic acid, has two acidic protons: one on the carboxylic acid (pKa ≈ 3) and one on the phenolic hydroxyl group (pKa ≈ 10). A sufficiently strong base, such as sodium hydroxide or potassium carbonate, is required to deprotonate both sites. While the carboxylate is formed readily, the crucial step for the etherification is the formation of the more nucleophilic phenoxide ion.[3]
-
Nucleophilic Attack (SN2 Pathway): The generated phenoxide ion acts as the nucleophile, attacking the electrophilic secondary carbon of the isopropyl halide.[2][4] This occurs via a backside attack, displacing the halide leaving group in a concerted step to form the C-O ether bond.[2] Apolar aprotic solvents like DMF or acetonitrile are preferred as they do not solvate the nucleophile excessively, thus accelerating the reaction rate.[2][3]
-
Potential Side Reaction (E2 Elimination): A significant competing reaction is the E2 elimination of the alkyl halide, which is common for secondary and tertiary halides.[5] The phenoxide, in addition to being a nucleophile, can also act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of propene gas.[3] Controlling the reaction temperature is key to favoring the SN2 pathway over E2 elimination.
-
Acidification (Work-up): Following the alkylation, the product exists as a carboxylate salt. A final acidification step, typically with aqueous HCl, is necessary to protonate the carboxylate and yield the final neutral this compound product.[6][7]
Below is a diagram illustrating the core mechanistic pathway and the potential for the E2 side reaction.
Caption: General experimental workflow for the synthesis.
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxybenzoic acid (5.00 g, 23.0 mmol).
-
Dissolution and Deprotonation: Add anhydrous DMF (50 mL) to the flask and stir to dissolve the solid. Carefully add sodium hydroxide pellets (2.03 g, 50.7 mmol, 2.2 eq) portion-wise. The mixture may warm up slightly. Stir for 30 minutes at room temperature to ensure complete formation of the dianion.
-
Alkylation: Add 2-bromopropane (2.9 mL, 34.5 mmol, 1.5 eq) dropwise to the stirring solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C using an oil bath. [4]Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase with a few drops of acetic acid). The reaction is typically complete within 4-8 hours. [4][6]5. Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water.
-
Acidification: While stirring, slowly add 2M HCl solution to the aqueous mixture until the pH is approximately 2-3 (check with pH paper). A precipitate of the crude product should form. [6][7]7. Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). [6]Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the final product as a solid. [6] 3.4 Expected Results
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | 50-85% (yields are variable and depend on optimization) [4] |
| Purity (¹H NMR) | >95% after recrystallization |
| Melting Point | To be determined experimentally |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, incomplete deprotonation may be the cause. Ensure the base is anhydrous and of high quality. Alternatively, a stronger base like sodium hydride (NaH) could be used with extreme caution in an anhydrous solvent. [3]Another cause could be significant E2 elimination; in this case, try running the reaction at a lower temperature for a longer duration.
-
Reaction Stalls: If TLC analysis shows significant unreacted starting material after 8 hours, the temperature may be too low, or the alkylating agent may have degraded. An iodide salt (e.g., NaI) can be added as a catalyst to convert the 2-bromopropane in-situ to the more reactive 2-iodopropane. [4]* Purification Issues: If the crude product is oily or difficult to crystallize, it may be contaminated with unreacted starting material or byproducts. Column chromatography on silica gel can be an effective alternative purification method. [6]
References
- Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
- University of Colorado Boulder. The Williamson Ether Synthesis.
- BYJU'S. Williamson Ether Synthesis reaction.
- Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Wikipedia. Williamson ether synthesis.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Cambridge University Press. Williamson Ether Synthesis.
- ChemTalk. Williamson Ether Synthesis.
- Guidechem. What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Application Note: High-Purity Isolation of 4-Bromo-2-(propan-2-yloxy)benzoic Acid for Advanced Research and Development
Abstract
4-Bromo-2-(propan-2-yloxy)benzoic acid is a key substituted aromatic carboxylic acid intermediate utilized in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The purity of this building block is paramount, as contaminants can lead to significant downstream complications, including altered reaction kinetics, formation of undesirable byproducts, and compromised biological activity in final compounds. This guide provides a detailed examination of robust purification strategies, including acid-base extraction, recrystallization, and flash column chromatography. We delve into the mechanistic basis for each technique, offer step-by-step protocols, and present methods for rigorous purity verification, empowering researchers to obtain material of the highest quality for their discovery and development pipelines.
Compound Profile and Strategic Considerations
Before selecting a purification protocol, a thorough understanding of the target compound's physicochemical properties and the likely impurity profile is essential. This knowledge informs the most logical and efficient purification strategy.
Physicochemical Properties
This compound is a solid at room temperature. Its structure, featuring a polar carboxylic acid group and a moderately non-polar brominated aromatic ring with an ether linkage, dictates its solubility and chromatographic behavior.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₁BrO₃ | Defines molar mass for quantitative analysis. |
| Molecular Weight | 259.10 g/mol | Essential for calculating yields and concentrations. |
| Appearance | White to off-white solid | Visual indicator of purity; color may suggest impurities. |
| Melting Point | Not widely reported, but related structures like 4-bromo-2-chlorobenzoic acid melt around 171-175°C[1]. The melting point is a key indicator of purity. | A sharp melting point range indicates high purity. |
| Acidity (pKa) | Estimated pKa ~3-4 | The acidic proton of the carboxylic acid is the primary handle for acid-base extraction.[2] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Dichloromethane). The corresponding carboxylate salt is highly soluble in water.[3] | Dictates solvent choice for recrystallization and chromatography. Water insolubility of the acid form and solubility of its salt are the basis for acid-base extraction.[4][5] |
Common Impurity Profile
Impurities in a crude sample of this compound typically originate from the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as 4-bromo-2-hydroxybenzoic acid.
-
Neutral Organic Impurities: Byproducts from side reactions that lack an acidic or basic functional group.
-
Related Acidic Impurities: Isomers or other carboxylic acids with slightly different structures.
-
Inorganic Salts: Remnants from reagents or workup procedures.
-
Residual Solvents: Solvents used in the synthesis or initial workup.
Purification Methodologies: From Bulk to Finesse
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity level. Often, a combination of techniques yields the best results.
subgraph "cluster_0" { label="Purity Assessment"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Crude this compound"]; Impurity_Check [label="Initial Analysis (TLC, ¹H NMR)", shape=parallelogram, fillcolor="#FBBC05"]; Decision [label="Major Impurities Identified?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Purification Pathways"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Acid_Base [label="Acid-Base Extraction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Final Verification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Final_Analysis [label="Final Purity Check\n(HPLC, qNMR, MP)", shape=parallelogram, fillcolor="#FBBC05"]; Pure_Product [label="Pure Product (>95%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Start -> Impurity_Check; Impurity_Check -> Decision; Decision -> Acid_Base [label=" Neutral/Basic "]; Decision -> Recrystallization [label=" Solid Impurities "]; Decision -> Chromatography [label=" Polar/Isomeric "];
Acid_Base -> Final_Analysis; Recrystallization -> Final_Analysis; Chromatography -> Final_Analysis;
Final_Analysis -> Pure_Product; }
Caption: Decision workflow for selecting a purification method.Method 1: Acid-Base Extraction (Bulk Purification)
This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[3][4] The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base.
Causality: By adding an aqueous base (like NaHCO₃ or NaOH), the acidic proton of the carboxylic acid is removed, forming the sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent re-acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid, which precipitates out.[3][5]
Start [label="Crude Product in\nOrganic Solvent (e.g., Ethyl Acetate)"]; Add_Base [label="Add aq. NaHCO₃ Solution\n& Shake in Separatory Funnel", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; Separate [label="Separate Layers", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic_Layer [label="Organic Layer:\nNeutral Impurities"]; Aqueous_Layer [label="Aqueous Layer:\nSodium 4-bromo-2-(propan-2-yloxy)benzoate"]; Acidify [label="Cool & Acidify with HCl (aq)\nuntil pH < 2", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; Precipitate [label="Precipitate Forms"]; Filter [label="Collect by Vacuum Filtration"]; Wash_Dry [label="Wash with Cold Water & Dry"]; End [label="Purified Solid Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Add_Base; Add_Base -> Separate; Separate -> Organic_Layer [label=" Top "]; Separate -> Aqueous_Layer [label=" Bottom "]; Aqueous_Layer -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Wash_Dry; Wash_Dry -> End; }
Caption: Workflow for purification via acid-base extraction.Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and shake gently, venting frequently to release the CO₂ pressure that builds up. Continue shaking until gas evolution ceases.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid, into a clean Erlenmeyer flask.[6]
-
Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The purified carboxylic acid will precipitate as a solid.[4]
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual inorganic salts.[7] Allow the product to dry thoroughly under vacuum.
Method 2: Recrystallization (High-Purity Solids)
Recrystallization is a powerful technique for purifying solid compounds to a high degree, assuming a suitable solvent can be found. The principle is based on the differential solubility of the compound and its impurities in a solvent at different temperatures.[8]
Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in the mother liquor upon cooling). As the hot, saturated solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, forming a pure crystal lattice that excludes the impurities.[8]
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixed solvent systems like ethanol/water) to find a suitable one. Benzoic acids can often be recrystallized from water or aqueous alcohol mixtures.[2][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[8]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[7]
Start [label="Crude Solid"]; Dissolve [label="Dissolve in Minimum\nHot Solvent", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; Hot_Filter [label="Hot Filtration\n(if needed)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="Slow Cooling to\nRoom Temperature"]; Ice_Bath [label="Cool in Ice Bath"]; Vacuum_Filter [label="Vacuum Filtration"]; Wash [label="Wash Crystals with\nIce-Cold Solvent"]; Dry [label="Dry Crystals"]; End [label="Pure Crystalline Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dissolve; Dissolve -> Hot_Filter; Hot_Filter -> Cool [label=" No Insolubles "]; Cool -> Ice_Bath; Ice_Bath -> Vacuum_Filter; Vacuum_Filter -> Wash; Wash -> Dry; Dry -> End; }
Caption: General workflow for purification by recrystallization.Method 3: Flash Column Chromatography (Separation of Similar Compounds)
When impurities have similar solubility and acidity to the target compound, flash column chromatography is the method of choice.[10][11] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[11]
Causality & Expert Insight: Carboxylic acids like this compound often exhibit "tailing" or "streaking" on silica gel TLC plates and columns. This is due to a strong, non-ideal interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[6] To achieve sharp, well-defined bands, it is crucial to suppress this interaction. This is accomplished by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase (eluent).[6] The added acid ensures the target compound remains fully protonated, minimizing its interaction with the silica and allowing for proper elution.
Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test solvent systems like hexane/ethyl acetate or dichloromethane/methanol. Add 0.5-1% acetic acid to the chosen system. The ideal system should give the target compound an Rf value of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).[12]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Verification: The Self-Validating System
No purification is complete without rigorous verification of the final product's purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[13] A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% trifluoroacetic acid or formic acid) is typically effective. A pure sample should exhibit a single major peak. Purity is often reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is indispensable for confirming the chemical structure and assessing purity.[14] The spectrum should show clean signals corresponding to the protons of the molecule, with correct integrations. The absence of significant impurity peaks is a strong indicator of purity. For definitive purity assessment, quantitative NMR (qNMR) can be employed, which determines purity by comparing the integral of a sample peak to that of a certified internal standard of known concentration.[13][15][16]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Oily precipitate instead of crystals during recrystallization. | High impurity level; solution is supersaturated; cooling too rapidly. | Try a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. Ensure cooling is slow. A pre-purification step like acid-base extraction may be needed.[7] |
| Low recovery from acid-base extraction. | Incomplete extraction; incomplete precipitation. | Perform multiple extractions with the base. Ensure the aqueous layer is acidified to pH < 2. Check solubility of the acid in the cold aqueous solution. |
| Streaking/tailing of the compound on a silica column. | Strong interaction between the carboxylic acid and silica gel. | Add 0.5-1% acetic or formic acid to the mobile phase to suppress the interaction and ensure a sharp elution profile.[6] |
| Product is still colored after purification. | Persistent colored impurities are present. | For recrystallization, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[7] A second purification step may be necessary. |
Safety Precautions
-
Handle this compound and its analogs in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
The compound may cause skin, eye, and respiratory irritation.[19] Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[17][19]
References
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Acid-Base Extraction. University of Colorado, Boulder, Department of Chemistry. [Link]
- 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Process for purification of aromatic carboxylic acids.
- Process for the purification of aromatic carboxylic acids.
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. [Link]
- Chromatographic separations of arom
- Process for purification of aromatic carboxylic acids.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
- Determining and reporting purity of organic molecules: Why qNMR.
- Material Safety Data Sheet - 4-bromo benzoic acid 99%. Oxford Lab Fine Chem LLP. [Link]
- What solvent system should I use to recrystalise 3-bromo benzoic? Reddit. [Link]
- Column Chromatography. University of Colorado, Boulder, Department of Chemistry. [Link]
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. [Link]
- Column Chromatography: Principle, Separation of Compounds
- Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Very polar compound purification using aqueous normal-phase flash column chrom
- Recrystallization of Benzoic Acid. University of Wisconsin-Madison. [Link]
- This compound. Dongguan Kangrun Experimental Technology Co., Ltd. [Link]
Sources
- 1. 4-ブロモ-2-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 12. Purification [chem.rochester.edu]
- 13. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 14. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
Application and Protocol for the Recrystallization of 4-Bromo-2-isopropoxybenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the purification of 4-Bromo-2-isopropoxybenzoic acid via recrystallization. Addressing the needs of researchers in synthetic chemistry and drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind solvent selection, the physicochemical principles governing crystallization, and robust protocols for both single-solvent and mixed-solvent systems. Furthermore, a detailed troubleshooting section equips scientists with the practical knowledge to overcome common challenges such as oiling out and low recovery, ensuring the attainment of high-purity crystalline material.
Introduction: The Critical Role of Purification
4-Bromo-2-isopropoxybenzoic acid is a substituted aromatic carboxylic acid, a class of molecules frequently utilized as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of such precursors is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] An effective recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the solvent, now referred to as the mother liquor.
Physicochemical Principles and Solvent Selection
The success of any recrystallization protocol is critically dependent on the choice of solvent. An ideal solvent for recrystallizing 4-Bromo-2-isopropoxybenzoic acid should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the compound's solubility should decrease significantly to ensure a high recovery yield.
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with 4-Bromo-2-isopropoxybenzoic acid.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.
Based on the structure of 4-Bromo-2-isopropoxybenzoic acid, which contains a polar carboxylic acid group and a less polar aromatic ring with bromo and isopropoxy substituents, a solvent of intermediate polarity is likely to be effective. For many benzoic acid derivatives, alcohols such as ethanol or methanol, or a mixed-solvent system, often provide the best results.[3][4] A qualitative assessment for a structurally similar compound, 4-bromo-3-isopropylbenzoic acid, indicates solubility in general organic solvents and insolubility in water, guiding our solvent screening process.[5]
Table 1: Qualitative Solubility Predictions for 4-Bromo-2-isopropoxybenzoic Acid
| Solvent | Polarity | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Rationale |
| Water | High | Very Low | Low | The non-polar aromatic backbone and isopropoxy group limit solubility. |
| Ethanol | Intermediate | Low to Moderate | High | The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain solvates the non-polar portion. |
| Isopropanol | Intermediate | Low | High | "Like dissolves like" principle suggests good compatibility with the isopropoxy group. |
| Acetone | Intermediate | Moderate | High | A good general solvent for many organic compounds. |
| Heptane/Hexane | Non-polar | Very Low | Very Low | Unlikely to be a good single solvent due to the polar carboxylic acid group. |
| Toluene | Non-polar | Low | Moderate | The aromatic nature provides some solvating power for the benzene ring. |
For this specific compound, a mixed-solvent system, such as ethanol/water or isopropanol/water, is highly recommended. The compound is dissolved in the "good" solvent (the alcohol) at an elevated temperature, and the "anti-solvent" (water) is added dropwise until the solution becomes turbid (the cloud point), indicating the onset of precipitation. The solution is then reheated to clarify and subsequently cooled slowly.
Health and Safety Precautions
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-isopropoxybenzoic acid was not available, data for structurally related compounds such as 4-bromobenzoic acid and 4-bromo-2-hydroxybenzoic acid indicate that this compound should be handled with care.[6][7] It is presumed to be a skin, eye, and respiratory irritant. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
This protocol is recommended when a suitable single solvent with a steep solubility-temperature gradient is identified.
Materials:
-
Crude 4-Bromo-2-isopropoxybenzoic acid
-
Isopropanol (ACS Grade)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude 4-Bromo-2-isopropoxybenzoic acid into an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This is often the most effective method for compounds with intermediate polarity.
Materials:
-
Crude 4-Bromo-2-isopropoxybenzoic acid
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Bromo-2-isopropoxybenzoic acid in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals as described in Protocol 1.
Visualization of Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: General workflow for the recrystallization of 4-Bromo-2-isopropoxybenzoic acid.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution was cooled too quickly. | - Boil off some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Ensure a slow cooling rate. |
| "Oiling Out" | The compound is precipitating from the solution at a temperature above its melting point. | - Add more of the "good" solvent (e.g., ethanol) to the hot solution to lower the saturation point.- Reheat the solution to dissolve the oil, then cool more slowly.- Consider a different solvent system with a lower boiling point. |
| Low Recovery Yield | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the cold wash solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Conclusion
The protocols and guidelines presented in this application note provide a robust starting point for the successful purification of 4-Bromo-2-isopropoxybenzoic acid. By understanding the underlying principles of solubility and crystallization, and by systematically addressing common experimental challenges, researchers can consistently obtain high-purity material essential for demanding applications in chemical synthesis and pharmaceutical development.
References
- ChemBK. (2024). 4-BroMo-3-isopropylbenzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022). Purification of Product Mixtures.
- PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid.
- Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Scribd. (n.d.). Recrystallization of Benzoic Acid.
- IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.
- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.
- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
- Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures.
- Journal of Chemical & Engineering Data. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
Sources
- 1. 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
Applications of 4-Bromo-2-(propan-2-yloxy)benzoic acid in organic synthesis
An In-depth Guide to the Synthetic Applications of 4-Bromo-2-(propan-2-yloxy)benzoic Acid
Authored by: A Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a carboxylic acid, a bulky isopropoxy group, and a reactive bromine atom on the benzene ring provides a powerful platform for constructing complex molecular architectures. The interplay of these functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.
The strategic positioning of the ortho-isopropoxy group relative to the carboxylic acid can influence the reactivity of the molecule through steric and electronic effects. The bromine atom at the para-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the applications of this compound, offering in-depth protocols and mechanistic insights for its effective utilization in organic synthesis.
Application Notes: Strategic Utilization in Target-Oriented Synthesis
The synthetic utility of this compound is most prominently demonstrated in its role as a precursor to complex target molecules. Its structural features are often exploited in the synthesis of biologically active compounds.
Synthesis of Novel Heterocyclic Scaffolds
The presence of multiple functional groups allows for the construction of diverse heterocyclic systems. The carboxylic acid can be readily converted to amides, esters, or other derivatives, which can then participate in intramolecular cyclization reactions. The bromine atom can be used to introduce further complexity before or after the formation of the heterocyclic core.
A prominent application is in the synthesis of novel kinase inhibitors. For instance, the core of certain C-terminal Src kinase (CSK) inhibitors has been constructed using this compound as a starting material. The general strategy involves an initial amidation of the carboxylic acid, followed by a palladium-catalyzed cross-coupling reaction to introduce a key fragment, and finally an intramolecular cyclization to furnish the desired heterocyclic scaffold.
Precursor for Advanced Pharmaceutical Intermediates
This compound is a known intermediate in the synthesis of several advanced pharmaceutical ingredients (APIs). Its ability to undergo selective transformations makes it an ideal starting point for multi-step synthetic sequences.
One notable example is its use in the synthesis of Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease. In the synthesis of Lifitegrast, the this compound core is elaborated through a series of reactions, including amidation and Suzuki coupling, to build the complex final molecule.
Building Block in Agrochemical Discovery
The structural motifs accessible from this compound are also of significant interest in the development of new agrochemicals. The ability to systematically modify the substitution pattern on the aromatic ring allows for the fine-tuning of biological activity and physicochemical properties. Researchers in agrochemical discovery utilize this compound to generate libraries of novel compounds for screening as herbicides, fungicides, or insecticides.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.
Protocol 1: Amidation of this compound
This protocol describes the coupling of this compound with a primary amine using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Diagrammatic Workflow of Amidation
Caption: Workflow for the HATU-mediated amidation of this compound.
Materials:
-
This compound
-
Primary amine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.0 eq).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture at room temperature. The addition of DIPEA is crucial as it acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The aqueous washes are essential to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted amide.
Expected Outcome: The reaction typically proceeds in high yield (85-95%), providing the pure amide product after chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Corresponding Amide
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of the N-substituted 4-bromo-2-(propan-2-yloxy)benzamide with a boronic acid or boronate ester.
Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-substituted 4-bromo-2-(propan-2-yloxy)benzamide
-
Boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the N-substituted 4-bromo-2-(propan-2-yloxy)benzamide (1.0 eq), the boronic acid or boronate ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation of the palladium(0) active catalyst.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The choice of solvent and base is crucial and often needs to be optimized for specific substrates.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcome: Yields for Suzuki-Miyaura couplings are generally good to excellent (70-95%), depending on the substrates and reaction conditions.
Data Summary
| Reaction Type | Key Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
| Amidation | HATU, DIPEA | DMF | 25 | 2-4 | 85-95 |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl2, K2CO3 | 1,4-Dioxane/Water | 80-100 | 4-12 | 70-95 |
Conclusion: A Cornerstone for Modern Synthesis
This compound has established itself as a cornerstone intermediate in the field of organic synthesis. Its predictable reactivity and the orthogonal nature of its functional groups provide chemists with a reliable and versatile tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable building block in their pursuit of novel and impactful chemical entities.
References
- Title: The discovery of lifitegrast for the treatment of dry eye disease. Source: ACS Medicinal Chemistry Letters. URL:[Link]
- Title: Synthesis of 4-bromo-2-isopropoxybenzoic acid. Source: Organic Syntheses. URL:[Link]
- Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Chemical Reviews. URL:[Link]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-(propan-2-yloxy)benzoic Acid as a Versatile Chemical Intermediate
Introduction: A Profile of a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. 4-Bromo-2-(propan-2-yloxy)benzoic acid (also known as 4-Bromo-2-isopropoxybenzoic acid) has emerged as a significant building block, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs).
Its structure is deceptively simple, yet it offers three distinct points of chemical reactivity:
-
An aryl bromide moiety, which is an ideal handle for palladium-catalyzed cross-coupling reactions.
-
A carboxylic acid group, readily activated for amide bond formation or esterification.
-
An isopropoxy ether , which sterically and electronically influences the reactivity of the aromatic ring and can play a crucial role in modulating the pharmacokinetic properties of the final target molecule.
This guide provides an in-depth exploration of the applications of this intermediate, focusing on its role in the synthesis of advanced therapeutic agents and providing detailed, field-proven protocols for its key chemical transformations.
Physicochemical Properties and Safety Guidelines
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1038595-51-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)Br)C(=O)O | [2] |
| InChIKey | OGUXMLVVIGHPIN-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.8 | [2] |
Handling and Safety Precautions (Inferred)
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its hazards can be reasonably inferred from structurally related compounds like 4-bromobenzoic acid and other substituted benzoic acids.[3][4][5][6] Researchers must handle this compound with the appropriate precautions.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid inhalation of dust and contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] For handling the solid powder, an N95-type dust mask is recommended.[3]
-
Health Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] Expected to cause skin and serious eye irritation (Category 2).[4][5] May cause respiratory irritation.[5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
Core Application: Intermediate in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
A primary application driving the demand for this compound is its use as a key precursor in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH).
Therapeutic Rationale for sEH Inhibition
Soluble epoxide hydrolase is a critical enzyme that metabolizes endogenous epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[9] EETs are lipid signaling molecules with a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and cytoprotection.[9][10] By inhibiting sEH, the concentration of protective EETs is increased, making sEH inhibitors a promising therapeutic strategy for cardiovascular diseases, inflammation, and chronic obstructive pulmonary disease (COPD).[11][12][13] One such potent and selective sEH inhibitor that has advanced to clinical trials is GSK2256294 .[9][12]
Synthetic Strategy for sEH Inhibitors
The synthesis of complex molecules like GSK2256294 often involves a convergent strategy where key fragments are prepared separately and then coupled together. This compound serves as a foundational fragment, providing the core substituted phenyl ring onto which other functionalities are built. A key step is the formation of an amide bond, leveraging the carboxylic acid group of the intermediate.
The diagram below illustrates a generalized workflow for the synthesis of an advanced intermediate for a molecule like GSK2256294, highlighting the central role of this compound.
Caption: Convergent synthesis workflow for an sEH inhibitor precursor.
Key Synthetic Transformations and Protocols
The utility of this compound stems from its predictable reactivity in several cornerstone reactions of modern organic synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an excellent substrate for Suzuki-Miyaura coupling, a powerful method for forming C(sp²)-C(sp²) bonds.[14][15] This reaction enables the introduction of a vast array of aryl or heteroaryl groups at the 4-position of the benzoic acid ring.
Causality: The reaction is catalyzed by a Palladium(0) species and requires a base to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[15][16] The choice of catalyst, ligand, solvent, and base is critical for achieving high yields and can be tailored to the specific coupling partners.[17]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point, adapted from established methodologies.[18]
-
Reaction Setup: To a flame-dried round-bottom or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture. A common and effective system is Toluene/Water or 1,4-Dioxane/Water (typically in a 4:1 or 3:1 ratio).[17]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Table 2: Comparison of Typical Conditions for Suzuki Coupling
| Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | Good to excellent yields, robust for many substrates.[18] |
| Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 1,4-Dioxane | 100 | Often effective for more challenging or sterically hindered substrates. |
| Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | High activity catalyst system, can allow for lower catalyst loading. |
Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice, offering broad substrate scope and functional group tolerance where classical methods fail.[19] This reaction couples the aryl bromide with a primary or secondary amine.
Causality: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[20] The choice of phosphine ligand is critical and often dictates the success of the transformation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube inside a glovebox, combine this compound (1.0 equiv., often protected as an ester first), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.05 equiv.).
-
Base and Solvent: Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.), and an anhydrous aprotic solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the crude material via column chromatography.
Amide Bond Formation
The carboxylic acid functional group is a key handle for building molecular complexity, most commonly through the formation of amide bonds.
Protocol 3: EDC/HOBt Mediated Amide Coupling
-
Activation: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.1 equiv.) to the reaction mixture, along with a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv.) to act as a proton scavenger.
-
Reaction: Stir the reaction at room temperature until completion (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Proposed Synthesis of the Intermediate
The most logical and efficient synthesis of this compound is via a Williamson ether synthesis, starting from commercially available 4-Bromo-2-hydroxybenzoic acid.
Caption: Proposed synthesis of the title compound.
Protocol 4: Synthesis of this compound
-
Setup: To a round-bottom flask, add 4-Bromo-2-hydroxybenzoic acid (1.0 equiv.) and a polar aprotic solvent such as DMF.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.5 equiv.), and stir the suspension for 30 minutes at room temperature.
-
Alkylation: Add 2-bromopropane (or isopropyl iodide) (1.5 equiv.) dropwise.
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and pour it into ice-water. Acidify the aqueous mixture with 1M HCl until the pH is ~2-3, which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for higher purity.
Conclusion
This compound is a high-utility intermediate whose value is defined by its trifunctional nature. The predictable and high-yielding reactivity of its aryl bromide and carboxylic acid moieties in cornerstone synthetic reactions makes it an indispensable tool for medicinal chemists. Its prominent role in the synthesis of next-generation therapeutics like sEH inhibitors underscores its importance. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively leverage this versatile building block in their synthetic endeavors.
References
- ResearchGate. (n.d.). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation.
- PMC - PubMed Central. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products.
- ResearchGate. (n.d.). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 4-BROMO BENZOIC ACID 99%.
- Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemspace. (n.d.). 4-(benzyloxy)-5-bromo-2-(propan-2-yloxy)benzoic acid.
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- SPAN. (n.d.). GSK2256294.
- Vihita Drugs & Intermediates. (n.d.). 4-Bromo Benzoic acid.
- ResearchGate. (2016). (PDF) 4-Bromo-2-hydroxybenzoic acid.
- PubChem. (n.d.). 4-Bromo-2-ethylbenzoic acid.
- PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- PubChem. (n.d.). 4-(Bromomethyl)benzoic acid.
Sources
- 1. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. spannetwork.org [spannetwork.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nbinno.com [nbinno.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-(propan-2-yloxy)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the chemical modification of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a versatile substituted aromatic scaffold. The strategic positioning of the bromine atom, the sterically influential ortho-isopropoxy group, and the reactive carboxylic acid moiety makes this compound a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in pharmaceutical and materials science research. This document outlines detailed, field-proven protocols for the synthesis of the parent compound and its subsequent derivatization through esterification, amide bond formation, and palladium-catalyzed Suzuki-Miyaura cross-coupling. Each protocol is accompanied by mechanistic insights, a discussion of critical experimental parameters, and expected characterization data to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of a Multifunctional Scaffold
This compound is a synthetic building block that offers three distinct points for chemical modification. The carboxylic acid provides a handle for forming esters and amides, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The aryl bromide is a key functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. The ortho-isopropoxy group, while seemingly a simple ether, exerts a significant steric and electronic influence on the reactivity of the adjacent carboxylic acid and the aromatic ring, a factor that must be carefully considered in reaction design.
Derivatives of substituted benzoic acids are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic derivatization of the this compound core allows for the systematic exploration of chemical space to develop novel compounds with tailored biological or material properties.
Synthesis of the Starting Material: this compound
The parent compound is readily synthesized from the commercially available 4-Bromo-2-hydroxybenzoic acid via a classic Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile to displace a halide from an alkyl halide.
Protocol: Williamson Ether Synthesis
Materials and Reagents:
-
4-Bromo-2-hydroxybenzoic acid
-
2-Bromopropane (or 2-Iodopropane for higher reactivity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (approx. 0.5 M concentration).
-
Add anhydrous potassium carbonate (2.5 eq) to the stirring solution.
-
Add 2-bromopropane (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from an ethanol/water mixture) to afford this compound as a solid.
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization to generate esters and amides. The choice of method must account for the steric hindrance imposed by the ortho-isopropoxy group.
Esterification
3.1.1. Steglich Esterification: A Mild Approach for Hindered Acids
For sterically hindered substrates like our target molecule, the Steglich esterification offers a mild and effective alternative to the harsher conditions of the Fischer esterification. This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to form the ester at room temperature.
Protocol: Synthesis of Methyl 4-Bromo-2-(propan-2-yloxy)benzoate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under nitrogen.
-
Add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.
Expected Characterization Data (Analogous to Methyl 4-bromo-2-methylbenzoate):
-
¹H NMR (CDCl₃): Expect signals for the aromatic protons, a singlet for the methyl ester protons (~3.9 ppm), a multiplet for the isopropoxy CH (~4.6 ppm), and a doublet for the isopropoxy methyl groups (~1.4 ppm).
-
Mass Spec (EI): Expect molecular ion peaks corresponding to the bromine isotopes.
| Derivative | Alcohol | Coupling Reagent | Catalyst | Expected Yield Range |
| Methyl Ester | Methanol | DCC | DMAP | 85-95% |
| Ethyl Ester | Ethanol | DCC | DMAP | 80-90% |
| tert-Butyl Ester | tert-Butanol | DCC | DMAP | 70-85% |
Amide Bond Formation
3.2.1. HATU-Mediated Amide Coupling
For amide bond formation, especially with less nucleophilic amines or where mild conditions are paramount, uronium/aminium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU promotes rapid coupling with minimal side reactions.
Protocol: Synthesis of N-Benzyl-4-bromo-2-(propan-2-yloxy)benzamide
Esterification of 4-Bromo-2-(propan-2-yloxy)benzoic acid
An in-depth guide for researchers, scientists, and drug development professionals on the effective esterification of the sterically hindered aromatic carboxylic acid, 4-Bromo-2-(propan-2-yloxy)benzoic acid.
Application Note & Protocol Guide
Strategic Approaches to the Esterification of this compound
Abstract
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. This compound is a valuable building block, but its structure presents a distinct challenge. The bulky propan-2-yloxy (isopropoxy) group at the ortho position sterically hinders the carboxylic acid, potentially impeding standard esterification pathways. This guide provides a detailed analysis of suitable esterification strategies, focusing on the rationale behind method selection. We present comprehensive protocols for the classic Fischer-Speier esterification and the highly effective Steglich esterification, a milder alternative well-suited for sterically demanding substrates. This document serves as a practical resource for chemists to successfully synthesize esters from this and similarly challenging substrates.
Foundational Principles: Overcoming Steric Hindrance
The primary obstacle in the esterification of this compound is the steric bulk of the ortho-isopropoxy group. This group physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. Therefore, the choice of reaction conditions is critical to achieving high conversion and yield.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction to completion, one must either use a large excess of the alcohol or actively remove the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[2] The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon for subsequent attack by the alcohol.[3][4] For sterically hindered acids, this reaction can be sluggish, requiring prolonged heating.[5]
-
Steglich Esterification : This method is exceptionally well-suited for sterically hindered substrates and those sensitive to harsh acidic conditions.[6] It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8] The reaction proceeds under mild, often room-temperature, conditions. The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[9] DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol to yield the ester.[9][10] This pathway bypasses the need for high temperatures and strong acids, making it a preferred method for challenging substrates.[8]
-
Mitsunobu Reaction : An alternative mild method that converts an alcohol and a carboxylic acid to an ester using triphenylphosphine (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[11][12] While highly effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[13]
For this compound, the Steglich esterification is often the superior choice due to its mild conditions and high efficacy with hindered systems. The Fischer esterification remains a viable, cost-effective alternative if longer reaction times are acceptable.
Comparative Analysis of Key Methodologies
The selection of an appropriate esterification protocol is critical for success. The following table summarizes the key parameters and considerations for the two primary methods detailed in this guide.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) | Coupling agent (DCC or EDC), DMAP |
| Temperature | High (Reflux, 60-110 °C)[1] | Mild (0 °C to Room Temperature)[10] |
| Reaction Time | Long (1-10+ hours)[5] | Relatively Short (1-4 hours) |
| Key Advantage | Low reagent cost, simple setup | High yield for hindered acids, mild conditions[6][8] |
| Key Disadvantage | Harsh conditions, slow for hindered acids | Higher reagent cost, byproduct removal (urea) |
| Workup | Neutralization wash, extraction | Filtration of urea byproduct, extraction |
Experimental Protocols
Safety Precaution : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Steglich (Recommended)
This protocol describes the synthesis of Methyl 4-bromo-2-(propan-2-yloxy)benzoate. It can be adapted for other primary or secondary alcohols.
Materials and Reagents:
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Methanol (MeOH) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Stir until the solid is fully dissolved.
-
Reagent Addition : Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) and Methanol (1.2 eq) to the solution.
-
Initiation : Cool the flask to 0 °C in an ice bath. In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Byproduct Removal : Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude ester can be purified by column chromatography on silica gel if necessary to yield the pure product.
Protocol 2: Fischer-Speier
This protocol uses the alcohol as both the reagent and the solvent to drive the equilibrium toward the product.
Materials and Reagents:
-
This compound (1.0 eq)
-
Methanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a large excess of methanol.
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the mixture.
-
Reaction Progression : Heat the mixture to reflux and maintain for 4-10 hours. The reaction is slow and should be monitored periodically by TLC until the starting material is consumed.[5]
-
Workup - Quenching : Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water.
-
Workup - Extraction : Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Workup - Neutralization : Combine the organic extracts and wash carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. This step neutralizes any remaining sulfuric acid and unreacted carboxylic acid.
-
Final Wash and Drying : Wash the organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification : Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of esters from this compound.
Caption: General workflow for the esterification of this compound.
References
- Steglich Esterific
- Steglich Esterific
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]
- A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. [Link]
- Mitsunobu reaction. Wikipedia. [Link]
- Fischer–Speier esterific
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Fischer Esterific
- A mechanistic study of the Mitsunobu esterification reaction.
- Fischer Esterific
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. js.vnu.edu.vn [js.vnu.edu.vn]
- 7. fiveable.me [fiveable.me]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-(propan-2-yloxy)benzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide delineates the strategic application of 4-Bromo-2-(propan-2-yloxy)benzoic acid as a versatile and highly valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique trifunctional nature of this reagent—featuring a carboxylic acid, an aryl bromide, and a sterically influential isopropoxy group—offers medicinal chemists a powerful tool for constructing complex molecular architectures. We will explore its role in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols and explaining the mechanistic rationale behind its application in synthesizing key pharmaceutical intermediates.
Introduction: A Building Block of Strategic Importance
This compound, also known as 4-bromo-2-isopropoxybenzoic acid, is a substituted aromatic carboxylic acid. Its utility in medicinal chemistry is derived from the orthogonal reactivity of its functional groups. The aryl bromide serves as a prime handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions. The carboxylic acid provides a site for amide bond formation or other derivatizations, while the 2-isopropoxy group offers steric hindrance and modulates the electronic properties of the aromatic ring, influencing both reactivity and the pharmacokinetic profile of the final API.
The strategic placement of the isopropoxy group ortho to the carboxylic acid can direct metallation and influence the conformation of synthetic intermediates. The bromine atom at the para position is readily accessible for reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are foundational methods in modern drug discovery and development.[1][2]
Core Application: Synthesis of a Benzofuran-6-Carboxylic Acid Motif
A key application of substituted bromobenzoic acids is in the synthesis of heterocyclic structures that form the core of many APIs. For instance, the benzofuran-6-carboxylic acid scaffold is a crucial intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[3][4] While published routes to Lifitegrast intermediates may start from precursors like 4-bromo-2-hydroxybenzaldehyde, this compound represents a strategic starting point for analogous structures through a convergent synthesis.
The isopropoxy group can be envisioned as a protecting group for the phenol, which can be cleaved at a later stage if required, or as a permanent feature of the target molecule to enhance properties like lipophilicity. The following section details a protocol for a key transformation.
Experimental Protocols: Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in pharmaceutical compounds.[5][6] This protocol describes the coupling of this compound with a generic primary amine, a reaction that is central to building more complex molecular scaffolds.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure. The specific ligand, base, and reaction conditions may require optimization depending on the amine coupling partner.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Degassing: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the primary amine (1.2 eq).
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 8 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N coupling of aryl bromides.[7] The ligand stabilizes the palladium(0) species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nitrogen nucleophile for the coupling reaction.[6]
-
Solvent and Atmosphere: Anhydrous and oxygen-free conditions are critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Toluene is a common high-boiling, non-polar solvent suitable for this transformation.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for utilizing this compound in a multi-step API intermediate synthesis.
Caption: A generalized synthetic workflow utilizing this compound.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, and base is crucial for the success of palladium-catalyzed cross-coupling reactions. The following table summarizes common conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that can be reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, P(tBu)₃ | Xantphos, RuPhos, BINAP | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS, K₃PO₄ | Suzuki requires a base to activate the boronic acid; Buchwald-Hartwig requires a base to deprotonate the amine.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Toluene, Dioxane, THF | Aprotic solvents are generally preferred. Aqueous mixtures are common for Suzuki reactions. |
| Temperature | 60 - 110 °C | 80 - 120 °C | Sufficient thermal energy is needed to overcome activation barriers. |
Conclusion
This compound is a strategically important building block for the synthesis of complex pharmaceutical intermediates. Its functional group handles allow for selective and high-yielding transformations, particularly in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic campaigns, enabling the efficient construction of novel APIs.
References
- An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022). Bioorganic & Medicinal Chemistry.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Process for preparing hydroxyaromatic acids. (2006). Google Patents.
- Improved Synthesis Route for Lifitegrast. (2023). ChemistryViews.
- Zhong et al. synthesis of Lifitegrast. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.
- Pharmaceutical propylene glycol solvate compositions. (2003). Google Patents.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- SGLT2 inhibitors and method of treating diseases. (2014). Google Patents.
- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (n.d.). FAQ.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC - NIH.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.). Google Patents.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). ACS Publications.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
- method for the production of 2-bromo-4,5-dialcoxy-benzoic acid. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes: 4-Bromo-2-(propan-2-yloxy)benzoic Acid as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-(propan-2-yloxy)benzoic acid has emerged as a highly valuable and versatile scaffold, enabling access to a diverse array of novel compounds with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide bond formation or esterification, a strategically placed bromine atom for cross-coupling reactions, and a sterically influential isopropoxy group—provides chemists with a powerful tool for molecular design and synthesis.
The presence of the ortho-isopropoxy group relative to the carboxylic acid and the para-bromo substituent creates a distinct electronic and steric environment. This arrangement influences the reactivity of the molecule, offering opportunities for selective transformations and the introduction of molecular complexity. This guide provides an in-depth exploration of the properties, reactivity, and synthetic utility of this compound, complete with detailed protocols for its application in key synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1038595-51-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% | [3] |
| LogP | 3.015 | [1] |
Synthetic Utility and Key Transformations
The true power of this compound lies in its ability to participate in a variety of high-yield and selective chemical reactions. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a reactive site for amide bond formation and other derivatizations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is ideally situated for participation in some of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[4][5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The ortho-isopropoxy group can influence the dihedral angle of the resulting biaryl, a key factor in modulating protein-ligand interactions.
Causality Behind Experimental Choices in Suzuki Coupling:
-
Catalyst Selection: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand, is essential. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be particularly effective in promoting the oxidative addition step of the catalytic cycle.[6]
-
Base Selection: The choice of base is critical for activating the boronic acid partner.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength of the base can impact the reaction rate and yield, with stronger bases often being more effective for less reactive boronic acids.[7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution is typically employed to dissolve both the organic and inorganic reaction components.
The formation of aryl amines is a critical transformation in the synthesis of a vast number of biologically active molecules. The Buchwald-Hartwig amination provides a powerful and general method for the construction of C-N bonds from aryl halides.[8][9] this compound can be effectively coupled with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Causality Behind Experimental Choices in Buchwald-Hartwig Amination:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[9] Bulky, electron-rich biaryl monophosphine ligands are often required to promote the reductive elimination step, which can be challenging for electron-rich aryl bromides.[6]
-
Base Considerations: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, but care must be taken as it can potentially react with the carboxylic acid group. Using a milder base like Cs₂CO₃ or K₃PO₄ may be necessary, especially if the carboxylic acid is to be preserved.[6]
Derivatization of the Carboxylic Acid
The carboxylic acid moiety provides a reliable handle for further functionalization, most commonly through the formation of amide bonds. This is a particularly powerful strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Standard peptide coupling reagents, such as HATU, HBTU, or EDC in combination with HOBt, can be used to efficiently couple this compound with a wide range of primary and secondary amines.
Causality Behind Experimental Choices in Amide Coupling:
-
Coupling Reagent: The choice of coupling reagent can influence the reaction rate and the extent of side reactions, such as racemization if coupling to a chiral amine.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.
Experimental Protocols
Note: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.[10]
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Heat the reaction mixture to 90-100 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[10]
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ and XPhos.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, morpholine, and sodium tert-butoxide.
-
Seal the flask and heat the mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-aryl amine.
Applications in the Synthesis of Novel Compounds
The strategic application of this compound has led to the development of a variety of novel compounds with potential therapeutic applications. For example, substituted benzoic acid derivatives are known to be potent inhibitors of various enzymes.[10] The ability to readily diversify the structure at the 4-position through cross-coupling reactions makes this building block particularly attractive for structure-activity relationship (SAR) studies in drug discovery programs.
Furthermore, this building block can be utilized in the synthesis of complex heterocyclic systems and as a precursor to substituted benzophenones, which are important pharmacophores in many biologically active molecules.[11][12]
Safety and Handling
As with all chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, for related brominated benzoic acids, skin and eye irritation may occur, and inhalation of dust should be avoided.[13] Standard laboratory practices, including the use of a fume hood, gloves, and safety glasses, are recommended.
Conclusion
This compound is a robust and versatile building block that offers chemists a reliable and efficient means of accessing a wide range of novel and complex molecules. Its unique combination of reactive functional groups, coupled with its distinct steric and electronic properties, makes it an invaluable tool in the pursuit of new therapeutic agents and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this exceptional chemical scaffold.
References
- TRC. 4-Bromo-2-isopropoxybenzoic acid. Toronto Research Chemicals. URL: https://www.trc-canada.com/product-detail/?F607606
- BLDpharm. 1038595-51-5|this compound. URL: https://www.bldpharm.com/products/1038595-51-5.html
- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena245486710
- Guidechem. What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid? URL: https://www.guidechem.com/news/what-are-the-synthesis-and-applications-of-4-bromo-2-hydroxybenzoic-acid-106502.html
- AccelaChem. 1038595-51-5,this compound. URL: https://www.accelachem.com/goods/cas-1038595-51-5.html
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/en/4-bromo-2-propan-2-yloxy-benzoic-acid-1038595-51-5
- Chem-Impex. 4-Bromo-2-chlorobenzoic acid. URL: https://www.chemimpex.com/products/4-bromo-2-chlorobenzoic-acid
- ChemicalBook. 4-Bromo-2-hydroxybenzoic acid synthesis. URL: https://www.chemicalbook.com/synthesis/1666-28-0.htm
- R. M. Shaik et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(19), 6527. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572975/
- Google Patents. A kind of preparation method of 4- bromobenzoic acids. URL: https://patents.google.
- FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? URL: https://faq.guidechem.com/what-are-the-applications-and-synthesis-methods-of-4-bromo-2-fluorobenzoic-acid-111003.html
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-4-bromo-2-methylbenzoic-acid-in-modern-pharmaceutical-synthesis-106499.html
- PubChem. 4-Bromo-2-ethylbenzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10657005
- ChemicalBook. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. URL: https://www.chemicalbook.
- S. E. Denmark et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3104–3118. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2779831/
- ChemicalBook. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis. URL: https://www.chemicalbook.com/synthesis/943749-63-1.htm
- S. A. Khan et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1-13. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6009945/
- Google Patents. Method for making hydroxy aromatic acids. URL: https://patents.google.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. URL: https://patents.google.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. URL: https://www.acs.
- Wikipedia. Buchwald–Hartwig amination. URL: https://en.wikipedia.
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0459
- Benchchem. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid. URL: https://www.benchchem.com/synthesis-route/pse-0713c179d4d246518eee5b51g9fdbdcb
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. URL: https://www.benchchem.com/appnote/application-notes-and-protocols-suzuki-coupling-reaction-with-4-benzyloxy-2-bromo-1-fluorobenzene-111003.html
- CD BioSciences. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, 90%. URL: https://www.cd-biosciences.com/4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic-acid-90-2586888.html
- Benchchem. Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. URL: https://www.benchchem.com/appnote/application-notes-and-protocols-for-base-selection-in-the-suzuki-reaction-with-4-bromo-2-5-dimethoxyphenyl-boronic-acid-111003.html
- Google Patents. Method for producing 2-bromo-4,5-dialkoxy benzoic acid. URL: https://patents.google.
- A. C. G. F. da Silva et al. (2021). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 143(41), 17154–17161. URL: https://pubs.acs.org/doi/10.1021/jacs.1c07921
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate. URL: https://www.benchchem.
- ResearchGate. 4-Bromo-2-hydroxybenzoic acid. URL: https://www.researchgate.net/publication/298711425_4-Bromo-2-hydroxybenzoic_acid
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Coupling.pdf
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- A. Suzuki. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 145-153. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4321034/
- Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. URL: https://www.organic-chemistry.org/abstracts/lit2/025.shtm
- J. R. Schmink et al. (2021). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 23(15), 5891–5895. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349106/
- Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. URL: https://www.organic-chemistry.org/abstracts/lit2/944.shtm
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 3. 1038595-51-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis, primarily a Williamson ether synthesis, involves the alkylation of 4-Bromo-2-hydroxybenzoic acid with an isopropyl halide. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. This document provides a structured approach to identifying and resolving these common issues.
I. Reaction Overview and Key Challenges
The core of this synthesis is the reaction of the phenoxide generated from 4-Bromo-2-hydroxybenzoic acid with an isopropylating agent, such as 2-bromopropane or 2-iodopropane.

The primary challenges that researchers encounter include:
-
Low Yields: Often resulting from incomplete reactions or competing side reactions.
-
Side Product Formation: The most common side products are the result of C-alkylation and elimination reactions.
-
Purification Difficulties: Separating the desired product from unreacted starting materials and side products can be challenging.
This guide will address each of these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.
II. Troubleshooting Guide
Low Reaction Yield
Q1: My reaction yield is consistently low, with a significant amount of unreacted 4-Bromo-2-hydroxybenzoic acid remaining. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue and can typically be traced back to one of several factors related to the deprotonation of the starting material and the subsequent nucleophilic attack.
-
Insufficient Base: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a phenoxide.[1] If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a large amount of unreacted starting material. While the carboxyl group is more acidic, the hydroxyl group also needs to be deprotonated for the O-alkylation to occur.
-
Solution: Ensure you are using at least two equivalents of a suitable base to deprotonate both the carboxylic acid and the phenolic hydroxyl group. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[2] For a more robust reaction, stronger bases like sodium hydride (NaH) can be used, but with caution, as they can increase the likelihood of side reactions.[3]
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature. A typical range for this synthesis is 50-100°C.[3] Extending the reaction time, for instance, from a few hours to overnight, can also drive the reaction to completion.
-
-
Choice of Solvent: The solvent plays a crucial role in the reaction rate. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.[3]
-
Solution: Employ a polar aprofutic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN).[2] These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity.
-
The following diagram illustrates a troubleshooting workflow for addressing low reaction yields:
Side Product Formation
Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?
A2: The most likely isomeric byproduct is the C-alkylated product, where the isopropyl group has attached to the carbon of the aromatic ring instead of the phenolic oxygen. Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen and the carbon atoms of the ring (primarily ortho and para to the hydroxyl group).[4][5]
-
Understanding O- vs. C-Alkylation: The ratio of O- to C-alkylation is influenced by several factors, including the solvent, counter-ion, and leaving group.[5][6]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[5] Protic solvents can hydrogen bond with the phenoxide oxygen, making it less available for reaction and thus promoting C-alkylation.[5]
-
Hard and Soft Acid-Base (HSAB) Theory: While a simplification, HSAB theory can be a useful predictor. The oxygen of the phenoxide is a "hard" nucleophilic center, while the ring carbons are "softer". "Hard" electrophiles tend to react at the hard oxygen center, while "softer" electrophiles may react at the softer carbon centers.[7]
-
-
Minimizing C-Alkylation:
-
Solvent Choice: As mentioned, use polar aprotic solvents (DMF, DMSO, acetonitrile) to favor O-alkylation.[3][5]
-
Alkylating Agent: While you are limited to an isopropyl group, using a leaving group that promotes a "harder" electrophilic carbon can help. For instance, using isopropyl tosylate instead of isopropyl bromide might slightly favor O-alkylation.
-
Q3: Besides C-alkylation, what other side reactions should I be aware of?
A3: Another common side reaction is the elimination of the alkyl halide to form an alkene, in this case, propene. This is particularly problematic with secondary alkyl halides like 2-bromopropane.[1][8]
-
E2 Elimination: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the carbon bearing the leaving group in the alkyl halide, leading to the formation of a double bond via an E2 mechanism.[1]
-
Minimizing Elimination:
-
Temperature Control: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Choice of Base: While a stronger base is needed for deprotonation, an excessively strong base can increase the rate of elimination. A careful balance is needed. Using a base like potassium carbonate, which is strong enough for deprotonation but not as aggressive as sodium hydride, can be a good starting point.
-
-
The following diagram illustrates the competing reaction pathways:
III. Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is a starting point and may require optimization based on your specific lab conditions and reagents.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, ~5-10 mL per gram of starting material). To this suspension, add potassium carbonate (K₂CO₃, 2.5 eq) and stir vigorously.
-
Alkylating Agent Addition: Add 2-bromopropane (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (2.5 eq) or NaOH (2.2 eq) | Ensures complete deprotonation of both acidic protons. |
| Alkylating Agent | 2-bromopropane or 2-iodopropane (1.2-1.5 eq) | A slight excess drives the reaction to completion. |
| Solvent | DMF, Acetonitrile, or DMSO | Polar aprotic solvents favor the desired Sₙ2 reaction.[3] |
| Temperature | 60-80°C | Balances reaction rate and minimizes elimination side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
IV. Frequently Asked Questions (FAQs)
Q4: Can I use a stronger alkylating agent like isopropyl iodide to increase the reaction rate?
A4: Yes, isopropyl iodide is a more reactive alkylating agent than isopropyl bromide because iodide is a better leaving group.[9] This can lead to a faster reaction rate and may allow for lower reaction temperatures. However, isopropyl iodide is also more expensive and can be less stable.
Q5: My starting material, 4-Bromo-2-hydroxybenzoic acid, has poor solubility in my chosen solvent. What should I do?
A5: Poor solubility of the starting material is not uncommon. The addition of the base should help to dissolve it as the salt form is generally more soluble. Ensure vigorous stirring and gentle heating at the beginning of the reaction to aid dissolution. If solubility remains an issue in a solvent like acetonitrile, switching to a more polar solvent like DMF or DMSO should resolve the problem.
Q6: How can I effectively purify the final product?
A6: The purification strategy will depend on the impurities present.
-
Acid-Base Extraction: If unreacted starting material is the main impurity, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a weak base solution (e.g., sodium bicarbonate). The acidic starting material will be extracted into the aqueous layer, while the desired product (which is also an acid, but potentially less acidic depending on the conditions) may remain in the organic layer. Careful pH control is necessary.
-
Column Chromatography: This is a very effective method for separating the desired product from both the starting material and any C-alkylated isomers. A silica gel column with a hexane/ethyl acetate solvent system is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can provide a highly pure final product.
Q7: Is it possible that the carboxyl group gets esterified during the reaction?
A7: Esterification of the carboxyl group under these conditions is a possibility, especially if the reaction is run for an extended period at high temperatures. The alkoxide formed from the deprotonation of the hydroxyl group of another molecule could potentially act as a nucleophile. However, the primary reaction is the O-alkylation of the phenoxide. If esterification is a concern, protecting the carboxylic acid group prior to the Williamson ether synthesis and then deprotecting it afterwards is a viable, albeit longer, synthetic route.
V. References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
ResearchGate. (2019). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. Retrieved from [Link]
-
ResearchGate. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]
-
PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
Google Patents. (2004). WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives. Retrieved from
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. byjus.com [byjus.com]
- 9. francis-press.com [francis-press.com]
Technical Support Center: Synthesis of 4-Bromo-2-isopropoxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-isopropoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and effectively troubleshoot unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis, focusing on the most common and industrially relevant route: the Williamson ether synthesis of 4-Bromo-2-hydroxybenzoic acid.
Q1: What is the standard synthetic route for 4-Bromo-2-isopropoxybenzoic acid, and what are its critical parameters?
The most prevalent method for synthesizing 4-Bromo-2-isopropoxybenzoic acid is via a Williamson ether synthesis.[1][2][3] This reaction is a classic SN2 (bimolecular nucleophilic substitution) process.
The overall transformation involves:
-
Deprotonation: The starting material, 4-Bromo-2-hydroxybenzoic acid, is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Note that the carboxylic acid will also be deprotonated.
-
Nucleophilic Attack: The resulting phenoxide attacks an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane.
-
Workup: The reaction is quenched and then acidified to protonate the carboxylate, yielding the final product.
Critical parameters include the choice of base, solvent, temperature, and the purity of the alkylating agent. Each of these factors can significantly influence the reaction's success and the profile of side products.
Q2: My reaction is sluggish, and I have a high percentage of unreacted 4-Bromo-2-hydroxybenzoic acid. What went wrong?
Incomplete conversion is a common issue and typically points to problems with the deprotonation or nucleophilic substitution steps.
-
Causality - Insufficient Base: 4-Bromo-2-hydroxybenzoic acid has two acidic protons: the carboxylic acid (pKa ~3-4) and the phenol (pKa ~8-9). A full two equivalents of base are required to deprotonate both sites. The phenoxide is the key nucleophile for the desired ether formation. Using only one equivalent will result in the formation of the carboxylate, leaving the less reactive phenol protonated and inhibiting the reaction.
-
Causality - Base Strength: The chosen base must be strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) are often more effective, ensuring complete formation of the phenoxide.[1][4]
-
Troubleshooting & Protocol Adjustment:
-
Stoichiometry Check: Ensure you are using at least 2.0-2.2 equivalents of your chosen base.
-
Base Selection: If using a weaker base like K₂CO₃, consider switching to NaH or KH for more robust and complete deprotonation.
-
Solvent Choice: The reaction requires a polar aprotic solvent, such as DMF or acetonitrile, to dissolve the reactants and promote the SN2 mechanism.[5] Ensure the solvent is anhydrous, as water can consume the base and hinder the reaction.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature (e.g., 60-80 °C) is typically a good starting point.
-
Q3: I've isolated a major byproduct that I suspect is the isopropyl ester of my target molecule. How does this form, and how can I deal with it?
This is a classic example of competing nucleophiles. After deprotonation, the reaction mixture contains both a phenoxide and a carboxylate. Both can act as nucleophiles.
-
Mechanism - Competing O-Alkylation and Esterification:
-
Desired Reaction (O-Alkylation): The phenoxide attacks the 2-bromopropane to form the ether linkage.
-
Side Reaction (Esterification): The carboxylate attacks the 2-bromopropane to form an isopropyl ester (isopropyl 4-bromo-2-isopropoxybenzoate).
-
-
Mitigation & Remediation:
-
Kinetic Control: The phenoxide is generally a softer and more reactive nucleophile for this SN2 reaction than the carboxylate, so ether formation is usually favored. However, under certain conditions, ester formation can be significant.
-
Post-Reaction Hydrolysis (Recommended): The simplest solution is to treat the crude product mixture after the initial reaction. Before the final acidic workup, add an aqueous base solution (e.g., 1M NaOH) and heat the mixture. This will selectively hydrolyze the unwanted ester back to the desired carboxylate. A subsequent standard acidic workup (e.g., with 1M HCl) will then protonate both the product from the main reaction and the product from the hydrolysis, consolidating the yield into a single desired product.
-
Q4: My reaction is generating gas, and my alkylating agent seems to be consumed inefficiently. What is the cause?
Gas evolution is a strong indicator of an E2 (bimolecular elimination) side reaction.[2][5] This is a well-known competing pathway for the SN2 reaction, especially when using secondary alkyl halides like 2-bromopropane.
-
Mechanism - E2 Elimination: The base (e.g., alkoxide, hydride) acts as a base rather than a nucleophile. It abstracts a proton from a carbon adjacent to the bromine on the 2-bromopropane, leading to the formation of propene gas, the bromide ion, and the conjugate acid of the base.
-
Troubleshooting & Protocol Adjustment:
-
Temperature Control: Elimination reactions are highly favored at elevated temperatures. Running the reaction at the lowest temperature that allows for a reasonable SN2 rate can significantly suppress E2 formation.
-
Base Choice: While a strong base is needed, a bulky, non-nucleophilic base is not ideal here as the primary goal is nucleophilic substitution. However, avoiding an excessive excess of a strong, small base like NaH can be beneficial. Careful, portion-wise addition of the base can help maintain a lower instantaneous concentration.
-
Alkylating Agent: If elimination is a persistent issue, switching to 2-iodopropane can sometimes help. The C-I bond is weaker, making the carbon more electrophilic and potentially favoring the SN2 pathway at lower temperatures.
-
Q5: If I synthesize the starting material by brominating 2-hydroxybenzoic acid, what are the potential pitfalls?
If you prepare the 4-Bromo-2-hydroxybenzoic acid starting material yourself, you must be aware of side reactions during the bromination step.
-
Side Reaction - Polybromination: The hydroxyl group of 2-hydroxybenzoic acid (salicylic acid) is a powerful activating group that directs electrophiles to the ortho and para positions.[6] The primary target is the 4-position (para to the -OH). However, over-bromination can occur at the other activated position (6-position), leading to 4,6-dibromo-2-hydroxybenzoic acid. To avoid this, use a precise 1.0 equivalent of the brominating agent (e.g., Br₂) and add it slowly at a controlled, low temperature.
-
Side Reaction - Decarboxylation: Salicylic acid and its derivatives can undergo decarboxylation (loss of CO₂) at high temperatures to form phenols.[7][8][9] If this occurs after bromination, the byproduct would be 3-bromophenol. This is typically avoided by keeping the reaction temperature low during bromination and subsequent workup steps.
Visualizing the Reaction & Side Products
Primary Synthesis Pathway
The intended reaction is a straightforward Williamson Ether Synthesis.
Caption: Main synthetic route via Williamson ether synthesis.
Key Competing Side Reactions
Understanding the two main competing reactions is crucial for troubleshooting.
Caption: Competing SN2, E2, and Esterification pathways.
Troubleshooting Summary Table
| Issue / Observation | Potential Side Product(s) | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Unreacted Starting Material | Insufficient base (<2 eq.), weak base, non-anhydrous solvent. | Use ≥2 eq. of a strong base (e.g., NaH), ensure dry solvent (DMF, ACN). |
| Ester Impurity | Isopropyl 4-bromo-2-isopropoxybenzoate | Carboxylate nucleophilic attack on 2-bromopropane. | Perform a basic hydrolysis step (aq. NaOH, heat) on the crude product before final acidification. |
| Gas Evolution | Propene | E2 elimination of 2-bromopropane, favored by high temperature. | Lower the reaction temperature; ensure slow, controlled addition of base. |
| Dibromo Impurity | 4,6-dibromo-2-hydroxybenzoic acid | Over-bromination of 2-hydroxybenzoic acid starting material. | Use 1.0 equivalent of Br₂ during bromination; maintain low temperature. |
| Phenolic Impurity | 3-Bromophenol | Decarboxylation of brominated salicylic acid at high temperatures. | Avoid excessive heat during bromination and workup steps. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-isopropoxybenzoic Acid
Safety: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and flammable.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Stir the mixture to form a suspension.
-
Deprotonation: Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise at 0 °C. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Alkylation: Add 2-bromopropane (1.5 eq.) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench & Hydrolysis: Cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water. Add 1M aqueous NaOH solution until the pH is >12. Heat the mixture to 60 °C for 1-2 hours to hydrolyze any ester byproduct.
-
Workup: Cool the mixture to room temperature. Wash with diethyl ether or ethyl acetate (2x) to remove the mineral oil and other non-polar impurities; discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the product under high vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for this type of molecule is an ethanol/water or acetic acid/water mixture.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
References
- Brainly.in. (2023).
- Google Patents. (n.d.). JP2006513249A - Bromination of hydroxy aromatic compounds and conversion to dihydroxy...
- Beilstein Journal of Organic Chemistry. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Stack Exchange. (2017).
- Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.
- Google Patents. (n.d.).
- Chem-Station. (2014). Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Canadian Journal of Chemistry. (1970). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution.
- Reddit. (2021).
- Michigan State University Department of Chemistry. (n.d.).
- ProQuest. (2017).
- Francis Academic Press. (2023).
- Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. brainly.in [brainly.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
Technical Support Center: 4-Bromo-2-(propan-2-yloxy)benzoic acid
Welcome to the technical support resource for 4-Bromo-2-(propan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis, purification, and analysis of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the highest quality of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing this compound?
A1: The impurity profile of this compound is primarily dictated by its two-stage synthesis. The first stage is the bromination of 2-hydroxybenzoic acid, and the second is the O-alkylation of the resulting 4-Bromo-2-hydroxybenzoic acid.
Impurities from the Bromination Step:
-
Unreacted 2-hydroxybenzoic acid: Incomplete bromination will result in the carry-over of the starting material.
-
Isomeric Impurities: While the hydroxyl group directs bromination to the para position, small amounts of other isomers, such as 5-Bromo-2-hydroxybenzoic acid or dibrominated species, can form.
Impurities from the O-Alkylation (Williamson Ether Synthesis) Step:
-
Unreacted 4-Bromo-2-hydroxybenzoic acid: Incomplete alkylation is a common source of this impurity.
-
C-Alkylated Impurities: Aryloxide ions are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (C-alkylation) in competition with the desired O-alkylation.[1]
-
Isopropyl 4-bromo-2-(propan-2-yloxy)benzoate: Esterification of the carboxylic acid group with the isopropylating agent can occur, especially under certain conditions.
-
Elimination Byproducts: The use of a secondary alkyl halide like 2-bromopropane can lead to elimination reactions, forming propene, though this is less likely to result in an isolable impurity in the final solid product.
Q2: My final product has a low melting point and broad NMR peaks. What is the likely cause?
A2: A low melting point and broad nuclear magnetic resonance (NMR) peaks are indicative of impurities. The most probable cause is the presence of unreacted 4-Bromo-2-hydroxybenzoic acid. This impurity can participate in hydrogen bonding with the desired product, leading to a depression and broadening of the melting point range. Its presence can also cause broadening of the carboxylic acid and aromatic proton signals in the ¹H NMR spectrum.
Q3: I am observing a significant amount of a side product with a similar retention time to my main product in HPLC analysis. What could it be?
A3: A side product with a similar high-performance liquid chromatography (HPLC) retention time is likely an isomer formed during the bromination step that has undergone subsequent alkylation, or a C-alkylated isomer. These compounds will have similar polarity and molecular weight to the desired product, making them challenging to separate. To confirm the identity, isolation of the impurity followed by spectroscopic analysis (e.g., NMR, MS) is recommended.
Troubleshooting Guides
Guide 1: Low Yield in the O-Alkylation Step
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion of 4-Bromo-2-hydroxybenzoic acid | 1. Incomplete deprotonation of the phenolic hydroxyl group. | Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) and an adequate molar excess are used. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally effective. |
| 2. Insufficient reactivity of the alkylating agent. | Consider using a more reactive alkylating agent, such as isopropyl tosylate, in place of isopropyl bromide. | |
| 3. Reaction temperature is too low. | While higher temperatures can promote side reactions, an insufficient temperature will slow down the desired S_N2 reaction. Optimize the temperature based on the solvent and base used. | |
| Formation of multiple products | 1. Competing C-alkylation. | This side reaction is more prevalent in certain solvents. Switching to a different solvent system may alter the O/C alkylation ratio.[2] |
| 2. Esterification of the carboxylic acid. | Protect the carboxylic acid group as an ester before the alkylation step, and deprotect it afterward. |
Guide 2: Product Purity Issues
| Symptom | Potential Cause | Troubleshooting Action |
| Presence of starting material (4-Bromo-2-hydroxybenzoic acid) | 1. Incomplete reaction. | Increase the reaction time, temperature, or the equivalents of the alkylating agent and base. |
| 2. Inefficient purification. | Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective. Column chromatography can also be employed for more challenging separations. | |
| Presence of isomeric impurities | 1. Non-selective bromination. | Purify the intermediate, 4-Bromo-2-hydroxybenzoic acid, thoroughly before proceeding to the alkylation step. |
| Product discoloration | 1. Oxidation of phenolic species. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the Williamson ether synthesis for the O-alkylation of 4-Bromo-2-hydroxybenzoic acid.
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 2-bromopropane (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: HPLC Method for Impurity Profiling
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Column Temperature: 30 °C
Visualizing the Chemistry
Synthesis and Impurity Pathway
The following diagram illustrates the synthetic route to this compound and the formation of key impurities.
Caption: Synthetic pathway and major impurity formation routes.
Analytical Workflow for Quality Control
This workflow outlines the steps for ensuring the quality of your synthesized this compound.
Sources
Optimizing reaction conditions for 4-Bromo-2-(propan-2-yloxy)benzoic acid
Technical Support Center: 4-Bromo-2-(propan-2-yloxy)benzoic acid
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively.
The primary synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method. This reaction involves the O-alkylation of a phenol, in this case, 4-Bromo-2-hydroxybenzoic acid, with an isopropyl halide. While straightforward in principle, the specifics of this transformation—particularly the use of a secondary alkyl halide—present unique challenges that require careful control of reaction parameters to maximize yield and purity.
Core Synthesis Protocol: A Validated Starting Point
This protocol provides a reliable baseline for the synthesis. Subsequent sections will address common deviations from the expected outcome.
Reaction: Williamson Ether Synthesis

Materials:
-
4-Bromo-2-hydroxybenzoic acid (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
2-Iodopropane (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-2-hydroxybenzoic acid and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of the starting acid).
-
Stir the mixture vigorously at room temperature for 30 minutes. The potassium carbonate will deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
-
Add 2-iodopropane to the mixture dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture to a pH of ~2 using 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture).
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yield in this specific Williamson ether synthesis is most often traced to two competing factors: incomplete reaction and a parasitic elimination side reaction.[1][2]
-
Mechanistic Insight: The reaction is a nucleophilic substitution (Sₙ2) where the phenoxide attacks the secondary carbon of 2-iodopropane. However, because the phenoxide is also a base and 2-iodopropane is a secondary halide, it is highly susceptible to an E2 elimination reaction, which produces propene gas and consumes your alkylating agent.[2][3] Higher temperatures significantly favor the E2 pathway.
-
Troubleshooting Steps:
-
Check Alkylating Agent: 2-Iodopropane is preferred over 2-bromopropane as iodine is a better leaving group, allowing the Sₙ2 reaction to proceed at a lower temperature, thus minimizing elimination. If using 2-bromopropane, you may need slightly higher temperatures or longer reaction times, which can increase the risk of elimination.
-
Temperature Control: Do not exceed 80 °C. If elimination is suspected (often indicated by pressure buildup or low consumption of the alkylating agent), lower the temperature to 50-60 °C and increase the reaction time.
-
Base Selection: While a very strong base like Sodium Hydride (NaH) can be used, it requires strictly anhydrous conditions and can sometimes promote elimination more aggressively. Potassium carbonate (K₂CO₃) is often a better choice as it is a milder, non-nucleophilic base that effectively deprotonates the phenol while minimizing side reactions.[4]
-
Q2: I am observing a significant amount of unreacted 4-Bromo-2-hydroxybenzoic acid in my final product. How can I drive the reaction to completion?
This indicates an incomplete reaction, which can be due to insufficient deprotonation, poor nucleophilicity, or deactivation of reagents.
-
Mechanistic Insight: The reaction proceeds via the phenoxide ion. If the phenol is not fully deprotonated, the concentration of the active nucleophile is lowered, slowing the reaction. Both the phenolic -OH and the carboxylic acid -OH will be deprotonated by a sufficiently strong base. The resulting dianion is still a potent nucleophile at the phenoxide position.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry & Quality: At least two equivalents of base are required to deprotonate both acidic protons. Using a slight excess (e.g., 2.5 eq) of a fine, anhydrous powder like K₂CO₃ ensures complete deprotonation. Ensure the base is not old or has absorbed moisture.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is crucial.[2] These solvents solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the desired Sₙ2 reaction. Avoid protic solvents like ethanol or water, which would protonate the nucleophile.
-
Increase Reaction Time: As discussed, keeping the temperature moderate is key to preventing elimination. To compensate for the lower rate, simply extend the reaction time. Monitor the reaction every few hours until the starting material is consumed.
-
Q3: What is the optimal base and solvent system for this transformation?
The choice of base and solvent is critical and interdependent. The goal is to maximize the concentration and reactivity of the phenoxide nucleophile while creating an environment suitable for the Sₙ2 mechanism.
| Parameter | Option 1 | Option 2 | Rationale & Expert Commentary |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | K₂CO₃ is a mild, inexpensive, and easy-to-handle base that is sufficient for deprotonating phenols, making it a reliable first choice.[4] NaH is a much stronger, non-nucleophilic base that ensures rapid and complete deprotonation but is pyrophoric and requires strictly anhydrous conditions, making the setup more demanding.[2][3] |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) | DMF is an excellent choice for Sₙ2 reactions due to its high polarity and aprotic nature, which enhances nucleophilicity. Acetonitrile is a viable alternative but is slightly less polar, which may result in slower reaction rates. Both must be used in their anhydrous form. |
Q4: How do I effectively purify the final product from the reaction mixture?
The primary impurities are typically unreacted starting material (4-Bromo-2-hydroxybenzoic acid) and potentially some baseline impurities from the starting materials.
-
Methodology: Acid-Base Extraction The key to purification is leveraging the carboxylic acid functional group present in both the starting material and the product.
-
After the aqueous workup, dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Both the desired product and the unreacted starting material are acidic enough to be deprotonated by bicarbonate and will move into the aqueous layer. This step is useful for removing any non-acidic impurities.
-
Separate the aqueous layer and slowly acidify it with 1M HCl to a pH of ~2.
-
The purified product/starting material mixture will precipitate out. Collect it by filtration.
-
-
Methodology: Recrystallization If unreacted starting material remains, recrystallization is often effective. The isopropoxy group on the product makes it significantly more nonpolar than the starting material's hydroxyl group.
-
Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water, isopropanol, or toluene).
-
The starting material, being more polar, may remain in the cold mother liquor, allowing for the isolation of pure product crystals.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues during the optimization of this synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Williamson Ether synthesis : r/OrganicChemistry. Reddit. [Link]
- 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Why can't the Williamson synthesis be used to prepare diphenyl ether?. Quora. [Link]
- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- 4-Bromo-2-hydroxybenzoic acid. PubChem. [Link]
Sources
Technical Support Center: Challenges in the Purification of 4-Bromo-2-isopropoxybenzoic Acid
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Bromo-2-isopropoxybenzoic acid. Achieving high purity for this compound is critical for ensuring reproducible results in downstream applications, from preclinical studies to materials science. Its unique substitution pattern—a bulky isopropoxy group ortho to the carboxylic acid and a bromo group para to it—introduces specific challenges in purification that are not always encountered with simpler benzoic acid derivatives.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve purification challenges effectively.
Compound Profile: 4-Bromo-2-isopropoxybenzoic acid
Understanding the physicochemical properties of the target compound is the foundation of any successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.1 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Purity (Typical) | ≥95% | [1][3] |
| CAS Number | 741698-83-9 | [2] |
Part 1: Initial Assessment & Purification Strategy
Before attempting purification, a preliminary analysis of the crude material is essential. This typically involves Thin Layer Chromatography (TLC) and, if available, ¹H NMR or LC-MS to identify the number and nature of impurities.
General Purification Workflow
The choice of purification technique is dictated by the nature of the impurities present. The following workflow provides a general decision-making framework.
Caption: Decision workflow for purifying 4-Bromo-2-isopropoxybenzoic acid.
Potential Impurities
The nature of impurities is intrinsically linked to the synthetic route. Common impurities may include:
| Impurity Type | Potential Species | Origin / Reason | Removal Strategy |
| Starting Materials | 4-Bromobenzoic acid, Isopropanol | Incomplete reaction | Recrystallization, Chromatography |
| Positional Isomers | e.g., 3-Bromo-2-isopropoxybenzoic acid | Non-selective synthesis steps | Chromatography, Fractional Crystallization |
| Hydrolysis Byproduct | 4-Bromo-2-hydroxybenzoic acid | Cleavage of the isopropoxy ether | Chromatography, Acid-Base Extraction |
| Reaction Byproducts | Aldehydes, ketones, other related organics | Side reactions during synthesis[4] | Chromatography, Bisulfite wash |
| Inorganic Salts | e.g., NaBr, MgSO₄ | Workup and drying agents | Filtration, Acid-Base Extraction |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of 4-Bromo-2-isopropoxybenzoic acid in a question-and-answer format.
Q1: My compound streaks badly on a silica gel TLC plate, making it impossible to monitor my reaction or run a column. What can I do?
A1: Causality & Solution This is a classic problem with carboxylic acids on silica gel.[4] Silica gel is slightly acidic, but the free silanol groups (Si-OH) can interact strongly with the polar carboxylic acid group. This leads to a dynamic equilibrium between the protonated acid and its conjugate base on the silica surface, resulting in severe tailing or streaking.
To resolve this, you must suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[4] This ensures the compound remains fully protonated, minimizes strong interactions with the stationary phase, and allows it to move as a compact, well-defined spot.
Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How do I fix this?
A2: Causality & Solution "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute precipitates as a liquid phase instead of forming an ordered crystal lattice.
Troubleshooting Steps:
-
Increase Solvent Volume: You may not have used enough solvent. The saturation point of your compound might be reached at a temperature higher than its melting point. Add more hot solvent until the oil fully redissolves, then allow it to cool slowly.
-
Lower the Cooling Rate: Rapid cooling promotes supersaturation and oiling. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.
-
Change Solvent System: The chosen solvent may be "too good." A solvent in which the compound is highly soluble even at room temperature can lead to this issue. Try a solvent system where the compound has high solubility when hot but very low solubility when cold. A co-solvent system (e.g., Ethanol/Water, Toluene/Heptane) can be effective. Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until turbidity persists, then add a drop of the good solvent to clarify and cool slowly.
-
Scratch & Seed: If crystals are slow to form from a cooled, clear solution, scratch the inside of the flask with a glass rod at the meniscus or add a "seed crystal" from a previous pure batch to induce nucleation.[5]
Q3: How can I effectively remove neutral starting materials or byproducts?
A3: Causality & Solution The acidic nature of the carboxyl group provides an excellent chemical handle for separation. An acid-base extraction is highly effective for separating carboxylic acids from neutral or basic impurities.[4][6] The process involves converting the water-insoluble acid into a water-soluble salt, which can then be physically separated from water-insoluble organic impurities.
Caption: Workflow for purification via acid-base extraction.
Q4: My final product is a sticky gum or waxy solid instead of a crystalline powder. How can I handle this?
A4: Causality & Solution This often indicates the presence of residual solvent or low-melting impurities that are disrupting the crystal lattice formation.
-
Trituration: This is the first technique to try. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. The goal is to wash away the impurities, often inducing the product to solidify. Decant the solvent and repeat if necessary, then dry the solid under high vacuum.
-
Re-purification: If trituration fails, the impurity level is likely too high. Re-subject the material to another purification step. If the gum resulted from a failed recrystallization, column chromatography is the logical next step. If it resulted from chromatography, a different solvent system for recrystallization should be attempted.
Q5: I suspect the isopropoxy ether linkage is unstable and cleaving during my purification. Is this a valid concern?
A5: Causality & Solution Yes, this is a valid concern, particularly under harsh acidic conditions. While aryl ethers are generally stable, prolonged heating in the presence of strong acids (like concentrated HCl or H₂SO₄) can lead to hydrolysis, cleaving the isopropoxy group to yield 4-Bromo-2-hydroxybenzoic acid.
Preventative Measures:
-
Avoid Strong Acids: When performing acid-base extractions, use moderately concentrated acids (e.g., 1M to 6M HCl) and perform the acidification in an ice bath to dissipate any heat generated. Do not let the acidified solution sit for extended periods before filtration.
-
Chromatography Modifier: When using an acidic modifier in your chromatography eluent, stick to weak carboxylic acids like acetic or formic acid, and ensure your product is not left on the column for an excessive amount of time.
-
Monitor with TLC: The byproduct, 4-Bromo-2-hydroxybenzoic acid, is significantly more polar than your product due to the free phenolic hydroxyl group. It will have a much lower Rf value on TLC, making it easy to detect if hydrolysis is occurring.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization
This protocol assumes the crude product is a solid and that a suitable solvent has been identified (e.g., isopropanol/water or toluene).
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., 20 mL of hot isopropanol) and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.[7][8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air-dry on the funnel, then transfer them to a watch glass or drying dish and dry to a constant weight under a vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities of similar polarity.
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., 30% Ethyl Acetate in Hexane + 1% Acetic Acid) that gives your product an Rf value of approximately 0.25-0.35 and separates it from all impurities.
-
Column Packing: Pack a glass column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample) using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column by applying gentle air pressure, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added acetic acid will be removed under a high vacuum.
References
- Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207.
- Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33.
- LookChem. General procedures for the purification of Carboxylic acids. Chempedia.
- PubChem. 2-Bromo-4-isopropylbenzoic acid Compound Summary. National Center for Biotechnology Information.
- University of Missouri-St. Louis. The Recrystallization of Benzoic Acid.
- PDST. (2017, March 1). 27A. Recrystallisation. YouTube.
- University of Rochester. Recrystallization of Benzoic Acid.
Sources
- 1. 4-Bromo-2-isopropylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-2-isopropylbenzoic acid | 741698-83-9 [sigmaaldrich.com]
- 3. 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. famu.edu [famu.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
Stability of 4-Bromo-2-(propan-2-yloxy)benzoic acid under acidic conditions
Welcome to the Technical Support Center for 4-Bromo-2-(propan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a bulky isopropoxy ether linkage ortho to the acid, and a bromine atom para to the acid, presents unique stability considerations, particularly in acidic environments. Understanding these nuances is critical for accurate experimental design, execution, and data interpretation. This guide addresses common questions and challenges, providing both theoretical explanations and practical, field-tested protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is formatted to rapidly address the most pressing issues you might encounter.
FAQ 1: What are the primary stability concerns for this compound under acidic conditions?
The primary stability concern is the potential for acid-catalyzed hydrolysis of the ether linkage. While aromatic ethers are generally more stable than aliphatic ethers, the presence of the ortho-carboxylic acid group can influence this stability. The main degradation pathway to consider is the cleavage of the isopropoxy group to yield 4-Bromo-2-hydroxybenzoic acid and isopropanol.
A secondary, though less likely, concern under typical experimental acidic conditions could be electrophilic substitution or debromination, but this would generally require more forcing conditions (e.g., very high temperatures, presence of specific catalysts).
Troubleshooting Guide: Unexpected Experimental Results
Issue: My reaction or analysis shows the presence of an unexpected, more polar impurity.
-
Probable Cause: This is highly indicative of the hydrolysis of the isopropoxy ether linkage, resulting in the formation of 4-Bromo-2-hydroxybenzoic acid. This degradation product is more polar due to the presence of the hydroxyl group.
-
Investigative Steps:
-
Confirm Identity: Obtain a standard of 4-Bromo-2-hydroxybenzoic acid if possible and co-inject with your sample in an appropriate analytical system (e.g., HPLC, LC-MS) to confirm the identity of the impurity.
-
Review Conditions: Carefully examine the pH, temperature, and duration of your experimental steps. Prolonged exposure to acidic conditions, especially at elevated temperatures, will accelerate hydrolysis.[1]
-
Solvent Choice: Ensure your solvents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.
-
Issue: I am observing poor recovery of my compound after an acidic workup.
-
Probable Cause 1: Degradation. As mentioned above, acid-catalyzed hydrolysis could be leading to the loss of your target compound.
-
Probable Cause 2: Partitioning Issues. The protonated form of the carboxylic acid is less soluble in aqueous acidic solutions. However, if significant degradation to the more polar 4-Bromo-2-hydroxybenzoic acid occurs, that product may have different partitioning behavior than your starting material.
-
Troubleshooting Steps:
-
Minimize Acid Contact Time: Perform your acidic washes or extractions as quickly as possible.
-
Use Milder Acids: If your protocol allows, consider using a weaker acid or a buffered acidic solution.
-
Temperature Control: Conduct acidic workups at reduced temperatures (e.g., in an ice bath) to slow the rate of potential hydrolysis.
-
Analyze Aqueous Layer: Before discarding, analyze a sample of the aqueous layer to check for the presence of your compound or its degradation product.
-
Issue: The HPLC peak for my compound is tailing or showing shoulders after exposure to acidic mobile phases.
-
Probable Cause: Peak tailing for acidic compounds like benzoic acid derivatives is often due to interactions with residual silanol groups on silica-based HPLC columns.[2] If the mobile phase pH is not sufficiently low, these silanols can be ionized and interact with your analyte. A shoulder on the peak could indicate on-column degradation or the presence of a co-eluting impurity.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid to maintain it in a single, non-ionized state.[3]
-
Use a Buffered Mobile Phase: Employ a suitable buffer (e.g., phosphate or formate) to maintain a consistent pH throughout the analysis.
-
Consider a Different Column: If tailing persists, an end-capped column or a column with a different stationary phase may be necessary.
-
Part 2: Mechanistic Insights & Key Chemical Properties
Understanding the "why" behind the stability profile of this compound is crucial for proactive experimental design.
The Ether Linkage: A Point of Vulnerability
The key feature influencing the stability of this molecule in acidic media is the ether bond. The general mechanism for acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack.
Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed A-2 mechanism for acid hydrolysis.
This A-2 type mechanism involves a rapid initial protonation of the ether oxygen, followed by a slower, rate-determining attack by a water molecule. The bulky isopropoxy group and the ortho-substituent may sterically hinder this attack, potentially making the compound more stable than a simple alkyl aryl ether. However, forced conditions (e.g., high acid concentration, elevated temperature) can overcome this barrier.
Quantitative Data Summary
| Stress Condition | Reagent | Temperature | Time | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80 °C | 2 - 24 hours | Cleavage of the ether linkage |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Aromatic ring oxidation (less likely) |
| Thermal | 80-100 °C (solid) | 24 - 48 hours | Minimal degradation expected |
Table 1: Representative conditions for forced degradation studies based on ICH guidelines.[4][5] These conditions are a starting point for assessing the stability of your compound.
Part 3: Experimental Protocols
These protocols provide a validated framework for assessing the stability of this compound in your own laboratory setting.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To determine the susceptibility of this compound to acid-catalyzed hydrolysis and to identify the primary degradation product.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vials with Teflon-lined caps
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Sample: In a clean vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
Control Sample: In a separate vial, add 1 mL of the stock solution and 1 mL of water. This serves as the unstressed control.
-
Incubation: Cap both vials tightly and place them in a heating block set to 70°C for 4 hours.
-
Neutralization: After incubation, allow the vials to cool to room temperature. Carefully neutralize the stressed sample by adding 1 mL of 1 M NaOH. The final volume will be 3 mL. Add 1 mL of water to the control sample to equalize volumes.
-
Analysis: Analyze both the stressed and control samples by a suitable reverse-phase HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Diagram 2: Workflow for Forced Degradation Study
Caption: Experimental workflow for acid hydrolysis stress testing.
Protocol 2: HPLC Method for Stability Assessment
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential primary degradation product, 4-Bromo-2-hydroxybenzoic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Rationale: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.[2] The gradient elution will effectively separate the less polar parent compound from the more polar hydroxylated degradation product.
References
- Gaza, S., Felgner, A., Otto, J., Kushmaro, A., Marks, E., & Tiehm, A. (2015). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of Hazardous Materials.
- Zylstra, G. J., & Chakrabarty, A. M. (1987). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Applied and Environmental Microbiology.
- SIELC Technologies. (2018). 4-Bromobenzoic acid.
- Haribabu, B., Kamath, A. V., & Vaidyanathan, C. S. (1984). Microbial degradation of substituted benzoic acids. FEMS Microbiology Letters.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives. BenchChem.
- Sharma, S. (2016). Forced Degradation Studies. MedCrave Online.
- Central Drug House (P) Ltd. (n.d.). 4-Bromo Benzoic Acid MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- BLDpharm. (n.d.). This compound.
- Evans, W. C. (1984). The Microbiological Degradation of Aromatic Compounds. FEMS Microbiology Letters.
- Chemguide. (n.d.). Hydrolysing Esters.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- CalTech GPS. (n.d.). Acid hydrolysis of organic materials.
- Singh, R., & Ghosh, K. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry.
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
Sources
Technical Support Center: Decomposition of 4-Bromo-2-(propan-2-yloxy)benzoic acid
Welcome to the dedicated technical support center for 4-Bromo-2-(propan-2-yloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and decomposition of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction to Stability Concerns
This compound is a multifaceted molecule with inherent stability considerations. Its structure, featuring a carboxylic acid, a bromine substituent, and an isopropyl ether group on an aromatic ring, presents two primary pathways for decomposition under thermal or chemical stress: decarboxylation and ether cleavage . Understanding these potential decomposition routes is crucial for accurate experimental design, interpretation of results, and ensuring the safety and purity of your work.
This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: I observed gas evolution from my sample of this compound upon heating. What is happening?
A1: The evolution of gas, likely carbon dioxide (CO₂), is a strong indicator of thermal decarboxylation. Aromatic carboxylic acids can lose their carboxyl group as CO₂ when heated, a reaction that can be influenced by the presence of other substituents on the aromatic ring.[1][2] The general reaction is:
Br(C₆H₃)(OCH(CH₃)₂)COOH → Br(C₆H₃)OCH(CH₃)₂ + CO₂
This process can lead to pressure buildup in closed systems, posing a significant safety hazard. It is imperative to conduct reactions involving heating of this compound in a well-ventilated fume hood and with appropriate pressure relief measures in place.
Q2: My reaction mixture has developed an unexpected phenolic odor. What could be the cause?
A2: A phenolic odor suggests the formation of 4-Bromo-2-hydroxybenzoic acid or its subsequent decomposition products.[3][4] This is likely due to the cleavage of the isopropyl ether bond. This reaction can be catalyzed by strong acids and involves the protonation of the ether oxygen, followed by nucleophilic attack.[5][6][7] The presence of trace acidic impurities or high temperatures can promote this decomposition pathway.
Q3: I am seeing an additional spot on my TLC/peak in my HPLC chromatogram that I cannot identify. Could it be a decomposition product?
A3: It is highly probable. The two most likely decomposition products are the decarboxylated compound, 1-Bromo-3-(propan-2-yloxy)benzene, and the ether cleavage product, 4-Bromo-2-hydroxybenzoic acid.[3][4] Depending on the reaction conditions, other byproducts could also form. We recommend running co-injection/co-spotting with authentic samples of these potential impurities if they are available. A detailed analytical investigation using techniques like LC-MS or GC-MS would be necessary for definitive identification.
Q4: Is this compound stable under acidic or basic conditions?
A4:
-
Acidic Conditions: Strong acids, particularly hydrohalic acids like HBr or HI, can readily cleave the ether linkage, especially at elevated temperatures.[5][6][7] This would lead to the formation of 4-Bromo-2-hydroxybenzoic acid and 2-bromopropane.
-
Basic Conditions: While the ether bond is generally stable to base, the carboxylic acid will be deprotonated to form a carboxylate salt. At very high temperatures, basic conditions might promote decarboxylation, although this is less common for aromatic acids without specific activating groups.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Starting material remains despite extended reaction times. | Decomposition of the starting material: The reaction conditions (e.g., high temperature) may be causing the compound to decompose before it can react as intended. | 1. Lower the reaction temperature: If possible, explore if the desired transformation can occur at a lower temperature. 2. Monitor for byproducts: Use HPLC or TLC to check for the presence of the primary decomposition products (decarboxylated product and ether cleavage product). 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be a concern at higher temperatures. |
| Formation of multiple, unidentified products. | Concurrent decomposition and desired reaction: The reaction conditions may be promoting both the intended reaction and decomposition pathways. | 1. Optimize reaction conditions: Perform a design of experiments (DoE) to find a balance between the rate of the desired reaction and the rate of decomposition. This could involve adjusting temperature, catalyst loading, or reaction time. 2. Purification challenges: If decomposition is unavoidable, develop a robust purification method (e.g., column chromatography with a specific eluent system, recrystallization) to separate the desired product from the impurities. |
Issue 2: Inconsistent Analytical Results
| Symptom | Potential Cause | Troubleshooting Steps |
| The purity of the compound appears to decrease over time upon storage. | Slow decomposition at storage conditions: The compound may be slowly degrading even at room temperature, especially if exposed to light or air. | 1. Store under optimal conditions: Keep the compound in a tightly sealed, amber-colored vial, purged with an inert gas, and stored in a cool, dark place. 2. Re-analyze before use: Always re-confirm the purity of the material by a suitable analytical method (e.g., HPLC, NMR) before use in a reaction, especially if it has been stored for an extended period. |
| Appearance of new peaks in chromatograms of prepared analytical solutions. | Decomposition in solution: The solvent used for analysis may be promoting decomposition. For example, acidic or basic mobile phases in HPLC could cause degradation on the column or in the vial. | 1. Use neutral and aprotic solvents: Prepare stock solutions in neutral, aprotic solvents and store them at low temperatures. 2. Minimize time in solution: Analyze samples as quickly as possible after preparation. 3. Method development: For HPLC analysis, use a mobile phase with a neutral pH if possible. If an acidic modifier is required, keep its concentration to a minimum.[8] |
Visualizing Decomposition Pathways
To aid in understanding the potential degradation of this compound, the following diagrams illustrate the primary decomposition pathways.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Sciencemadness Discussion Board - benzoic acid to bromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
Navigating the Synthesis of 4-bromo-2-isopropoxybenzoic acid: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-bromo-2-isopropoxybenzoic acid. As Senior Application Scientists, we understand that even well-established reactions can present unexpected challenges. This guide is designed to provide you with in-depth, practical solutions to common problems encountered during this synthesis, with a focus on preventing the formation of unwanted byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-bromo-2-isopropoxybenzoic acid?
A1: The most prevalent method is a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an isopropylating agent, typically 2-bromopropane or 2-iodopropane.
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The main culprits in byproduct formation are:
-
Unreacted Starting Material: Incomplete reaction leaving behind 4-bromo-2-hydroxybenzoic acid.
-
C-Alkylated Isomers: Alkylation occurring on the benzene ring instead of the hydroxyl group.
-
Elimination Products: Formation of propene from the isopropylating agent.
-
Decarboxylation Products: Loss of the carboxylic acid group under thermal stress.
Q3: I'm observing a significant amount of unreacted starting material. What could be the cause?
A3: This is a common issue and can often be traced back to incomplete deprotonation of the 4-bromo-2-hydroxybenzoic acid. The carboxylate and phenoxide need to be formed for the reaction to proceed efficiently. Ensure you are using a sufficiently strong base and appropriate solvent.
Troubleshooting Guide: Tackling Byproduct Formation Head-On
This section provides a detailed, question-and-answer-formatted guide to address specific experimental challenges.
Issue 1: My final product is contaminated with a significant amount of an isomeric byproduct.
Q: I've isolated my 4-bromo-2-isopropoxybenzoic acid, but NMR analysis shows signals consistent with an additional isopropyl group on the aromatic ring. What is happening and how can I prevent it?
A: You are likely observing C-alkylation, a classic competing reaction in phenoxide alkylations.
The Underlying Chemistry: O- vs. C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion (leading to the desired O-alkylation) and the electron-rich aromatic ring (leading to C-alkylation). The ratio of O- to C-alkylation is influenced by several factors.
-
Solvent Choice: Protic solvents (like water or ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation.[1] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for Williamson ether synthesis as they do not hinder the nucleophilicity of the oxygen, promoting O-alkylation.[2][3]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.
-
Temperature: Higher temperatures can sometimes favor C-alkylation.
dot
Figure 1: Competing O- and C-alkylation pathways.
Troubleshooting Protocol: Favoring O-Alkylation
To minimize the formation of C-alkylated byproducts, consider the following adjustments to your protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent such as DMF or acetonitrile. | These solvents solvate the cation but not the phenoxide anion, leaving the oxygen nucleophile more accessible for reaction.[2][3] |
| Base | Use a base that provides a less tightly associated counter-ion, such as potassium carbonate or cesium carbonate. | A "freer" phenoxide anion is more likely to react at the more electronegative oxygen atom. |
| Temperature | Maintain the lowest effective temperature for the reaction. | While heat is often required to drive the reaction to completion, excessive temperatures can promote the thermodynamically favored C-alkylated product in some cases. |
Experimental Protocol: Minimizing C-Alkylation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-hydroxybenzoic acid in anhydrous DMF.
-
Base Addition: Add 2.2 equivalents of potassium carbonate. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dipotassium salt.
-
Alkylating Agent: Slowly add 1.5 equivalents of 2-bromopropane to the stirring suspension.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction, quench with water, and acidify to pH 2-3 with dilute HCl. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.
Issue 2: Low yield and evidence of a gaseous byproduct.
Q: My reaction yield is significantly lower than expected, and I noticed gas evolution during the heating phase. What is the likely cause?
A: You are likely observing the elimination of your alkylating agent to form propene.
The Underlying Chemistry: Substitution vs. Elimination
The Williamson ether synthesis is an SN2 reaction. However, the alkoxide is also a strong base, which can promote an E2 elimination reaction with the alkyl halide. Using a secondary alkyl halide like 2-bromopropane inherently increases the likelihood of elimination compared to a primary alkyl halide.[4]
dot
Figure 2: Competition between SN2 and E2 pathways.
Troubleshooting Protocol: Minimizing Elimination
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. |
| Base | Use a milder base if possible, though complete deprotonation of the starting material is crucial. A less hindered base may also be beneficial. | A very strong, bulky base will favor proton abstraction, leading to elimination. |
| Alkylating Agent | Consider using 2-iodopropane instead of 2-bromopropane. | Iodide is a better leaving group than bromide, which can sometimes favor the SN2 reaction at lower temperatures. |
Issue 3: Presence of a non-acidic, lower molecular weight byproduct.
Q: After my workup, I have a byproduct that is not soluble in aqueous base and has a lower molecular weight than my starting material. What could this be?
A: It is possible that you are observing a decarboxylated byproduct.
The Underlying Chemistry: Decarboxylation
Salicylic acid and its derivatives are known to undergo decarboxylation (loss of CO₂) upon heating, typically at temperatures above 200°C.[5] However, under the basic conditions of the Williamson ether synthesis, the stability of the carboxylate can be compromised at elevated temperatures over prolonged reaction times, leading to the formation of 4-bromo-2-isopropoxyphenol.
Troubleshooting Protocol: Preventing Decarboxylation
| Parameter | Recommendation | Rationale |
| Temperature | Avoid excessive heating. Keep the reaction temperature below 100°C if possible. | Thermal decomposition is the primary driver of decarboxylation. |
| Reaction Time | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. | Prolonged heating increases the likelihood of side reactions, including decarboxylation. |
Purification Strategies
Q: How can I effectively purify my 4-bromo-2-isopropoxybenzoic acid from the common byproducts?
A: A combination of extraction and recrystallization is often sufficient. For more challenging separations, column chromatography may be necessary.
Purification Workflow
-
Aqueous Workup: After the reaction, a standard aqueous workup with acidification will protonate the desired product and any unreacted starting material, allowing them to be extracted into an organic solvent. The C-alkylated byproduct will also be extracted.
-
Separation of Unreacted Starting Material: If there is a significant amount of unreacted 4-bromo-2-hydroxybenzoic acid, its higher polarity compared to the desired product may allow for separation via flash column chromatography on silica gel.
-
Recrystallization: This is a powerful technique for removing minor impurities.[5][6][7][8][9]
-
Solvent Selection: A good solvent system for recrystallization will dissolve the crude product when hot but have low solubility when cold. Common choices for benzoic acid derivatives include ethanol/water or ethyl acetate/hexanes mixtures.[10]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the mixture in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Alternative Synthetic Routes
Q: Are there alternative methods to synthesize 4-bromo-2-isopropoxybenzoic acid that might avoid some of these byproducts?
A: Yes, the Mitsunobu reaction is a viable alternative, particularly for sterically hindered alcohols, though it comes with its own set of byproducts.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][11][12][13] This reaction proceeds with inversion of stereochemistry at the alcohol center (not relevant for isopropanol) and is often effective where the Williamson ether synthesis fails.
Potential Byproducts of the Mitsunobu Reaction:
-
Triphenylphosphine oxide (TPPO): A major byproduct that can sometimes be difficult to remove.[2][12]
-
Hydrazine dicarboxylate: The reduced form of DEAD or DIAD.[2][12]
Considerations for the Mitsunobu Reaction:
While the Mitsunobu reaction can be highly effective, the byproducts are generated in stoichiometric amounts and can complicate purification.[12] There are modified procedures using polymer-bound reagents or alternative azodicarboxylates to simplify byproduct removal.[11][12]
References
- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. BenchChem.
- Wikipedia. (2023). Mitsunobu reaction. In Wikipedia.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemistry – An Asian Journal, 2(11), 1340–1355.
- Dolzan, M. D., et al. (2018). Separation of salicylic acid and its derivatives on the six compared stationary phases.
- University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis.
- University of Richmond. (n.d.). 12. The Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- Ansari, F., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.
- Nogueira, I. C., & Pliego, J. R. (2020). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. The Journal of Physical Chemistry A, 124(39), 8073–8081.
- Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. European Journal of Organic Chemistry, 2004(13), 2763–2772.
- PharmaXChange.info. (2011).
- Organic Syntheses. (1937). 4-Bromoresorcinol. 17, 23.
- University of Northern Iowa. (n.d.).
- ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
- Google Patents. (2021). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Feilden, A. D. (1994). Alkylation of Salicylic Acids.
- ResearchGate. (2004).
- Bedell, T. A., et al. (2016). Redox-neutral organocatalytic Mitsunobu reactions. Science, 353(6297), 380–384.
- Organic Syntheses. (1997). A general procedure for mitsunobu inversion of sterically hindered alcohols. 74, 257.
- Ansari, F., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.
- Google Patents. (2018).
- Florida A&M University. (2016).
- Alfa Chemistry. (n.d.).
- Semantic Scholar. (2016).
- Slideshare. (2014).
- Hagan, C., et al. (2018). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 6(1), 1–9.
- Patsnap. (2006).
- Google Patents. (2004).
- Reddit. (2011).
- ChemistryViews. (2012).
- NPTEL. (n.d.). Organic Chemistry – Specific Name Reactions.
- Wikipedia. (2023). Williamson ether synthesis.
- Sigma-Aldrich. (n.d.). 4-bromo-2-isopropylbenzoic acid.
- YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
- PubMed. (2022).
- YouTube. (2022).
- PubMed. (2000). Synthesis and Degradation Characteristics of Salicylic Acid-Derived Poly(anhydride-Esters).
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. famu.edu [famu.edu]
- 7. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 8. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals involved in the synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid. It provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles and address the practical challenges encountered during scale-up. Our focus is on ensuring scientific integrity, reproducibility, and safety.
Synthetic Scheme Overview
The most reliable and scalable synthesis of this compound is a two-step process starting from the commercially available 2-hydroxybenzoic acid (salicylic acid). The pathway involves an electrophilic aromatic substitution (bromination) followed by a nucleophilic substitution (Williamson ether synthesis).
Caption: Two-step synthesis of the target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and scale-up process.
Q1: What is the most robust and scalable synthetic route?
The recommended route begins with the bromination of 2-hydroxybenzoic acid to form 4-Bromo-2-hydroxybenzoic acid, followed by O-alkylation (isopropylation) of the phenolic hydroxyl group. Starting with 2-hydroxybenzoic acid is economically advantageous due to its wide availability and low cost. The hydroxyl group is a strong ortho-, para-director, making the bromination at the para position (C4) efficient and regioselective, as the ortho positions are sterically hindered and the other para position is occupied by the carboxyl group.[1][2]
Q2: What are the critical process parameters for the bromination step?
The bromination of salicylic acid is highly exothermic and can lead to multiple substitutions if not controlled.[3][4] Key parameters are:
-
Stoichiometry: Use of a slight excess of salicylic acid relative to bromine can help minimize the formation of di- and tri-brominated byproducts. A molar ratio of 1.05:1.00 (Salicylic Acid:Br₂) is a good starting point.
-
Temperature Control: The reaction temperature must be strictly maintained, typically below 30°C, during the slow addition of bromine. Runaway reactions can occur, leading to decreased yield and purity.
-
Solvent: Glacial acetic acid is the solvent of choice as it effectively dissolves the starting material and facilitates the electrophilic substitution while being relatively easy to remove.
Q3: What are the primary challenges in the Williamson ether synthesis (isopropylation) step?
The main challenge is achieving selective O-alkylation of the phenolic hydroxyl group without promoting side reactions. The two primary competing reactions are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring. This is minimized by using a polar aprotic solvent like DMF.
-
Esterification: The carboxylate anion can compete with the phenoxide to react with the alkylating agent (2-bromopropane), forming an isopropyl ester. Using a mild base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the more acidic phenolic proton (pKa ≈ 13) but not the carboxylic acid proton (pKa ≈ 3-4), thus keeping the carboxylate concentration low.
Q4: How can the purity of the final product be assessed and ensured during scale-up?
Purity should be monitored at each stage using HPLC and/or ¹H NMR.
-
Intermediate (4-Bromo-2-hydroxybenzoic acid): The primary impurity is often the starting material or over-brominated species. Purity is best achieved through recrystallization from an aqueous ethanol or acetic acid/water mixture.[5] A purity of >98% is recommended before proceeding.
-
Final Product: Impurities can include unreacted 4-Bromo-2-hydroxybenzoic acid or the isopropyl ester byproduct. Purification typically involves an acidic workup to protonate the carboxylic acid, followed by extraction and recrystallization from a suitable solvent system like toluene or a heptane/ethyl acetate mixture.
Part 2: Detailed Experimental Protocols
These protocols are designed as a starting point for laboratory-scale synthesis (10-100g) and can be adapted for further scale-up.
Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid
Caption: Experimental workflow for the bromination step.
Methodology:
-
Charge a suitable reaction vessel with 2-hydroxybenzoic acid (1.0 eq).
-
Add glacial acetic acid (5-10 volumes) and stir until all solids are dissolved.
-
Cool the solution to 15-20°C using an ice bath.
-
In a separate vessel, prepare a solution of bromine (0.95-0.98 eq) in glacial acetic acid (2 volumes).
-
Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction for the disappearance of starting material by HPLC or TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a vessel containing cold water (20-30 volumes).
-
Stir the resulting slurry for 30 minutes to allow for complete precipitation.
-
Filter the solid product and wash the cake thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) and dry under vacuum at 60-70°C to yield 4-Bromo-2-hydroxybenzoic acid as a white to off-white solid.[6]
Protocol 2: Synthesis of this compound
Methodology:
-
Charge a reactor with 4-Bromo-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq), and dimethylformamide (DMF, 5-8 volumes).
-
Heat the mixture to 60-70°C and stir for 30 minutes.
-
Slowly add 2-bromopropane (1.2-1.5 eq) over 30-60 minutes, maintaining the temperature.
-
Stir the reaction at 60-70°C for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Pour the filtrate into water and acidify to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or trituration with a non-polar solvent like heptane to afford the final product.
Part 3: Troubleshooting Guide
This guide is structured to provide rapid solutions to common issues encountered during scale-up.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Step 1: Bromination | ||
| Low yield of 4-bromo-2-hydroxybenzoic acid. | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Workup: Product is partially soluble in the aqueous workup mixture. | 1. Extend Reaction Time: Ensure the reaction is monitored to completion by HPLC before quenching. 2. Optimize Quench: Use ice-cold water for the quench/precipitation step to minimize solubility losses. Ensure the final pH is acidic. |
| Significant amounts of di-bromo byproduct detected. | 1. Poor Temperature Control: Exotherms can accelerate the reaction rate and lead to over-bromination. 2. Incorrect Stoichiometry: An excess of bromine will naturally lead to multiple substitutions. | 1. Improve Heat Removal: Ensure adequate cooling capacity for the reactor. Slow down the bromine addition rate to manage the exotherm. 2. Verify Reagent Charge: Accurately charge the limiting reagent (bromine). Consider using a slight excess of salicylic acid. |
| Product has a pink or yellow discoloration. | Residual bromine or oxidized impurities. | 1. Sodium Bisulfite Wash: During workup, wash the crude product slurry with a dilute aqueous solution of sodium bisulfite to quench any remaining bromine. 2. Activated Carbon: Treat the recrystallization solution with a small amount of activated carbon to remove colored impurities. |
| Step 2: Etherification | ||
| Reaction is sluggish or stalls. | 1. Ineffective Base: The K₂CO₃ may be of poor quality or contain moisture. 2. Poor Alkylating Agent: The 2-bromopropane may have degraded. 3. Insufficient Temperature. | 1. Use Anhydrous Base: Ensure the K₂CO₃ is finely powdered and anhydrous. 2. Check Reagent Quality: Use fresh, high-quality 2-bromopropane. 3. Increase Temperature: Cautiously increase the temperature to 75-80°C, but monitor for byproduct formation. |
| Formation of a significant byproduct with a different retention time (HPLC). | Isopropyl Ester Formation: The carboxylate, formed by deprotonation with a strong base or impurities, attacks the 2-bromopropane. | 1. Confirm Base: Use K₂CO₃, not stronger bases like NaH or hydroxides, which can deprotonate the carboxylic acid. 2. Protection Strategy (for problematic cases): Consider a two-step route: first, esterify the carboxylic acid (e.g., methyl ester), perform the etherification, and then hydrolyze the ester back to the carboxylic acid. |
| Difficult isolation; product oils out during workup/crystallization. | 1. Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely. 2. Impure Product: High levels of impurities can disrupt the crystal lattice and inhibit crystallization. | 1. Azeotropic Removal: After extraction, perform a solvent swap to a higher-boiling solvent like toluene and distill to azeotropically remove residual water and DMF. 2. Solvent Screen: Perform a small-scale solvent screen for recrystallization. Toluene, heptane/ethyl acetate, or isopropanol/water are good systems to evaluate. |
Part 4: Summary of Optimized Process Parameters
| Parameter | Step 1: Bromination | Step 2: Etherification |
| Key Reagents | 2-Hydroxybenzoic acid, Bromine | 4-Bromo-2-hydroxybenzoic acid, 2-Bromopropane |
| Base | N/A | Anhydrous K₂CO₃ (powdered) |
| Molar Ratio | Salicylic Acid : Br₂ (1.05 : 1.0) | Substrate : Base : Alkylating Agent (1.0 : 2.2 : 1.3) |
| Solvent | Glacial Acetic Acid | Anhydrous DMF |
| Temperature | 15-30°C | 60-70°C |
| Typical Reaction Time | 3-6 hours | 4-8 hours |
| Typical Yield | 85-92% | 88-95% |
| Recommended IPC | HPLC (Target: <1% starting material) | HPLC (Target: <1% starting material) |
References
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021).
- Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. (2012). Organic Process Research & Development. [Link]
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid. (2021). RSC Advances. [Link]
- Synthesis of benzoylbenzoic acids. (1951). The Journal of Organic Chemistry. [Link]
- The action of bromine water (excess)
- Process for preparing substituted benzoic acid.
- How can bromine water be used to distinguish between benzoic acid and salicylic acid? (2018). Quora. [Link]
- A kind of preparation method of 4- bromobenzoic acids.
- Part XI. Bromo-Salicylic Acids and their Methyl Ethers. (1937). Proceedings of the Indian Academy of Sciences - Section A. [Link]
- How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? (2015). Quora. [Link]
- Write the mechanism involved in bromin
Sources
- 1. The action of bromine water (excess) on salicylic acid results in the formation of : [allen.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 5. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-isopropoxybenzoic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when using 4-Bromo-2-isopropoxybenzoic acid as a substrate. As researchers and drug development professionals, you are aware that while the Suzuki coupling is a powerful tool for C-C bond formation, substrate-specific issues can often lead to reaction failure or low yields.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities.
Our substrate, 4-Bromo-2-isopropoxybenzoic acid, presents a trifecta of potential challenges:
-
Steric Hindrance: The bulky ortho-isopropoxy group can significantly impede the approach of the palladium catalyst to the C-Br bond, slowing down or inhibiting the crucial oxidative addition step.[3][4]
-
Electronic Effects: The isopropoxy and carboxylate groups are electron-donating, which enriches the aryl ring with electron density. This can make the aryl bromide less reactive towards oxidative addition.[5]
-
Carboxylic Acid Group: The acidic proton can react with the base, and the resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[6][7]
This guide is structured to address these specific issues head-on, providing not just solutions but the scientific reasoning behind them.
Troubleshooting Guide & FAQs
Q1: My reaction is not proceeding at all, or I'm only recovering starting material. What is the most likely cause?
A1: Complete reaction failure with a sterically hindered and electron-rich substrate like 4-Bromo-2-isopropoxybenzoic acid most often points to an issue with the initial, rate-limiting oxidative addition step.[8] The combination of steric bulk from the ortho-isopropoxy group and the electron-rich nature of the ring makes the C-Br bond particularly challenging to activate.
Primary Troubleshooting Steps:
-
Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You require a catalyst system designed to overcome steric hindrance.
-
Use Bulky, Electron-Rich Phosphine Ligands: These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species necessary for oxidative addition into the hindered C-Br bond.[9][10] They also stabilize the resulting Pd(II) complex.
-
Recommended Ligand Classes: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and dialkylphosphinobiphenyl ligands are industry standards for challenging couplings.[1][3] For extremely hindered substrates, ligands like AntPhos or R-Phos have shown exceptional activity.[11][12]
-
-
Inadequate Base: A weak or inappropriate base may not be sufficient to facilitate the transmetalation step or may interact negatively with other components.
-
Insufficient Temperature: The activation energy for the oxidative addition of this substrate is likely high. Reactions at room temperature or slightly elevated temperatures may not be sufficient.
Q2: I'm observing very low yields (<20%) and some side products. How can I improve the conversion?
A2: Low conversion with side product formation suggests that while the catalytic cycle is turning over, it is either inefficient or competing with side reactions like protodeborylation of the boronic acid partner or reductive dehalogenation of your starting material.
Optimization Strategy:
Your primary goal is to accelerate the desired catalytic cycle so it outpaces the side reactions. This requires a multi-parameter optimization approach.
-
Step 1: Ligand and Catalyst Screening: This is the highest-impact variable. If you are not already using a modern ligand system, this is the first change to make.
| Catalyst/Ligand System | Rationale | Starting Catalyst Loading | Typical Solvents | Reference |
| Pd(OAc)₂ + SPhos or XPhos | Excellent for sterically hindered and electron-rich aryl bromides.[1] | 1-2 mol % | Dioxane, Toluene, THF | [1] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Air- and moisture-stable, generates the active Pd(0) species under mild conditions.[1] | 1-2 mol % | Dioxane, Toluene | [1] |
| Pd₂(dba)₃ + P(t-Bu)₃ | A strong, electron-rich phosphine that can be effective for hindered systems. | 1-3 mol % | Toluene, Dioxane | [1] |
| Pd(OAc)₂ + AntPhos | Specifically designed for extremely demanding couplings, may inhibit β-hydride elimination pathways.[12] | 1 mol % | Toluene | [12] |
-
Step 2: Base Selection: The presence of the carboxylic acid makes base selection crucial. You need a base strong enough to drive the reaction but not so harsh that it causes degradation. You must also use at least one extra equivalent of base to neutralize the acidic proton.
| Base | Equivalents | Comments & Rationale | Reference |
| K₃PO₄ | 3-4 eq. | Often the base of choice for difficult couplings. It is strong enough but generally non-nucleophilic.[11][13] | [11] |
| K₂CO₃ | 3-4 eq. | A milder base, often used in aqueous/organic solvent mixtures. Can be effective.[2][14] | [2] |
| Cs₂CO₃ | 3-4 eq. | Highly effective, particularly with hindered substrates, due to the high solubility of its salts in organic solvents.[13] | [13] |
| CsF | 3-4 eq. | Can be effective, especially when ester functionalities are present and hydrolysis is a concern.[1] | [1] |
-
Step 3: Solvent and Temperature: The solvent must be able to dissolve all components and be stable at the required reaction temperature. Anhydrous conditions are generally recommended.
Q3: The carboxylic acid group seems to be causing problems. Should I protect it?
A3: This is a classic dilemma. While running the reaction on the free acid is more atom-economical, protection is a valid and often necessary troubleshooting step if optimization fails.
Analysis of the Issue: The carboxylate, formed in situ after deprotonation by the base, can act as a ligand for the palladium center. This coordination can stabilize a Pd(II) intermediate, hindering the subsequent transmetalation or reductive elimination steps and effectively poisoning your catalyst.[6]
Protection Strategy:
-
Esterification: Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) via Fischer esterification or by using a reagent like TMS-diazomethane.
-
Perform the Suzuki Coupling: The ester is generally well-tolerated under Suzuki conditions, though you should choose a base less prone to causing hydrolysis (e.g., K₃PO₄ or CsF over hydroxides).[6]
-
Saponification: After a successful coupling, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in THF/water).
This protection-coupling-deprotection sequence adds two steps to your synthesis but can rescue a failing reaction by removing the problematic functionality.
Visualizing the Challenges and Solutions
To better understand the core issues, let's visualize the catalytic cycle and the specific hurdles presented by our substrate.
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical progression for troubleshooting the reaction.
Experimental Protocol: A Recommended Starting Point
This protocol incorporates the best practices discussed above for a challenging substrate like 4-Bromo-2-isopropoxybenzoic acid.
Materials:
-
4-Bromo-2-isopropoxybenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2-isopropoxybenzoic acid, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly stir the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent to preform the catalyst complex.
-
Reaction Assembly: Add the catalyst (either as the pre-mixed solution or solids) to the reaction flask.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. [8]5. Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction may require 12-24 hours for completion. [8]8. Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product's carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
By systematically addressing the steric, electronic, and functional group challenges of 4-Bromo-2-isopropoxybenzoic acid, you can significantly increase your probability of a successful Suzuki-Miyaura coupling.
References
- Old, D. W.; Wolfe, J. P.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.
- Leconte, N.; Keromnes-O'Sullivan, A.; Roberts, J. Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery. The Royal Society of Chemistry; 2016. p. 1–45.
- Suzuki Reaction. Wikipedia.
- Do carboxylic acids interfere with Suzukis? Reddit.
- Dhar, D.; Bairagya, H. R.; Ali, M. A. Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Omega. 2020;5(31):19275–19286.
- Chan, C.-S.; Chen, Y.-C.; Lu, C.-Y.; Peng, Y.-H.; Lee, H. M.; Wu, Y.-J.; et al. Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. 2022;144(32):14589–14601.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate.
- Zultanski, S. L.; Fu, G. C. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. 2017;9(8):779–784.
- Wang, D.-W.; Wang, X.-B.; Wang, D.-S.; Chen, Y.-G.; Huang, Z.-J.; Li, Y.-X.; et al. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. 2018;16(17):3251–3258.
- Carboxylic acid and Cross Coupling reactions. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Vechambre, C.; Sharma, S.; De, S.; Kumar, A.; Sredojevic, D. N.; Ben-David, Y.; et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021.
- Davies, A. T.; Curati, F.; Sandford, C.; Lewis, W.; McMaster, J.; Taylor, L. J.; et al. Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction. Chemical Science. 2023;14(23):6323–6334.
- Hong, X.; Liang, Y.; Houk, K. N. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. 2014;136(7):2805–2812.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Kondo, K.; Ogawa, S.; Nishi, T.; Ueno, M.; Nomura, K.; Mashiko, T.; et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. 2007;129(11):3358–3366.
- Liu, L.; Zhang, Y.; Wang, Y. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. 2005;70(15):6122–6125.
- Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. 2002;58(48):9633–9695.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Patel, N. D.; Sieber, J. D.; Tcyrulnikov, S.; Simmons, E. M.; Dreher, S. D.; Netherton, M. R.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. 2016;6(107):105740–105744.
- The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
- Friis, S. D.; Taaning, R. H.; Lindhardt, A. T.; Skrydstrup, T. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. 2014;16(6):1598–1601.
- Kwong, F. Y.; Chan, K. S.; Zhang, C.; Chan, A. S. C. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. 2009;74(10):3896–3900.
- Liu, W.-B.; He, H.; Liu, L.; Dai, H.-X.; Yu, S.-Y. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. 2014;50(23):3049.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling Mechanism and Applications. YouTube.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of 4-Bromo-2-(propan-2-yloxy)benzoic Acid Derivatives
Welcome to the technical support center for the hydrolysis of 4-bromo-2-(propan-2-yloxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of this critical deprotection step. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of this compound derivatives to yield 4-bromo-2-hydroxybenzoic acid.
Issue 1: Incomplete or Slow Hydrolysis Reaction
Question: My hydrolysis reaction is not proceeding to completion, or the reaction rate is significantly slower than expected. What are the potential causes and how can I resolve this?
Answer:
Incomplete or sluggish hydrolysis of the isopropyl ether can be attributed to several factors, primarily related to the reaction conditions and the stability of the ether linkage. Aryl ethers are generally stable, and their cleavage requires forcing conditions.[1][2]
Potential Causes & Solutions:
-
Insufficient Acid/Base Strength or Concentration: The cleavage of the C-O bond in the ether is the rate-determining step and is facilitated by a strong acid or base.
-
Acid-Catalyzed: If using an acid catalyst (e.g., HBr, HI, AlCl₃), ensure that the concentration is sufficient. For aryl alkyl ethers, cleavage with hydrohalic acids is a common method, with reactivity increasing from HCl < HBr < HI.[1] Lewis acids like aluminum trichloride (AlCl₃) can also be effective, particularly for isopropyl ethers.[3][4] Consider increasing the concentration of the acid or switching to a stronger one.
-
Base-Promoted: While less common for aryl ether cleavage, if using a strong base, ensure it is not being consumed by other acidic protons in your molecule or impurities. Base-promoted hydrolysis is generally more effective for esters.[5][6]
-
-
Low Reaction Temperature: The hydrolysis of stable aryl ethers often requires elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for any potential side product formation.
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow. Ensure your solvent system effectively dissolves the this compound derivative. If necessary, consider using a co-solvent to improve solubility.
-
Steric Hindrance: While the isopropoxy group at the ortho position to the carboxylic acid is susceptible to cleavage, other bulky substituents on the aromatic ring or on the derivative part of the molecule could sterically hinder the approach of the reagent. In such cases, longer reaction times and higher temperatures might be necessary.
Issue 2: Formation of Unwanted Side Products (e.g., Decarboxylation, Halogenation)
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of side products is often a consequence of the harsh conditions required for aryl ether cleavage.
Potential Side Reactions & Mitigation Strategies:
-
Decarboxylation: The desired product, 4-bromo-2-hydroxybenzoic acid, is a derivative of salicylic acid and can be prone to decarboxylation at high temperatures to form 3-bromophenol.[7]
-
Solution: Carefully control the reaction temperature. Use the minimum temperature required to drive the hydrolysis to completion. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
-
-
Further Halogenation: If using strong hydrohalic acids like HBr or HI at high temperatures, there is a risk of further bromination or iodination of the aromatic ring, especially if there are other activating groups present.
-
Solution: Use a stoichiometric amount of the hydrohalic acid where possible. If excess acid is required, consider using a less reactive acid or performing the reaction at a lower temperature for a longer duration.
-
-
Rearrangement Products: In acid-catalyzed reactions, the formation of a carbocation intermediate from the isopropyl group can potentially lead to rearrangement products, although with isopropanol as the leaving group, this is less common.
-
Solution: This is generally a minor concern, but if suspected, switching to a different deprotection strategy might be necessary.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate a pure sample of 4-bromo-2-hydroxybenzoic acid from the reaction mixture. What purification strategies do you recommend?
Answer:
The purification of hydroxybenzoic acids can be challenging due to their polarity and potential for co-precipitation with salts.
Isolation and Purification Protocol:
-
Quenching and pH Adjustment: After the reaction is complete, carefully quench the reaction mixture. For acid-catalyzed reactions, this may involve neutralization with a base (e.g., NaHCO₃, NaOH). For base-catalyzed reactions, acidification with an acid (e.g., HCl) is necessary to protonate the carboxylate and phenoxide.
-
Extraction:
-
Acidify the aqueous solution to a pH of around 1-2 to ensure the carboxylic acid is fully protonated.[8]
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether. Repeat the extraction multiple times to ensure complete recovery of the product.
-
-
Washing: Wash the combined organic extracts with brine to remove excess water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization/Precipitation: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or chloroform).[8][9] Alternatively, precipitating the product from a solution by changing the pH can be an effective purification step.[10]
-
Decolorization: If the product is colored, you can treat a hot solution of the crude product with activated charcoal to remove colored impurities before filtration and recrystallization.[9]
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete/Slow Reaction | Insufficient reagent strength/concentration | Increase concentration or use a stronger acid (e.g., HI > HBr). |
| Low reaction temperature | Gradually increase temperature while monitoring the reaction. | |
| Poor solubility | Use a co-solvent to ensure complete dissolution of the starting material. | |
| Side Product Formation | Decarboxylation | Maintain the lowest effective reaction temperature; monitor reaction closely. |
| Further halogenation | Use stoichiometric amounts of hydrohalic acid; consider lower temperatures. | |
| Product Isolation Issues | Co-precipitation with salts | Ensure proper pH adjustment and thorough washing of organic extracts. |
| Impure product | Employ recrystallization or treatment with activated charcoal. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A1: The acid-catalyzed cleavage of this aryl alkyl ether likely proceeds through a nucleophilic substitution mechanism. The key steps are:
-
Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, making the isopropoxy group a better leaving group (isopropanol).
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the carbon atom of the isopropyl group.
-
Bond Cleavage: The C-O bond is cleaved, resulting in the formation of 4-bromo-2-hydroxybenzoic acid and 2-halopropane.
Due to the stability of the aryl-oxygen bond, cleavage occurs at the alkyl-oxygen bond.[2]
Q2: Can I use a base to hydrolyze the isopropyl ether?
A2: While base-catalyzed hydrolysis (saponification) is very effective for esters, it is generally not the preferred method for cleaving unactivated aryl ethers.[6][11] Extremely strong bases or harsh conditions would be required, which could lead to unwanted side reactions. Acid-catalyzed cleavage is the more conventional and effective approach for this type of transformation.
Q3: What analytical techniques are best for monitoring the progress of this reaction?
A3: Several techniques can be employed to monitor the disappearance of the starting material and the appearance of the product:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the reaction progress. The product, being a phenol and a carboxylic acid, will be significantly more polar than the starting ether.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and can help in identifying any side products formed during the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compounds are sufficiently volatile or after derivatization.[13]
Q4: Are there any specific safety precautions I should take during this hydrolysis?
A4: Yes, absolutely.
-
Strong Acids: Concentrated strong acids like HBr and HI are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Elevated Temperatures: Be cautious when heating reactions, especially with volatile and corrosive reagents. Use a proper heating mantle and ensure the glassware is free of cracks.
-
Pressure Build-up: If the reaction generates gaseous byproducts, ensure the system is not sealed to avoid pressure build-up.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound derivative
-
48% Hydrobromic acid (HBr) or a suitable Lewis acid like AlCl₃
-
Glacial acetic acid (as a solvent, optional)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound derivative in a suitable solvent (e.g., glacial acetic acid).
-
Add a stoichiometric excess of 48% hydrobromic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-hydroxybenzoic acid.
-
Purify the crude product by recrystallization.
Workflow Diagram: Hydrolysis and Work-up
Caption: General workflow for the hydrolysis of this compound.
Logical Relationship: Troubleshooting Incomplete Hydrolysis
Caption: Troubleshooting logic for incomplete hydrolysis reactions.
References
- Google Patents. (1956). Process for the decolorization and purification of p-hydroxybenzoic acid.
- Štěpánková, V., & Kuča, K. (2009). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. Zeitschrift für Naturforschung C, 64(11-12), 839-846.
- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID.
- Google Patents. (1990). Process for the separation and purification of p-hydroxy-benzoic acid.
- Google Patents. (1988). Separation/purification of para-hydroxybenzoic acid.
- Beilstein Journal of Organic Chemistry. (2016). The hydrolysis of geminal ethers: A kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry, 12, 1467–1475.
- Puri, M., et al. (2022). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 11(15), 2224.
- National Center for Biotechnology Information. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry, 12, 1467-1475.
- Optica Publishing Group. (2021). Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. Optics Express, 29(21), 33765-33775.
- ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1444-1455.
- Oxford Academic. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology, 41(7), 633-639.
- YouTube. (2022). The acidic hydrolysis of ether (X) shown below is fastest when.
- MDPI. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Separations, 11(1), 2.
- Oxford Academic. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology, 41(7), 633-639.
- Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
- ACS Publications. (1998). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry, 63(19), 6752-6753.
- Royal Society of Chemistry. (2014). Chemoselective deprotection of aryl silyl ethers using sodium hydride. RSC Advances, 4(38), 19835-19838.
- Reddit. (2012). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?
- ACS Publications. (2020). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 142(36), 15214-15220.
- ResearchGate. (2006). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride.
- Brainly.in. (2019). Difference between acid catalysed hydrolysis and base catalyzed hydrolysis.
- Wikipedia. (n.d.). Ether cleavage.
- Reddit. (2022). Hydrolysis product troubleshooting.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Reddit. (2020). Today I learned that isopropyl aryl ethers can be cleaved by AlCl3.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- ResearchGate. (n.d.). General reaction of the hydrolysis reaction for the benzoic acid derivatives under study.
- University of Calgary. (n.d.). Ch24: ArOR + HX -> ArOH + RX.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
- Quora. (2015). Explain on what basis do acid and basic hydrolysis are employed for different reactions?
- Chemistry LibreTexts. (2021). 2.10: Reactions of Esters.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. 7(3), 1206-1211.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Organic Syntheses. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl)-.
- ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid.
- Royal Society of Chemistry. (2021). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Catalysis Science & Technology, 11(15), 5183-5192.
- PubMed. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 67-74.
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. guidechem.com [guidechem.com]
- 8. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Storage and stability issues of 4-Bromo-2-(propan-2-yloxy)benzoic acid
Welcome to the technical support center for 4-Bromo-2-(propan-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.
Introduction
This compound is a key intermediate in various synthetic pathways. The stability of this compound is critical for obtaining reliable and reproducible experimental results. This guide will delve into the potential stability issues, recommended storage conditions, and analytical methods for assessing the purity of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, refrigeration (2-8 °C) is advisable. The compound should be protected from direct light, as aromatic bromine compounds can be susceptible to photolytic degradation.
Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?
A change in color, such as yellowing or browning, can be an indicator of degradation. This could be due to several factors, including:
-
Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule.
-
Photodegradation: Aromatic bromine compounds can be light-sensitive, and prolonged exposure to UV or visible light may cause decomposition.[2]
-
Impurities: The presence of residual catalysts or solvents from the synthesis process can sometimes promote degradation over time.
If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: What are the potential degradation pathways for this compound?
Based on its chemical structure, two primary degradation pathways are of concern:
-
Acid-Catalyzed Ether Cleavage: The isopropoxy group is susceptible to cleavage in the presence of acidic contaminants or under harsh acidic conditions.[3][4][5] This would result in the formation of 4-bromo-2-hydroxybenzoic acid and isopropyl alcohol or isopropyl halides.
-
Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid moiety to form 3-bromo-1-(propan-2-yloxy)benzene is a potential thermal degradation pathway.[6][7][8] The presence of certain metal impurities can catalyze this process at lower temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material leading to lower yields or unexpected byproducts. | 1. Assess the purity of your this compound sample using HPLC or ¹H NMR (see protocols below). 2. If degradation is confirmed, purify the material by recrystallization or chromatography, or obtain a fresh batch. 3. Ensure all reaction vessels are clean and free of acidic or basic residues. |
| Appearance of a new spot on TLC or a new peak in HPLC/GC-MS | Formation of a degradation product. | 1. Attempt to identify the impurity by LC-MS or by isolating the impurity and characterizing it by NMR. 2. Common degradation products to look for are 4-bromo-2-hydroxybenzoic acid (from ether cleavage) or 3-bromo-1-(propan-2-yloxy)benzene (from decarboxylation). |
| Poor solubility of the compound compared to a fresh batch | Potential formation of insoluble polymeric byproducts or significant degradation to a less soluble compound. | 1. Confirm the identity and purity of the material using analytical techniques. 2. If the material is deemed impure, purification is necessary. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality of your this compound, regular purity checks are recommended, especially for older batches or samples that have been stored under suboptimal conditions.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect any degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase acidification)
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and integrate all peaks.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
-
Protocol 2: Structural Confirmation and Degradation Analysis by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and identify potential degradation products.
Instrumentation and Reagents:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of a pure standard.
-
Look for the characteristic signals of this compound.
-
The presence of new signals may indicate degradation. For instance:
-
A broad singlet in the phenolic region (around 9-11 ppm in DMSO-d₆) could suggest the formation of 4-bromo-2-hydroxybenzoic acid.
-
The disappearance of the carboxylic acid proton signal and changes in the aromatic region could indicate decarboxylation.
-
-
Experimental Workflow Visualization
The following diagram outlines the logical workflow for assessing the stability of this compound.
Sources
- 1. educato.com [educato.com]
- 2. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-Bromo-2-(propan-2-yloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Substituted benzoic acids, in particular, represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents.[1] This guide provides an in-depth technical overview and comparative analysis of 4-Bromo-2-(propan-2-yloxy)benzoic acid (also known as 4-Bromo-2-isopropoxybenzoic acid), a compound of increasing interest for its potential applications.
This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a holistic understanding of this molecule, grounded in experimental data and contextualized by comparison with relevant alternatives. We will delve into its synthesis, physicochemical properties, and spectral characterization, all while explaining the scientific rationale behind the analytical choices.
Introduction: The Significance of Alkoxy-Substituted Benzoic Acids
The introduction of an alkoxy group, such as the isopropoxy moiety in our target molecule, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Compared to a simple hydroxyl group, an isopropoxy group can enhance lipophilicity, which may improve cell membrane permeability.[2] This modification can also impact metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation. Furthermore, the electronic effects of the alkoxy group can modulate the acidity of the carboxylic acid, influencing its binding interactions with biological targets.[3][4][5]
This compound (CAS No. 1038595-51-5) combines these features with a bromine substituent, a common bioisostere for a methyl group that can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.
Physicochemical Properties: A Comparative Analysis
To fully appreciate the characteristics of this compound, it is instructive to compare its properties with those of its precursor, 4-Bromo-2-hydroxybenzoic acid, and another related analogue, 4-Bromo-2-methoxybenzoic acid.
| Property | This compound | 4-Bromo-2-hydroxybenzoic acid | 4-Bromo-2-methoxybenzoic acid |
| Molecular Formula | C₁₀H₁₁BrO₃ | C₇H₅BrO₃ | C₈H₇BrO₃ |
| Molecular Weight | 259.10 g/mol | 217.02 g/mol | 231.04 g/mol |
| Melting Point (°C) | No data available | 164-165[6] | 155-159[7] |
| pKa (Predicted) | ~4.0 (Estimated based on substituent effects) | Data not readily available | ~4.1 (ortho-isomer effect)[4] |
| LogP (Calculated) | 3.015 | Data not readily available | Data not readily available |
The increase in molecular weight and calculated LogP for the isopropoxy derivative compared to the hydroxy and methoxy analogues highlights the increased lipophilicity conferred by the larger alkyl group. This is a critical consideration in drug design, as it can influence solubility, absorption, and distribution.
Synthesis of this compound: A Reliable Pathway
The most logical and widely applicable synthetic route to this compound is the Williamson ether synthesis, a cornerstone of organic chemistry.[8][9][10] This method involves the deprotonation of the phenolic hydroxyl group of a precursor followed by nucleophilic substitution with an appropriate alkyl halide.
Workflow for the Synthesis of this compound:
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol:
-
Preparation: To a solution of 4-Bromo-2-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 2-3 eq.). The base is crucial for deprotonating the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context, to form the corresponding phenoxide. This enhances the nucleophilicity of the oxygen atom.
-
Reaction: Add 2-bromopropane (1.5-2.0 eq.) to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The use of an excess of the alkyl halide drives the reaction to completion.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Spectral Characterization: A Predictive Approach
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide clear diagnostic signals for the isopropoxy group and the aromatic protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3-1.4 | Doublet | 6H | -CH(CH₃ )₂ | The two methyl groups of the isopropoxy group are equivalent and split by the adjacent methine proton. |
| ~4.6-4.8 | Septet | 1H | -CH (CH₃)₂ | The methine proton is split by the six equivalent protons of the two methyl groups. |
| ~7.0-7.2 | Doublet of Doublets | 1H | Aromatic H-3 | This proton is ortho to the carboxylic acid and meta to the bromine, showing coupling to both H-5 and H-6. |
| ~7.3-7.5 | Doublet | 1H | Aromatic H-5 | This proton is meta to the carboxylic acid and ortho to the bromine, showing coupling primarily to H-6. |
| ~7.8-8.0 | Doublet | 1H | Aromatic H-6 | This proton is ortho to the isopropoxy group and meta to the bromine, showing coupling to H-5. |
| ~10-13 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is typically a broad singlet and its chemical shift can vary with concentration and solvent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be instrumental in confirming the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~21-23 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isopropoxy group. |
| ~71-73 | -C H(CH₃)₂ | The methine carbon of the isopropoxy group. |
| ~115-125 | Aromatic Carbons | Aromatic carbons bearing bromine and the isopropoxy group will be in this region. |
| ~130-140 | Aromatic Carbons | Aromatic carbons adjacent to the carboxylic acid and other substituted carbons. |
| ~155-160 | C-O (Aromatic) | The aromatic carbon attached to the isopropoxy group. |
| ~165-170 | -C OOH | The carboxylic acid carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will clearly show the presence of the carboxylic acid and the ether linkage.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |
| ~1700 | C=O | Stretching (Carboxylic acid) |
| ~1600, ~1470 | C=C | Stretching (Aromatic ring) |
| ~1250 | C-O | Stretching (Aryl ether) |
| ~1100 | C-O | Stretching (Alkyl ether) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (259.10 g/mol ), with a characteristic isotopic pattern for one bromine atom (M+2 peak of similar intensity).
-
Key Fragments: Loss of the isopropyl group (-43 amu), loss of the carboxylic acid group (-45 amu), and other characteristic aromatic fragmentation patterns.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
For any research or development application, ensuring the purity of the synthesized compound is critical. Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing aromatic carboxylic acids.
Workflow for HPLC Analysis:
Caption: A typical workflow for HPLC purity analysis.
Recommended HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 30% acetonitrile and ramp up to 90% over 20 minutes. The formic acid is added to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
-
Column Temperature: 25-30 °C
This method should provide good separation of the target compound from potential impurities, such as unreacted starting material (4-Bromo-2-hydroxybenzoic acid) or by-products.
Comparative Context and Applications
While specific biological activity data for this compound is not widely published, its structural motifs are present in numerous biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The isopropoxy group, by increasing lipophilicity, can enhance the potential for CNS penetration or improve oral bioavailability.
Comparison with Alternatives in a Drug Discovery Context:
-
vs. 4-Bromo-2-hydroxybenzoic acid: The isopropoxy derivative offers improved lipophilicity and metabolic stability. However, the free hydroxyl group of the precursor can be a key hydrogen bonding moiety for target engagement, a feature that is lost upon alkylation.
-
vs. 4-Bromo-2-methoxybenzoic acid: The isopropoxy group provides greater steric bulk than a methoxy group. This can be advantageous for probing the steric tolerance of a binding pocket and may lead to improved selectivity for a particular biological target.
-
vs. Non-brominated analogues: The bromine atom provides a site for further chemical modification through reactions like Suzuki or Heck coupling, allowing for the rapid generation of a library of more complex analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable building block for medicinal chemistry and materials science. Its synthesis is straightforward via the Williamson ether synthesis, and its characterization can be readily achieved using standard analytical techniques. The strategic combination of a bromine atom, a carboxylic acid, and an isopropoxy group provides a unique set of physicochemical properties that can be exploited in the design of novel molecules with tailored biological activities. This guide provides a comprehensive framework for the synthesis, characterization, and contextual understanding of this promising compound, empowering researchers to confidently incorporate it into their discovery programs.
References
- Acidity of substituted benzoic acids - Physics Forums. (2011, November 3).
- The Ortho Effect of benzoic acids.
- The Williamson Ether Synthesis.
- Supporting Information.
- Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts.
- Comparison of the acidic nature between substituted benzoic acids and acetic acid. (2022, May 24). Chemistry Stack Exchange.
- 4-BroMo-3-isopropylbenzoic acid. ChemBK. (2024, April 10).
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). National Center for Biotechnology Information.
- Williamson Ether Synthesis. Utah Tech University.
- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
- Experiment 06 Williamson Ether Synthesis.
- Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2021, March 26). MDPI.
- Benzoic acid, 4-bromo-. NIST WebBook.
- 4-Bromobenzoic acid. SIELC Technologies.
- 4-bromobenzoic acid.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES. (JECFA Food Additives Series 48). Inchem.org.
- Williamson Ether Synthesis. (2018, August 29). YouTube.
- 4-bromomethylbenzoic acid. ChemBK. (2024, April 9).
- 4-(Bromomethyl)benzoic acid. PubChem.
- Benzoic acid, 4-bromo-, ethyl ester. NIST WebBook.
- 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
- 4-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 4-Bromo-2-fluorobenzoic acid. PubChem.
- Benzoic acid, 4-bromo-. NIST WebBook.
- A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate.
- 4-Bromo-2-chlorobenzoic acid. PubChem.
- Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- 4-bromobenzoic acid. MassBank. (2008, October 21).
- Synthesis of N-alkoxy-substituted 2H-benzimidazoles. (2017, November 6). National Center for Biotechnology Information.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org.
- 4-BROMO-2,5-DIMETHOXYBENZOIC ACID. precisionFDA.
- Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. (2004, January 27). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. physicsforums.com [physicsforums.com]
- 4. The Ortho Effect of benzoic acids [mail.almerja.com]
- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]
- 7. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Analytical Quantification of 4-Bromo-2-isopropoxybenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-Bromo-2-isopropoxybenzoic acid, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison of various analytical techniques for the characterization and quantification of 4-Bromo-2-isopropoxybenzoic acid, complete with experimental protocols and supporting data to aid in method selection and implementation.
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a comprehensive overview of their respective advantages and limitations in the context of 4-Bromo-2-isopropoxybenzoic acid analysis.
The Critical Role of Analytical Method Validation
Before delving into specific techniques, it is crucial to underscore the importance of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] This ensures that the method consistently produces reliable, accurate, and reproducible results.[2][3] Key parameters evaluated during method validation, as per ICH guidelines, include accuracy, precision, specificity, linearity, and range.[2][4] For any of the methods described below to be used in a regulated environment, a full validation study would be required.[1][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like 4-Bromo-2-isopropoxybenzoic acid.[6] Its versatility, high resolution, and sensitivity make it ideal for both quantitative analysis (assay) and the determination of impurities. A reversed-phase HPLC method with UV detection is the most common approach for this type of analyte.[6][7]
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 4-Bromo-2-isopropoxybenzoic acid, being a moderately nonpolar molecule, will be retained on the column and then eluted by a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[6]
Comparative Performance of HPLC
| Parameter | Performance Characteristics |
| Specificity | High, can resolve the main component from structurally similar impurities. |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range with UV detection. |
| Precision | Excellent, with Relative Standard Deviations (RSD) typically <2%. |
| Accuracy | High, with recovery rates typically between 98-102%. |
| Throughput | High, with typical run times of 5-15 minutes per sample. |
| Limitations | Requires the analyte to be soluble and possess a UV chromophore. |
Detailed Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Gradient: 50% Acetonitrile to 90% Acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
2. Reagents and Materials:
-
4-Bromo-2-isopropoxybenzoic acid reference standard (purity ≥99%).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Deionized water.
-
0.45 µm syringe filters.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the 4-Bromo-2-isopropoxybenzoic acid sample into a volumetric flask and dissolve in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the 4-Bromo-2-isopropoxybenzoic acid peak by its retention time.
-
Quantify the amount of 4-Bromo-2-isopropoxybenzoic acid in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While 4-Bromo-2-isopropoxybenzoic acid itself is not highly volatile, GC-MS can be an excellent tool for identifying and quantifying volatile impurities that may be present from the synthesis process. For the analysis of the main component, derivatization to increase its volatility would be necessary.
Principle of Separation and Detection
In GC, compounds are vaporized and separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Comparative Performance of GC-MS
| Parameter | Performance Characteristics |
| Specificity | Very high, mass spectral data provides a high degree of confidence in peak identity. |
| Sensitivity | Excellent, capable of detecting impurities at trace levels (ppm to ppb). |
| Precision | Good, with RSDs typically <5%. |
| Accuracy | Good, with recovery rates typically between 95-105%. |
| Throughput | Moderate, with run times typically longer than HPLC. |
| Limitations | Requires the analyte to be volatile or amenable to derivatization. |
Detailed Experimental Protocol: GC-MS Method (for Volatile Impurities)
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
2. Reagents and Materials:
-
Solvent for sample dissolution (e.g., Dichloromethane, HPLC grade).
-
Standards for expected volatile impurities.
3. Sample Preparation:
-
Dissolve a known amount of the 4-Bromo-2-isopropoxybenzoic acid sample in a suitable solvent like dichloromethane to a concentration of approximately 10 mg/mL.
-
The solution can be directly injected into the GC-MS.
4. Data Analysis:
-
Inject the sample solution.
-
Identify impurity peaks by comparing their retention times and mass spectra with those of known standards or by library searching of the mass spectra.
-
Quantification can be performed using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Purity Assessment
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules. For 4-Bromo-2-isopropoxybenzoic acid, ¹H and ¹³C NMR can confirm the molecular structure and provide information about the purity of the sample. Quantitative NMR (qNMR) can also be used for accurate assay determination without the need for a specific reference standard of the analyte.
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the deduction of the molecular structure.
Comparative Performance of NMR
| Parameter | Performance Characteristics |
| Specificity | Unmatched for structural confirmation. |
| Sensitivity | Lower compared to chromatographic methods. |
| Precision | High for qNMR, with RSDs typically <1%. |
| Accuracy | Very high for qNMR, directly traceable to a primary standard. |
| Throughput | Low, as sample preparation and data acquisition can be time-consuming. |
| Limitations | Requires a relatively high concentration of the analyte and a high-field NMR spectrometer. |
Detailed Experimental Protocol: ¹H NMR
1. Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with a known purity, such as maleic acid.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the 4-Bromo-2-isopropoxybenzoic acid sample into an NMR tube.
-
For qNMR, also accurately weigh a known amount of the internal standard into the same tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently shake to dissolve the sample completely.
3. Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay for quantitative analysis).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte and, for qNMR, the internal standard.
-
The purity or concentration of the analyte can be calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Method Selection Workflow
The choice of analytical technique should be guided by the specific analytical objective. The following diagram illustrates a logical workflow for selecting the most appropriate method for the analysis of 4-Bromo-2-isopropoxybenzoic acid.
Caption: Logical workflow for selecting an analytical method.
Overall Analytical Strategy
A comprehensive quality control strategy for 4-Bromo-2-isopropoxybenzoic acid would likely involve a combination of these techniques.
Caption: Comprehensive analytical strategy for quality control.
Conclusion
The selection of an appropriate analytical method for 4-Bromo-2-isopropoxybenzoic acid is a critical decision that impacts the quality and safety of the final pharmaceutical product. HPLC-UV stands out as the primary choice for routine quality control, offering a balance of speed, precision, and accuracy for assay and impurity profiling. For more in-depth analysis, such as the identification of unknown impurities or definitive structural confirmation, hyphenated techniques like LC-MS and GC-MS, along with NMR spectroscopy, are indispensable. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can establish a robust analytical strategy that ensures the consistent quality of this important pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- SIELC Technologies. (2018, May 16). 4-Bromobenzoic acid.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. particle.dk [particle.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
A Comparative Guide to the HPLC Analysis of 4-Bromo-2-(propan-2-yloxy)benzoic Acid: Method Development, Optimization, and Advanced Alternatives
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind methodological choices and comparing a robust, workhorse HPLC-UV method with higher-throughput and higher-sensitivity alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Challenge: Structure and Chromatographic Behavior
This compound is a substituted aromatic carboxylic acid. Its analytical behavior is dictated by three key structural features:
-
Aromatic Ring: Provides strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection a primary choice.
-
Carboxylic Acid Group: An ionizable moiety (typical pKa ~4-5), its protonation state is pH-dependent. This is the most critical parameter to control for reproducible retention in reversed-phase chromatography.[1]
-
Hydrophobicity: The bromo and isopropoxy groups, along with the benzene ring, confer significant hydrophobicity, making it well-suited for retention on reversed-phase columns like C18.
The primary goal of any HPLC method is to ensure the main analyte is separated from starting materials, synthetic by-products (e.g., positional isomers), and degradation products.[2][3]
Primary Method: A Robust Reversed-Phase HPLC-UV Protocol
For routine quality control (QC) and purity assessments, a standard HPLC method with UV detection offers reliability, simplicity, and cost-effectiveness.[3][4] We will develop a method grounded in established principles for analyzing aromatic carboxylic acids.[5][6]
Rationale for Methodological Choices
-
Column Selection: A C18 stationary phase is the industry standard and the logical starting point.[7] Its octadecylsilane ligands provide the necessary hydrophobic interactions to retain the analyte. A column with dimensions of 4.6 x 150 mm and 5 µm particles offers a good balance of efficiency and backpressure for standard HPLC systems.[8]
-
Mobile Phase: The mobile phase must control the ionization of the carboxylic acid. An acidified mobile phase is essential to suppress ionization (keep the analyte in its neutral, -COOH form), ensuring good retention and symmetrical peak shape.[9] A common choice is a mixture of acetonitrile (ACN) and water, with a small amount of acid.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower viscosity.
-
Acid Modifier: Phosphoric acid or formic acid are common choices. Formic acid is volatile and MS-compatible, making it a versatile option if future transfer to an LC-MS system is a possibility.[10] A pH of ~2.5-3.0 is ideal.
-
-
Detection: The aromatic ring allows for straightforward UV detection. A preliminary UV scan would determine the absorbance maximum (λ-max), likely in the 240-260 nm range. A Photodiode Array (PDA) detector is superior to a simple UV-Vis detector as it provides spectral data across a range, which is invaluable for assessing peak purity.
-
Elution Mode: A gradient elution (e.g., starting with a lower percentage of ACN and increasing it over time) is highly recommended.[11] This ensures that more polar impurities elute early while retaining the main analyte and any less polar, late-eluting impurities, all within a reasonable run time.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS) for control and data processing.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse for reversed-phase separations of hydrophobic molecules.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 40% B; 14.1-18 min: 40% B | Ensures separation of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | PDA at 254 nm (monitor 220-400 nm) | 254 nm is a common wavelength for aromatic compounds; full scan assesses purity. |
Solution Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition typically ensures sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in ~70 mL of diluent, sonicate briefly if necessary, and dilute to the mark.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard to ensure concentration consistency. Filter through a 0.45 µm syringe filter if particulate matter is present.
The workflow for this analysis is visualized below.
Comparative Analysis: HPLC vs. UHPLC vs. LC-MS
While the HPLC-UV method is robust for routine analysis, specific goals may demand alternative technologies. The choice depends on the required speed, sensitivity, and specificity.[4][12]
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns packed with sub-2 µm particles, operating at much higher pressures (up to 15,000 psi) than traditional HPLC.[8]
-
Expertise & Experience: The primary driver for choosing UHPLC is speed and efficiency.[13] By using smaller particles, resolution is significantly enhanced, which can be leveraged to dramatically shorten run times without sacrificing separation quality. This is ideal for high-throughput screening in drug discovery or process development.[12]
-
Trustworthiness: A direct method transfer from HPLC to UHPLC is often possible using geometric scaling principles. The core chemistry (C18 column, ACN/water mobile phase) remains the same, providing confidence in the separation mechanism. However, UHPLC systems require cleaner samples and mobile phases to prevent blockages in the smaller-particle columns.[13]
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC/UHPLC with the detection specificity and sensitivity of a mass spectrometer.
-
Expertise & Experience: LC-MS is the authoritative tool for identifying unknown impurities and quantifying analytes at very low levels.[14] For a halogenated compound like this compound, MS is particularly powerful. Bromine has two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This creates a distinctive isotopic pattern in the mass spectrum (M and M+2 peaks of nearly equal height), providing unambiguous confirmation of bromine-containing molecules.[15][16] This technique is essential for impurity profiling and degradation studies.
-
Trustworthiness: LC-MS provides molecular weight and structural information, offering a much higher degree of certainty in peak identification than UV detection alone. It is the gold standard for validating the identity of the main peak and characterizing any co-eluting impurities.[17]
The following diagram illustrates the decision-making logic for selecting the appropriate analytical technology.
Performance Data Comparison
The following table summarizes the expected performance characteristics of each technique for this analysis. The data is representative, based on established principles of chromatographic performance.
| Parameter | HPLC-UV | UHPLC-UV | UHPLC-MS |
| Typical Run Time | 15-20 minutes | 2-5 minutes | 2-5 minutes |
| Relative Sensitivity | Good (Baseline) | Good | Excellent (100-1000x > UV)[12] |
| Resolution | Good | Excellent | Excellent |
| Specificity | Low (Retention Time Only) | Low (Retention Time Only) | High (Mass & Isotopic Pattern)[15] |
| Primary Application | Routine QC, Purity Assay | High-Throughput Screening | Impurity Identification, Trace Analysis |
| System Backpressure | Low (~1500-2500 psi) | High (~8000-12000 psi)[8] | High (~8000-12000 psi) |
| Solvent Consumption | High | Low | Low |
Conclusion
The analysis of this compound can be approached with varying levels of analytical technology, each with distinct advantages.
-
For routine quality control , a well-developed Reversed-Phase HPLC-UV method is robust, reliable, and cost-effective. It provides the necessary performance for assay and purity determination where impurities are known and present at levels detectable by UV.
-
When high throughput is the primary driver, UHPLC-UV is the superior choice. It offers a significant reduction in run time and solvent consumption while improving resolution, making it ideal for supporting fast-paced process development or discovery chemistry.[18]
-
For in-depth impurity profiling, trace-level quantification, or definitive identification , LC-MS is indispensable. Its sensitivity and the specificity afforded by mass detection (particularly the bromine isotopic signature) make it the authoritative tool for ensuring the comprehensive characterization and safety of pharmaceutical intermediates and final APIs.
By understanding the causality behind the methods and aligning the technology with the analytical objective, researchers can develop self-validating, efficient, and scientifically sound protocols for the analysis of this compound.
References
- Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Le Quintrec, M. et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
- Phenomenex. HPLC vs UHPLC: Key Differences & Applications.
- International Labmate. HPLC Method Development and Validation for Pharmaceutical Analysis.
- ResearchGate. LCMS-guided detection of halogenated natural compounds.
- Chrom Tech, Inc. What Is the Difference Between UHPLC and HPLC?.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Biocompare. Choosing—and Not Choosing—UHPLC.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- LC Services. HPLC vs UHPLC – What are the differences?.
- ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- Benchchem. Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
- ACS Publications. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- American Pharmaceutical Review. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- Oxford Academic. Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques.
- SIELC Technologies. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column.
- International Journal of Advanced Research in Science, Communication and Technology. HPLC Method Development and Validation Process of Drug Analysis and Applications.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- Benchchem. A Comparative Analysis of the Acidity of Substituted Bromobenzoic Acids.
- Chromatography Today. A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Acta Chimica Academiae Scientiarum Hungaricae. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. asianjpr.com [asianjpr.com]
- 4. chromtech.com [chromtech.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pharmtech.com [pharmtech.com]
- 12. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
A Comparative Guide to the Purity Assessment of 4-Bromo-2-(propan-2-yloxy)benzoic Acid
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a crucial building block in modern synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.
The Compound and the Challenge: Why Purity Matters
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bulky isopropoxy group ortho to the carboxylic acid and a bromine atom para to it, dictates its chemical properties and potential impurity profile. Impurities can arise from unreacted starting materials (e.g., 4-bromo-2-hydroxybenzoic acid), by-products from side reactions, or degradation. These impurities can impact reaction yields, introduce toxicological risks, and complicate the interpretation of biological data. Therefore, a robust analytical strategy is paramount.
This guide will compare the four most relevant analytical techniques for this purpose:
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, often requiring derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation and capable of quantitative analysis (qNMR).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for identity confirmation based on functional groups.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the preferred method for determining the purity of non-volatile compounds like this compound. Its strength lies in its ability to separate the main compound from closely related impurities and provide precise quantification.
Causality of Method Design
We opt for a reversed-phase (RP) method, as it is perfectly suited for separating moderately polar organic molecules. A C18 column is selected for its hydrophobic stationary phase, which will interact with the aromatic ring of the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the solvent strength. A low pH is maintained by adding formic acid to suppress the ionization of the carboxylic acid group (pKa typically ~4-5). This is critical because the neutral, protonated form of the acid is more retained on the C18 column, leading to sharper, more symmetrical peaks and improved reproducibility.[1] UV detection is chosen due to the strong chromophore (the substituted benzene ring) present in the molecule.
Experimental Protocol: RP-HPLC with UV Detection
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
-
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C UV Detection 230 nm | Gradient | 50% B to 95% B over 15 min, hold for 5 min, return to 50% B |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing Factor (Asymmetry) for the main peak: 0.9 - 1.5.
-
Theoretical Plates (N): > 2000.
-
-
This step validates that the system is operating correctly before committing to sample analysis.
-
-
Data Analysis:
-
Calculate the purity by area percent normalization.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow and Visualization
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids like our target molecule, direct injection is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector.
Causality of Method Design
To overcome these challenges, a derivatization step is essential. We will convert the polar carboxylic acid into a non-polar, more volatile trimethylsilyl (TMS) ester.[2][3] This is a common and effective strategy for analyzing acids by GC.[4] The TMS derivatization, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid with a TMS group, making the molecule amenable to GC analysis.[3] The mass spectrometer detector then provides definitive identification of the parent compound and any separated impurities based on their unique mass fragmentation patterns.
Experimental Protocol: GC-MS with TMS Derivatization
-
Sample and Standard Preparation:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
Parameter Value GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, constant flow 1.2 mL/min Injector Temp. 280 °C Split Ratio 20:1 Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min MS Transfer Line 280 °C Ion Source Temp. 230 °C | Mass Range | 40 - 550 amu |
-
Data Analysis:
-
Identify the peak for the TMS-derivatized this compound.
-
Search the acquired mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.
-
Purity can be estimated using area percent normalization, but this is less accurate than HPLC unless response factors for each impurity are determined.
-
Workflow and Visualization
NMR and FTIR Spectroscopy: The Structural Verification Tools
While chromatography separates components for quantification, spectroscopic methods provide orthogonal information about the molecular structure itself.
¹H NMR Spectroscopy
Proton NMR is exceptionally powerful for verifying the identity of the main component and detecting structural isomers or impurities with different proton environments.
-
Causality and Interpretation: The spectrum of pure this compound should show distinct signals: a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl CH, characteristic signals for the three protons on the aromatic ring, and a broad singlet for the carboxylic acid proton. The presence of extraneous peaks indicates impurities. For instance, residual 4-bromo-2-hydroxybenzoic acid would show a phenolic -OH peak and lack the isopropyl signals. By integrating the peaks and comparing them to an internal standard of known concentration (the principle of qNMR), a highly accurate purity value can be determined.[5]
FTIR Spectroscopy
FTIR is a rapid and simple technique used primarily for identity confirmation.
-
Causality and Interpretation: The FTIR spectrum provides a molecular "fingerprint." For this compound, we expect to see key absorption bands: a very broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching from the ether and acid (~1250 cm⁻¹), and aromatic C=C and C-H bands.[6] While minor impurities are difficult to detect, FTIR is excellent for quickly confirming that the primary functional groups are present and is a valuable tool for raw material identification.
Method Comparison Summary
The choice of analytical technique depends on the specific question being asked—be it routine quality control, identification of an unknown impurity, or initial structural verification.
| Feature | HPLC-UV | GC-MS (with Deriv.) | ¹H NMR | FTIR |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Confirmation | Identity Confirmation |
| Selectivity | High | Very High | High | Low |
| Sensitivity | High (ppm level) | Very High (ppb level) | Moderate | Low |
| Quantification | Excellent | Semi-Quantitative | Excellent (with standard) | No |
| Sample Prep. | Simple dissolution | Complex (derivatization) | Simple dissolution | Minimal |
| Throughput | High | Moderate | Moderate | Very High |
| Key Advantage | Robust & precise quantification | Definitive impurity ID | Absolute structural info | Speed and simplicity |
| Key Limitation | Requires reference standards for impurity ID | Not for non-volatiles; derivatization can add artifacts | Lower sensitivity than chroma. | Not for trace analysis |
Conclusion and Recommendations
A multi-faceted approach provides the most comprehensive assessment of purity for this compound.
-
For routine QC and batch release: RP-HPLC is the undeniable method of choice due to its high precision, robustness, and quantitative accuracy.
-
For impurity profiling and investigation: GC-MS is indispensable for identifying potential volatile or semi-volatile unknowns that may be present from the synthesis.
-
For primary structural confirmation and as an orthogonal check: ¹H NMR is essential. It confirms the identity of the bulk material and can detect structural isomers that might co-elute in HPLC.
-
For rapid incoming material verification: FTIR serves as a quick and effective identity check.
By understanding the strengths and limitations of each technique and the scientific principles guiding their application, researchers can design a robust, self-validating analytical strategy. This ensures the quality and integrity of this compound, safeguarding the reliability of subsequent research and development efforts.
References
- Vertex AI Search. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
- ResearchGate. (2025).
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column. [Link]
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
- ResearchGate. (2025). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF. [Link]
- PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. [Link]
- Quora. (2018). How can benzoic acid be tested for purity?[Link]
- ACS Publications. (2021).
- ResearchGate. (2025). (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
- MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid. [Link]
- ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
- ResearchGate. (n.d.).
- IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 4-Bromo-2-(propan-2-yloxy)benzoic Acid and its Isomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of synthetic building blocks is a critical decision that dictates the trajectory of research and development. Substituted benzoic acids, particularly those bearing halogen atoms, are foundational scaffolds in the synthesis of a myriad of complex molecules. This guide provides an in-depth, objective comparison of 4-Bromo-2-(propan-2-yloxy)benzoic acid with its more common isomers: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. We will delve into their physicochemical properties, reactivity, and potential applications, supported by experimental data and established chemical principles. Our analysis will extend to a predictive assessment of this compound, offering a scientifically grounded perspective on its unique characteristics.
The Significance of Substituent Positioning on the Benzoic Acid Scaffold
The seemingly subtle variation in the placement of a bromine atom on the benzoic acid ring dramatically influences the molecule's electronic and steric environment. This, in turn, dictates its acidity, reactivity in key synthetic transformations, and ultimately its suitability for specific applications. The introduction of an additional substituent, such as the isopropoxy group in this compound, adds another layer of complexity and synthetic potential.
Physicochemical Properties: A Comparative Analysis
A molecule's physical and chemical properties are the bedrock of its utility in the laboratory. The following table summarizes key physicochemical data for our compounds of interest. The properties for this compound are predicted based on established principles of physical organic chemistry.
| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid | This compound (Predicted) |
| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ | C₁₀H₁₁BrO₃ |
| Molecular Weight | 201.02 g/mol [1] | 201.02 g/mol | 201.02 g/mol [2] | 259.10 g/mol |
| Melting Point (°C) | 147-150[3][4][5] | 155-158[6][7] | 252-254[8] | Lower than 4-bromobenzoic acid due to disruption of crystal packing by the bulky isopropoxy group. |
| pKa (in water at 25°C) | 2.84 - 2.85[5][9][10] | 3.86[6][9][10] | 3.97[9][10] | ~2.9 - 3.2 |
| Solubility | Slightly soluble in water; soluble in ethanol.[3] | Moderately soluble in water; soluble in ethanol and acetone.[11] | Limited solubility in water; soluble in ethanol and ether.[12] | Likely has good solubility in organic solvents. |
Justification for Predicted Properties of this compound:
-
pKa: The acidity of substituted benzoic acids is a function of both inductive and resonance effects of the substituents, as well as steric factors.[11] The para-bromo group is electron-withdrawing via induction, which stabilizes the carboxylate anion and increases acidity.[3] The ortho-isopropoxy group, while electron-donating by resonance, will exert a significant "ortho effect."[13][14][15] This steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance with the ring and leading to a notable increase in acidity.[4][13] Therefore, the pKa is predicted to be significantly lower than that of 4-bromobenzoic acid and closer to that of 2-bromobenzoic acid.
Understanding the Electronic and Steric Effects
The interplay of electronic and steric effects governs the reactivity of these molecules. The following diagram illustrates the key influences of the bromo and isopropoxy substituents.
Caption: Electronic and steric effects of substituents on the benzoic acid ring.
Reactivity in Key Synthetic Transformations
The utility of these bromobenzoic acids as synthetic intermediates is best illustrated by their behavior in common organic reactions.
Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[16][17] The rate of this reaction is sensitive to steric hindrance around the carboxylic acid.
-
2-Bromobenzoic acid and this compound: The presence of a bulky ortho substituent (bromo or isopropoxy group) will sterically hinder the approach of the alcohol to the carbonyl carbon, leading to a slower reaction rate compared to the meta and para isomers.
-
3-Bromobenzoic acid and 4-Bromobenzoic acid: These isomers will undergo Fischer esterification more readily due to the absence of ortho steric hindrance.
Experimental Protocol: Comparative Fischer Esterification
-
Setup: In separate round-bottom flasks, place 1 mmol of each bromobenzoic acid isomer.
-
Reagents: To each flask, add 10 mL of methanol (as both reactant and solvent) and 0.1 mL of concentrated sulfuric acid as a catalyst.
-
Reaction: Reflux each mixture for a set period (e.g., 2 hours).
-
Analysis: After cooling, quench the reaction with a saturated sodium bicarbonate solution. Extract the ester with diethyl ether, dry the organic layer, and concentrate. Analyze the conversion to the corresponding methyl ester by gas chromatography (GC) or ¹H NMR spectroscopy to compare the relative reaction rates.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[18][19]
-
General Reactivity: Aryl bromides are generally more reactive in Suzuki couplings than aryl chlorides.[18] All four bromobenzoic acids are viable substrates.
-
Influence of Other Substituents: For this compound, the ortho-isopropoxy group can influence the reaction rate and yield. The steric bulk may slightly hinder the oxidative addition step at the palladium center. However, the electron-donating nature of the isopropoxy group can increase the electron density at the carbon bearing the bromine, potentially facilitating the oxidative addition.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Materials Science
-
2-, 3-, and 4-Bromobenzoic Acids: These are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[12][20][21][22] For instance, 3-bromobenzoic acid is an intermediate in the synthesis of some drug molecules.[20] 4-bromobenzoic acid is used in the production of specialty polymers and as a reagent in analytical chemistry.[22]
-
This compound: The unique substitution pattern of this molecule suggests its potential as a scaffold for novel therapeutics and functional materials. The isopropoxy group can enhance lipophilicity, which is a crucial parameter for drug absorption and distribution. The combination of the bromo and isopropoxy groups provides multiple points for further functionalization, allowing for the creation of diverse chemical libraries for screening.
Conclusion
While 2-, 3-, and 4-bromobenzoic acids are well-established and versatile reagents, this compound presents a unique set of predicted properties that make it a compelling candidate for specialized applications. Its enhanced acidity due to the ortho effect and the presence of both an electron-withdrawing bromo group and a sterically demanding, electron-donating isopropoxy group create a nuanced reactivity profile. For researchers seeking to fine-tune the electronic and steric properties of their target molecules, this compound offers a valuable, albeit less conventional, starting point. The principles and protocols outlined in this guide provide a framework for the rational selection and application of these important synthetic building blocks.
References
- A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers - Benchchem. (URL: )
- Acidity of Bromobenzoic Acid Isomers: A Compar
- Exploring 3-Bromobenzoic Acid: Key Applic
- Ortho effect - Wikipedia. (URL: [Link])
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (URL: )
- What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? - Quora. (URL: [Link])
- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (URL: )
- The Ortho Effect of benzoic acids. (URL: [Link])
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google P
- Suzuki reaction - Wikipedia. (URL: [Link])
- Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange. (URL: [Link])
- 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem. (URL: [Link])
- 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem. (URL: [Link])
- Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...
- Organic Syntheses Procedure. (URL: [Link])
- Substituent effects on the electronic structure and pKa of benzoic acid - ResearchG
- EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google P
- How does the position of an electron donating group affect acidity in benzoic acid?. (URL: [Link])
- The Suzuki reaction - YouTube. (URL: [Link])
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (URL: )
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (URL: [Link])
- CHEM 2325 Module 23: Esterification via Alkyl
- 4-(Propanoyloxy)benzoic acid | C10H10O4 | CID 285887 - PubChem - NIH. (URL: [Link])
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (URL: )
- Acid to Ester - Common Conditions. (URL: [Link])
- 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem. (URL: [Link])
- esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
Sources
- 1. chembk.com [chembk.com]
- 2. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1038595-51-5|this compound|BLD Pharm [bldpharm.com]
- 6. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 10.1039/J29690000195 | The separation of polar and steric effects. Part IX. The kinetics of the reactions of ortho-substituted benzoic acids with diazodiphenylmethane in several solvents | Kuujia.com [kuujia.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 11. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ortho effect - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. The Ortho Effect of benzoic acids [mail.almerja.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 4-Bromo-2-isopropylbenzoic acid | 741698-83-9 [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-(propan-2-yloxy)benzoic Acid and 4-Chlorobenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 4-Bromo-2-(propan-2-yloxy)benzoic acid and 4-chlorobenzoic acid . Our analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from analogous systems, and presented with the field-proven insights of a seasoned application scientist.
At a Glance: Structural and Electronic Distinctions
The reactivity of an aromatic compound is intricately linked to its substitution pattern. The two molecules under consideration, while both being halobenzoic acids, possess distinct structural and electronic features that profoundly influence their chemical behavior.
This compound is characterized by a bromine atom at the para position and a bulky isopropoxy group ortho to the carboxylic acid. This ortho substituent introduces significant steric hindrance and possesses a dual electronic nature: it is electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect).[1]
4-Chlorobenzoic acid , in contrast, is a simpler molecule with a chlorine atom at the para position. The chloro group is also electron-withdrawing via induction (-I effect) and weakly electron-donating through resonance (+M effect).[2]
| Feature | This compound | 4-Chlorobenzoic acid |
| Halogen | Bromine | Chlorine |
| Ortho Substituent | Isopropoxy | None |
| Electronic Effects | - Br: -I, +M- O-iPr: +M > -I (net donating) | - Cl: -I > +M (net withdrawing) |
| Steric Hindrance | High, due to ortho-isopropoxy group | Low |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The nature of the aryl halide is a paramount factor governing the efficiency of these transformations.
The Halogen Effect: Bromine vs. Chlorine
In the vast majority of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend: I > Br > Cl.[3] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl) and the kinetics of the oxidative addition step, which is often rate-determining. The weaker carbon-bromine bond in this compound makes it inherently more reactive than 4-chlorobenzoic acid in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[4]
A study on the Suzuki-Miyaura coupling of 4-halobenzoic acids with phenylboronic acid demonstrated that while the iodo- and bromo-substituted acids gave high conversions at room temperature, the chloro-substituted acid required more forcing conditions.[1][5] This underscores the superior reactivity of the bromo-derivative.
The Ortho-Isopropoxy Group: A Double-Edged Sword
The ortho-isopropoxy group in this compound introduces two competing effects:
-
Electronic Effect : The electron-donating nature of the alkoxy group increases the electron density of the aromatic ring, which can slow down the oxidative addition step of the palladium catalyst.[1]
-
Steric Effect : The bulky isopropoxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, further retarding the reaction rate. This steric hindrance can be a significant challenge in achieving high yields, especially with bulky coupling partners.[6]
For sterically hindered aryl halides, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often necessary to overcome the high activation barriers.[7]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Expected Reactivity | Typical Conditions |
| This compound | Moderate to low | Requires more active catalyst (e.g., Pd(OAc)₂/SPhos), higher temperature, and longer reaction times due to steric hindrance and electron-donating ortho group. |
| 4-Chlorobenzoic acid | Low | Requires highly active catalyst systems (e.g., Pd₂ (dba)₃/buchwald ligands), elevated temperatures, and may still result in lower yields compared to the bromo-analogues under optimized conditions.[8] |
Amide Bond Formation: The Impact of Steric Hindrance
The formation of an amide bond from the carboxylic acid moiety is another crucial transformation. Here, the steric hindrance of the ortho-isopropoxy group in this compound becomes the dominant factor.
The carboxylic acid in this compound is sterically encumbered, making the approach of an amine nucleophile challenging. This phenomenon, known as the "ortho effect," can significantly slow down the rate of amidation.[9][10] Standard coupling reagents like EDC/HOBt may prove inefficient. More potent coupling agents such as HATU or COMU, or the conversion of the carboxylic acid to a more reactive acyl chloride, might be necessary to achieve high yields.[11][12]
In contrast, the carboxylic acid of 4-chlorobenzoic acid is unhindered, allowing for facile amide bond formation with a wide range of amines under standard coupling conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. Neither of the title compounds is highly activated for SNAr.
However, if forced under harsh conditions, the reactivity order for the leaving group in SNAr reactions is often the reverse of that in cross-coupling: F > Cl > Br > I.[13][14][15] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, in a hypothetical SNAr reaction, 4-chlorobenzoic acid would be expected to be slightly more reactive than this compound, although both would be very unreactive.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is designed for a sterically hindered aryl bromide and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane/water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Bond Formation with this compound
This protocol utilizes a potent coupling reagent suitable for sterically hindered carboxylic acids.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add the amine and DIPEA to the solution.
-
Add HATU portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for amide bond formation using a coupling reagent.
Conclusion
The choice between this compound and 4-chlorobenzoic acid is a trade-off between inherent reactivity and the challenges posed by substitution patterns.
-
This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions due to the C-Br bond. However, its utility is tempered by the steric hindrance of the ortho-isopropoxy group, which can necessitate more specialized and costly catalytic systems and may lead to lower yields in both cross-coupling and amidation reactions.
-
4-Chlorobenzoic acid is less reactive in cross-coupling reactions, demanding more forceful conditions and highly active catalysts. However, its lack of steric hindrance around the carboxylic acid group makes it a superior substrate for amide bond formation.
For drug development professionals, this guide highlights the importance of considering not only the primary reaction site but also the influence of neighboring functional groups. A thorough understanding of these steric and electronic effects is paramount for designing efficient and robust synthetic routes.
References
- Baumgarth, M., Beier, N., & Gericke, R. (1997). (2-Methyl-5-(methylsulfonyl) benzoyl) guanidine Na+/H+ antiporter inhibitors. Journal of medicinal chemistry, 40(13), 2017-2034.
- Cho, G., Kim, T., Son, W. S., Seo, S. H., Min, S. J., Cho, Y. S., & Pae, A. N. (2015). Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: A potential treatment for neuropathic pain. Bioorganic & medicinal chemistry letters, 25(6), 1324-1328.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A. Structure and Mechanisms (5th ed.). Springer.
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152615.
- Miller, R. A., & Bunnett, J. F. (1961). The "Element Effect" in Nucleophilic Aromatic Substitution. The Reaction of 2,4-Dinitrophenyl Halides with Piperidine in Methanol. Journal of the American Chemical Society, 83(16), 4956-4966.
- Sabharwal, G., Dwivedi, K. C., & Balakrishna, M. S. (2015). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 44(32), 14436-14447.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434.
- Salem, O. I., Frotscher, M., Scherer, C., Neugebauer, A., Biemel, K., Streiber, M., & Hartmann, R. W. (2006). Novel 5α-reductase inhibitors: synthesis, structure− activity studies, and pharmacokinetic profile of phenoxybenzoylphenyl acetic acids. Journal of medicinal chemistry, 49(2), 748-759.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 406-410.
- Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. In Organic Chemistry (McMurry).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube.
- ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides.
- PubMed. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon.
- MDPI. (2021). Heck Reaction—State of the Art.
- MDPI. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
- Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia.
- RSC Publishing. (2021). Sterically hindered ortho-substituted phosphatriptycenes as configurationally stable P-chirogenic triarylphosphines. Dalton Transactions.
- Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
- ResearchGate. (2017). Methoxy gp on aromatic ring ?.
- ResearchGate. (2020). Comparison of reactivity of different aryl halides.
- YouTube. (2018). Benzamide Preparation from Benzoic Acid.
- The Ortho Effect of benzoic acids. (n.d.).
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- PubMed Central (PMC). (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- Journal of the American Chemical Society. (2007). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- PubMed. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s).
- IUPAC Gold Book. (2025). electronic effect of substituents: symbols and signs.
- ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- Journal of the American Chemical Society. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols.
- PubMed. (2004). 4-(4-Propoxybenzo-yloxy)benzoic acid.
- MDPI. (2017). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid.
- University College Dublin Library. (2009). Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solved Aqueous Suzuki-Miyaura Cross-Coupling Reaction Post | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 4-Bromo-2-(propan-2-yloxy)benzoic Acid and Its Analogs
Introduction
In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold represents a cornerstone for the development of novel therapeutic agents. The versatility of this simple aromatic carboxylic acid, when functionalized with various substituents, gives rise to a diverse array of biological activities. This guide provides an in-depth comparative analysis of the potential biological activities of 4-Bromo-2-(propan-2-yloxy)benzoic acid, a compound with limited direct characterization in publicly available literature. By examining the structure-activity relationships (SAR) of its structural analogs, we aim to provide a predictive framework for its biological profile and guide future experimental investigations.
Our analysis will focus on the influence of the key structural motifs of the target molecule: the bromine substituent at the 4-position and the bulky isopropoxy group at the 2-position. We will draw comparisons with analogs where these positions are modified, including variations in the halogen, the alkoxy group, and the presence of a hydroxyl group. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Structure-Activity Relationship Analysis: The Impact of Substitution
The biological activity of a benzoic acid derivative is intricately linked to the nature and position of its substituents. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.
The Role of the 4-Bromo Substituent
Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a bromine atom at the para-position of the benzoic acid ring can have several effects:
-
Increased Lipophilicity: The bromo group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction and a weak deactivator of the aromatic ring. This can influence the acidity of the carboxylic acid and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
-
Enhanced Binding Affinity: The bromo substituent can form halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's active site, potentially leading to increased binding affinity and potency.
Studies on various brominated benzoic acid derivatives have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects. For instance, brominated phenols have shown potent antibacterial and antifungal activities[1]. The increased antibacterial activity of some brominated compounds compared to their chlorine analogs has been attributed to the higher electron density on the molecule[2].
The Influence of the 2-Alkoxy Group
The substituent at the 2-position (ortho to the carboxylic acid) can significantly impact the molecule's conformation and its interaction with target proteins. The isopropoxy group in this compound is a relatively bulky and lipophilic substituent.
-
Steric Hindrance: The isopropoxy group can create steric hindrance, which may influence the molecule's binding orientation within a receptor's active site. This can lead to selectivity for certain biological targets.
-
Increased Lipophilicity: Similar to the bromo group, the isopropoxy group enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as absorption and distribution.
-
Modulation of Acidity: The presence of an alkoxy group at the 2-position can influence the acidity of the carboxylic acid through electronic and steric effects.
Research on 4-alkoxybenzoic acid derivatives has shown their potential as inhibitors of enzymes like the trypanosome alternative oxidase[3]. The size and nature of the alkoxy group can be fine-tuned to optimize potency and selectivity.
Comparative Analysis of Biological Activities
Based on the SAR principles discussed above, we can predict and compare the potential biological activities of this compound with its analogs.
Antimicrobial Activity
The combination of a bromo substituent and a lipophilic alkoxy group suggests that this compound may possess significant antimicrobial activity.
-
Comparison with Halogenated Analogs: Compared to its chloro- or fluoro-analogs, the bromo derivative is expected to have comparable or potentially enhanced antibacterial activity due to the favorable properties of bromine in interacting with biological targets.
-
Comparison with Alkoxy Analogs: The isopropoxy group, being more lipophilic than a methoxy or ethoxy group, might lead to better penetration of bacterial cell membranes, potentially resulting in lower Minimum Inhibitory Concentrations (MICs). However, excessive bulkiness could also hinder binding to the target.
-
Comparison with Hydroxy Analogs: 4-Bromosalicylic acid (4-bromo-2-hydroxybenzoic acid) is known to have antimicrobial properties. The isopropoxy group in our target compound, while increasing lipophilicity, removes the hydrogen-bonding capability of the hydroxyl group, which could alter its mechanism of action and spectrum of activity.
Table 1: Predicted Antimicrobial Profile
| Compound | Predicted Activity | Rationale |
| This compound | Potentially High | Combination of lipophilic bromo and isopropoxy groups may enhance cell penetration and target interaction. |
| 4-Chloro-2-(propan-2-yloxy)benzoic acid | Potentially Moderate to High | Chloro group is also lipophilic and electron-withdrawing, but bromine often confers superior activity. |
| 4-Bromo-2-methoxybenzoic acid | Potentially Moderate | Methoxy group is less lipophilic than isopropoxy, which might result in lower activity. |
| 4-Bromo-2-hydroxybenzoic acid | Known to be Active | The hydroxyl group can participate in hydrogen bonding, leading to a different binding mode and potentially a different spectrum of activity. |
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.
-
Mechanism of Action: The carboxylic acid moiety is a key feature for binding to the active site of COX enzymes. The substituents on the aromatic ring modulate the potency and selectivity of this inhibition. The anti-inflammatory action of benzoic acids can be related to their electronic properties and their ability to participate in charge transfer interactions with the enzyme[4].
-
Influence of Substituents: The bromo and isopropoxy groups in this compound could enhance its binding to the hydrophobic channel of the COX active site. The steric bulk of the isopropoxy group might also confer selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects. A study on a series of benzoic acid derivatives showed that the introduction of a bromine atom led to improved pharmacokinetic properties for VLA-4 antagonists, which are involved in inflammation[5].
Enzyme Inhibition
The potential for this compound and its analogs to inhibit various enzymes is a promising area for investigation.
-
Targeting Specific Enzymes: The specific substitution pattern of our target compound makes it a candidate for inhibiting enzymes where a hydrophobic binding pocket is present. For example, derivatives of 4-aminobenzoic acid have been investigated as enzyme inhibitors[6].
-
Structure-Based Design: By comparing the activity of a series of analogs with varying alkoxy groups (methoxy, ethoxy, isopropoxy), one could probe the size and nature of the enzyme's active site. Similarly, comparing different halogens at the 4-position would provide insights into the importance of halogen bonding and electronic effects for inhibitory activity. For example, various N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been shown to inhibit acetylcholinesterase and α-glucosidase[7].
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound and its analogs, a series of in vitro assays can be performed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial and/or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitors (e.g., indomethacin, celecoxib)
-
Assay buffer
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a reaction vessel, pre-incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle control for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).
Conclusion
While direct experimental data on the biological activity of this compound is currently unavailable, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the 4-bromo and 2-isopropoxy substituents suggests that this compound is a promising candidate for investigation as an antimicrobial and anti-inflammatory agent, as well as an inhibitor of specific enzymes.
The structure-activity relationships discussed in this guide highlight the importance of systematic modifications of the benzoic acid scaffold to optimize biological activity. Further experimental evaluation, following the protocols outlined herein, is essential to confirm these predictions and to fully elucidate the therapeutic potential of this compound and its analogs. The findings from such studies will undoubtedly contribute to the growing body of knowledge on this versatile class of compounds and may pave the way for the development of new and effective therapeutic agents.
References
- Mavromoustakos, T., et al. (1998). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of Medicinal Chemistry, 41(10), 1587-1596.
- Ono, N., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. [Link]
- BenchChem. (2025). A Comparative Guide to the In Vitro Biological Activities of Benzoic Acid Derivatives Related to 4-Benzyloxy-3,5-dimethylbenzoic. BenchChem.
- BenchChem. (2025). Comparing the antibacterial spectrum of 4-Amino-3-bromobenzoic acid with other compounds. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies. BenchChem.
- Saeed, A., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides. Juniper Online Journal of Chemistry, 2(1).
- Suchetan, P. A., et al. (2016). 4-Bromo-2-hydroxybenzoic acid.
- Eurtivong, C., et al. (2019). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Infectious Diseases, 5(7), 1194-1203.
- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Halogenated Benzoic Acid Derivatives in Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and feasibility of a synthetic route. Halogenated benzoic acids are a versatile class of building blocks, pivotal in the construction of complex molecular architectures found in pharmaceuticals and functional materials. The choice of the halogen—fluorine, chlorine, bromine, or iodine—is not a trivial one, as it profoundly influences the reactivity of the molecule in cornerstone organic reactions.
This guide provides an in-depth, objective comparison of the performance of fluoro-, chloro-, bromo-, and iodo-benzoic acid derivatives in three indispensable classes of organic transformations: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By elucidating the chemical principles that govern their reactivity and providing supporting experimental data and protocols, this guide aims to empower chemists to make informed, strategic decisions in their synthetic endeavors.
The Dichotomy of Reactivity: Understanding the Carbon-Halogen Bond
The utility of halogenated benzoic acids is intrinsically linked to the nature of the carbon-halogen (C-X) bond. Two key properties, bond dissociation energy (BDE) and electronegativity, dictate the reactivity of these compounds, often in opposing ways depending on the reaction mechanism.
In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is frequently the oxidative addition of the palladium catalyst into the C-X bond. This step involves the cleavage of the C-X bond, and therefore, its strength is of paramount importance. The BDEs of C-X bonds in aryl halides follow the trend: Ar-F > Ar-Cl > Ar-Br > Ar-I .[1] Consequently, the reactivity in these reactions is inversely proportional to the BDE, leading to the general reactivity trend: I > Br > Cl >> F .[2]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the attack of a nucleophile on the carbon atom bearing the halogen. This process is facilitated by a more electrophilic carbon center. The high electronegativity of fluorine makes the attached carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, the reactivity order in SNAr reactions is often the reverse of that in cross-coupling reactions: F > Cl > Br > I .[3][4][5]
The presence of the carboxylic acid group adds another layer of complexity. In the ortho position, the carboxylic acid group can sterically hinder the approach of reagents and catalysts.[1] Furthermore, the acidic proton can influence the reaction environment, and the carboxylate group can potentially coordinate with the metal catalyst.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[6] The reactivity of halogenated benzoic acids in this reaction is a classic illustration of the BDE trend.
Reactivity Trend: Iodo- > Bromo- > Chloro- > Fluoro-benzoic acid
-
Iodo- and Bromo-benzoic acids are the most reactive substrates, often providing high yields under relatively mild conditions with standard palladium catalysts such as Pd(PPh₃)₄.[1] Their lower C-X bond dissociation energies facilitate the crucial oxidative addition step.
-
Chloro-benzoic acids are significantly less reactive due to the stronger C-Cl bond.[7][8] Their successful coupling requires more specialized and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[1][2][9]
-
Fluoro-benzoic acids are generally considered unreactive in Suzuki-Miyaura couplings due to the very strong C-F bond and are not typically used as substrates.
Comparative Performance Data (Suzuki-Miyaura Coupling)
| Halobenzoic Acid Derivative | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| 2-Iodobenzoic Acid | Pd(PPh₃)₄ / K₂CO₃ | 80-90 | 4-8 | >90 |
| 2-Bromobenzoic Acid | Pd(dppf)Cl₂ / K₃PO₄ | 90-100 | 8-16 | 85-95[1] |
| 2-Chlorobenzoic Acid | XPhos Pd G3 / K₃PO₄ | 100-120 | 12-24 | 70-85[2] |
| 2-Fluorobenzoic Acid | Not generally reactive | - | - | <5 |
Note: Yields are representative and can vary significantly based on the specific coupling partner and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with Phenylboronic Acid
Materials:
-
2-Bromobenzoic acid (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq.)
-
1,4-Dioxane/Water (10:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromobenzoic acid, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Logical Workflow for Suzuki-Miyaura Reaction
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl anthranilic acid derivatives from halobenzoic acids.[10][11] Similar to the Suzuki-Miyaura reaction, the reactivity is governed by the C-X bond strength.
Reactivity Trend: Iodo- > Bromo- > Chloro- > Fluoro-benzoic acid
-
Iodo- and Bromo-benzoic acids are excellent substrates for Buchwald-Hartwig amination, reacting with a wide range of amines under relatively mild conditions.
-
Chloro-benzoic acids are more challenging substrates and necessitate the use of highly active, sterically hindered phosphine ligands and often stronger bases (e.g., NaOt-Bu) and higher temperatures.[10][11]
-
Fluoro-benzoic acids are generally unreactive in this transformation.
It is noteworthy that the classical Ullmann condensation, a copper-catalyzed C-N coupling reaction, can also be employed for the synthesis of N-aryl anthranilic acids.[12][13] While often requiring harsher conditions than the Buchwald-Hartwig reaction, modern ligand-assisted Ullmann protocols have improved its scope and applicability.[10]
Comparative Performance Data (Buchwald-Hartwig Amination)
| Halobenzoic Acid Derivative | Typical Catalyst System | Base | Temperature (°C) | Representative Yield (%) |
| 2-Iodobenzoic Acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 80-100 | >90 |
| 2-Bromobenzoic Acid | Pd(OAc)₂ / BINAP | NaOt-Bu | 90-110 | 80-95 |
| 2-Chlorobenzoic Acid | RuPhos Pd G3 / LHMDS | NaOt-Bu | 110-130 | 65-80[10][11] |
| 2-Fluorobenzoic Acid | Not generally reactive | - | - | <5 |
Note: Yields are representative and can vary significantly based on the specific amine and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to palladium-catalyzed cross-coupling reactions, the reactivity of halogenated benzoic acids in SNAr is inverted. This reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[14]
Reactivity Trend: Fluoro- > Chloro- > Bromo- > Iodo-benzoic acid
The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[4] This electronic effect outweighs its poor leaving group ability in this mechanistic manifold. For SNAr to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the halogen.[14]
-
Fluoro-benzoic acids with appropriate electron-withdrawing groups are the most reactive substrates in SNAr reactions.
-
Chloro-benzoic acids are also effective substrates, though they may require slightly more forcing conditions than their fluoro counterparts.
-
Bromo- and Iodo-benzoic acids are significantly less reactive in SNAr reactions and often give poor yields or require very harsh conditions.
Comparative Performance Data (SNAr with an Amine Nucleophile)
| Halobenzoic Acid Derivative | Activating Groups | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| 2-Fluoro-3,5-dinitrobenzoic Acid | Two -NO₂ | Room Temp. | 1-2 | >95 |
| 2-Chloro-3,5-dinitrobenzoic Acid | Two -NO₂ | 50-60 | 4-6 | 85-95 |
| 2-Bromo-3,5-dinitrobenzoic Acid | Two -NO₂ | 100-120 | 12-24 | 40-60 |
| 2-Iodo-3,5-dinitrobenzoic Acid | Two -NO₂ | >120 | >24 | <30 |
Note: Yields are representative and highly dependent on the nucleophile and specific activating groups.
Reaction Mechanism: SNAr of a Halogenated Benzoic Acid
Causality Behind Experimental Choices and Troubleshooting
Catalyst and Ligand Selection in Cross-Coupling: The choice of ligand is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, and RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step and promote reductive elimination.[1] For iodo- and bromo-benzoic acids, less sophisticated ligands like triphenylphosphine are often sufficient.
Base Selection: The base plays a critical role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki couplings, the base activates the boronic acid for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine. The choice of base can influence reaction rates and suppress side reactions. For sensitive substrates, milder bases like K₂CO₃ or K₃PO₄ are preferred over stronger, more nucleophilic bases like hydroxides or alkoxides, which can promote side reactions such as protodehalogenation.[1]
Side Reactions:
-
Protodehalogenation: This is the replacement of the halogen with a hydrogen atom and is a common side reaction in palladium-catalyzed couplings, particularly with less reactive aryl halides that require forcing conditions. It can be minimized by using anhydrous solvents and non-nucleophilic bases.[1]
-
Decarboxylation: The carboxylic acid group can be lost as CO₂ under harsh thermal conditions, a process that can be catalyzed by transition metals.[12][15][16] This is a greater concern for benzoic acids with electron-donating groups or those that can form stable aryl-metal intermediates upon decarboxylation. Careful temperature control is essential to mitigate this side reaction.
Conclusion
The selection of a halogenated benzoic acid derivative is a strategic choice that should be guided by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) , the reactivity order I > Br > Cl >> F dictates that iodo- and bromo-derivatives are the preferred substrates for achieving high yields under mild conditions. Chloro-derivatives are a more economical but synthetically challenging alternative, requiring specialized, highly active catalyst systems.
-
For nucleophilic aromatic substitution (SNAr) reactions , the reactivity order is reversed (F > Cl > Br > I ), making activated fluoro- and chloro-benzoic acids the substrates of choice.
By understanding the fundamental principles of C-X bond reactivity and the nuances of each reaction class, researchers can navigate the complexities of modern organic synthesis with greater efficiency and success. The experimental data and protocols provided herein serve as a practical guide for the rational design and execution of synthetic routes utilizing these invaluable building blocks.
References
- Microwave-Promoted synthesis of novel N-Aryl-anthranilic acids. SciELO.
- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry.
- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ACS Publications.
- Isomeric biphenyldicarboxylic acids have been prepared from halobenzoic acids and aryl boronic acids using an inverse biphasic modification of the Suzuki coupling reaction. Scirp.org.
- Decarboxylative cross-coupling. Wikipedia.
- Ullmann condensation. Wikipedia.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed.
- Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Nucleophilic aromatic substitution. Wikipedia.
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube.
- Nucleophilic aromatic substitution. BYJU'S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. scirp.org [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of 4-Bromo-2-(propan-2-yloxy)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of key intermediates are paramount. 4-Bromo-2-(propan-2-yloxy)benzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its proper synthesis and rigorous validation are critical first steps in any drug discovery pipeline. This guide provides an in-depth comparison of two robust synthetic routes to this compound and outlines a comprehensive analytical workflow for its validation, ensuring you proceed with confidence in your starting material.
Introduction: The Importance of a Well-Characterized Intermediate
The journey of a drug from concept to clinic is paved with meticulous chemical syntheses. The reliability of each synthetic step hinges on the quality of the preceding materials. This compound, with its strategically placed bromo, isopropoxy, and carboxylic acid functionalities, offers multiple points for molecular elaboration. However, the presence of multiple reactive sites also presents challenges in its synthesis, primarily the potential for side reactions that can lead to impurities. These impurities, if not identified and removed, can compromise the outcome of subsequent reactions, leading to lower yields, difficult purification, and potentially misleading biological data. This guide, therefore, emphasizes not just the synthesis but the crucial validation process that guarantees the quality of this key intermediate.
Synthetic Strategies: A Comparative Analysis
Two primary synthetic strategies for the preparation of this compound are presented here: the classic Williamson Ether Synthesis and the milder Mitsunobu Reaction. Each method offers distinct advantages and disadvantages, and the choice between them will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for potential side products.
Method 1: The Workhorse - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1] In the context of our target molecule, this involves the deprotonation of the phenolic hydroxyl group of a 4-bromo-2-hydroxybenzoic acid derivative followed by reaction with an isopropyl halide.
Causality Behind Experimental Choices:
A critical consideration in this synthesis is the choice of starting material and base. Direct alkylation of 4-bromo-2-hydroxybenzoic acid is challenging due to the acidity of the carboxylic acid proton, which would be preferentially deprotonated. This would lead to O-alkylation of the carboxylate, forming an ester, rather than the desired ether. To circumvent this, the synthesis is best approached in two steps: first, esterification of the carboxylic acid, and second, the Williamson ether synthesis on the resulting ester, followed by saponification.
Step 1: Esterification of 4-Bromo-2-hydroxybenzoic Acid
A common and effective method for this esterification is the Fischer-Speier esterification, using methanol in the presence of a catalytic amount of strong acid.
-
To a solution of 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq). The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The elevated temperature drives the equilibrium towards the ester product. Progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-hydroxybenzoate. This intermediate is often a solid and can be purified by recrystallization if necessary.
Step 2: Williamson Ether Synthesis
With the carboxylic acid protected as a methyl ester, the phenolic hydroxyl group can be selectively alkylated.
-
To a solution of methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (1.5-2.0 eq). Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Add 2-bromopropane or 2-iodopropane (1.2-1.5 eq) to the mixture. 2-iodopropane is more reactive but also more expensive.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 4-bromo-2-(propan-2-yloxy)benzoate can be purified by column chromatography.
Step 3: Saponification
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Dissolve the purified methyl 4-bromo-2-(propan-2-yloxy)benzoate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl until the pH is acidic, resulting in the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Method 2: The Mild Alternative - Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, proceeding under neutral conditions and at lower temperatures.[3][4] This reaction couples a primary or secondary alcohol with a nucleophile, in this case, the phenolic hydroxyl group, using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
Causality Behind Experimental Choices:
The key advantage of the Mitsunobu reaction is its ability to directly alkylate the phenolic hydroxyl group in the presence of the free carboxylic acid, potentially reducing the number of synthetic steps. The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the symmetrical isopropanol. The primary challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazide byproducts, which often requires careful chromatography.
-
To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in an anhydrous solvent such as THF or dichloromethane at 0 °C under an inert atmosphere, add isopropanol (1.5 eq).
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in the same solvent dropwise, keeping the temperature at 0 °C. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazide byproducts. This purification can sometimes be challenging.
Comparative Summary of Synthetic Routes
| Feature | Williamson Ether Synthesis (Two-Step) | Mitsunobu Reaction (One-Step) |
| Starting Material | 4-Bromo-2-hydroxybenzoic acid | 4-Bromo-2-hydroxybenzoic acid |
| Number of Steps | 3 (Esterification, Etherification, Saponification) | 1 |
| Reaction Conditions | Basic, elevated temperatures | Neutral, room temperature |
| Key Reagents | Alkyl halide, Base (e.g., K₂CO₃) | PPh₃, DEAD/DIAD, Isopropanol |
| Advantages | Readily available and inexpensive reagents. Scalable. Byproducts are generally easy to remove. | Milder reaction conditions. Can tolerate a wider range of functional groups. Potentially fewer steps. |
| Disadvantages | Requires protection of the carboxylic acid. Use of a secondary alkyl halide can lead to some elimination byproducts. | Stoichiometric amounts of phosphine and azodicarboxylate are required. Purification can be difficult due to byproducts. Azodicarboxylates are hazardous. |
A Self-Validating System: The Analytical Workflow
Rigorous analytical validation is non-negotiable. The following multi-technique approach provides a self-validating system to confirm the identity, purity, and structural integrity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of organic compounds. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, intermediates, and byproducts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. A typical starting point would be a mixture of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).[6] The acid is crucial for suppressing the ionization of the carboxylic acid, leading to sharper peaks.
-
Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 254 nm.
-
Sample Preparation: Prepare a solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL.
Trustworthiness through Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak with a purity level of >98%. The presence of any other peaks indicates impurities, and their retention times can provide clues as to their identity (e.g., unreacted starting materials).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).
-
Aromatic Protons: Three protons on the benzene ring, exhibiting a characteristic splitting pattern. The proton ortho to the carboxylic acid will be a doublet, the proton ortho to the bromine will be a doublet, and the proton in between will be a doublet of doublets.
-
Isopropyl Group (-OCH(CH₃)₂): A septet for the methine proton (-OCH) and a doublet for the six methyl protons (-CH₃). The integration of these signals should be in a 1:6 ratio.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The carbon attached to the bromine (C-Br) and the carbon attached to the isopropoxy group (C-O) will have characteristic chemical shifts.
-
Isopropyl Group Carbons: A signal for the methine carbon (-OCH) and a signal for the two equivalent methyl carbons (-CH₃).
-
Expertise in Spectral Interpretation: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern. Comparing the obtained spectra with predicted values or data from similar known compounds is crucial for confirming the correct isomer has been synthesized.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁BrO₃), which is approximately 258 and 260 g/mol due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).
-
Fragmentation Pattern: Common fragmentation patterns for benzoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of the isopropoxy group (-OCH(CH₃)₂, 59 Da). The fragmentation pattern can provide additional structural information.
Visualizing the Workflow
To provide a clear overview of the processes described, the following diagrams illustrate the synthetic and analytical workflows.
Caption: Synthetic and analytical workflows for this compound.
Conclusion
The successful synthesis of this compound is a critical step in many research and development programs. By understanding the nuances of the available synthetic methods, researchers can choose the path that best suits their needs. The Williamson ether synthesis, while requiring more steps, is a robust and scalable method with straightforward purification. The Mitsunobu reaction offers a milder, one-step alternative, but with purification challenges that must be considered.
Ultimately, the synthesis is only as good as its validation. A comprehensive analytical approach, incorporating HPLC, NMR, and MS, provides a self-validating system that ensures the identity, purity, and structural integrity of this key intermediate. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can proceed with a high degree of confidence in the quality of their material, laying a solid foundation for the successful advancement of their projects.
References
- Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]
- Chromatography Today. (n.d.). A Comparison of High Temperature Liquid Chromatography with Conventional HPLC for the Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- NIST. (n.d.). Benzoic acid, 4-bromo-. In NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Navigating the Maze of Non-Specific Interactions: A Guide to Assessing Cross-Reactivity of 4-Bromo-2-(propan-2-yloxy)benzoic Acid in Preclinical Assays
Introduction: The Double-Edged Sword of Benzoic Acid Derivatives in Drug Discovery
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies. Their prevalence is largely due to the carboxylic acid moiety, a versatile hydrogen bond donor and acceptor that frequently interacts with the active sites of enzymes and receptors. The compound at the center of this guide, 4-Bromo-2-(propan-2-yloxy)benzoic acid, is a synthetic aromatic carboxylic acid. While specific biological targets for this exact molecule are not extensively documented in public literature, its structural motifs—a halogenated phenyl ring and an ether linkage—are common in pharmacologically active compounds.
However, the very physicochemical properties that make these molecules biologically active can also predispose them to non-specific interactions in common preclinical assay formats, leading to a high rate of false positives. For researchers and drug development professionals, understanding and mitigating this cross-reactivity is paramount to avoid costly and time-consuming diversions in the drug discovery pipeline. This guide provides a framework for assessing the cross-reactivity of this compound, offering insights into potential mechanisms of interference and presenting robust experimental protocols for their evaluation.
Hypothesized Mechanisms of Cross-Reactivity
The structure of this compound suggests several potential mechanisms for assay interference:
-
Ionic and Hydrogen Bonding Interactions: The carboxylic acid group can engage in non-specific ionic and hydrogen bonding with various protein targets in an assay, particularly at physiological pH where it is deprotonated.
-
Hydrophobic and Steric Effects: The bulky and hydrophobic isopropoxy group, combined with the bromo-substituted phenyl ring, can lead to non-specific binding to hydrophobic pockets on proteins, potentially causing conformational changes or occluding active sites.
-
Protein Aggregation: At higher concentrations, amphiphilic molecules like this can induce protein aggregation, a common source of false positives in high-throughput screening (HTS).
-
Interference with Detection Systems: Halogenated compounds can sometimes interfere with fluorescence or luminescence-based detection systems, either by quenching the signal or by possessing intrinsic fluorescence.
To systematically investigate these potential interferences, a series of carefully designed experiments are necessary.
Experimental Evaluation of Cross-Reactivity
This section outlines two key experimental protocols to assess the cross-reactivity of this compound. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Competitive ELISA for Off-Target Binding Assessment
The Enzyme-Linked Immunosorbent Assay (ELISA) is a workhorse in biomedical research for detecting and quantifying proteins and other biomolecules. However, small molecules can interfere with ELISA results, often by non-specifically binding to the antibodies or the target protein, leading to false-positive or false-negative readouts. A competitive ELISA format is particularly useful for assessing the potential of a small molecule to interfere with a known antigen-antibody interaction.
Caption: Workflow for Competitive ELISA.
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of a non-target protein (e.g., Human Serum Albumin, HSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL per well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
As a negative control, use a structurally similar molecule with potentially lower reactivity, such as 4-Bromobenzoic acid.
-
As a positive control for interference, use a known non-specific binder or aggregator.
-
In a separate plate, pre-incubate a fixed concentration of a primary antibody (not specific to the coated protein) with the serially diluted test compound, negative control, and positive control for 30 minutes.
-
Transfer 100 µL of the antibody-compound mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL per well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Detection: Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well. Allow the color to develop for 15-30 minutes.
-
Readout: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
A dose-dependent decrease in signal in the presence of this compound would suggest non-specific binding to the antibodies or the coated protein, thus indicating cross-reactivity in this type of assay.
Fluorescence-Based Assay Interference
Fluorescence-based assays are widely used in drug discovery for their high sensitivity. However, they are also prone to interference from test compounds that can either absorb the excitation/emission light or have intrinsic fluorescence.
Caption: Workflow for Fluorescence Interference Assay.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Plate Setup: In a 96-well black microplate, set up the following conditions in triplicate:
-
Full Reaction: Enzyme, fluorescent substrate, and test compound.
-
Substrate Control: Assay buffer, fluorescent substrate, and test compound (to check for direct effects on the substrate).
-
Compound Fluorescence Control: Assay buffer and test compound (to check for intrinsic fluorescence).
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Fluorescence Reading: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate.
-
An increase in fluorescence in the "Compound Fluorescence Control" wells indicates that the test compound is intrinsically fluorescent.
-
A decrease in fluorescence in the "Substrate Control" wells suggests that the test compound is quenching the fluorescence of the substrate.
-
A change in fluorescence in the "Full Reaction" wells that cannot be attributed to intrinsic fluorescence or quenching indicates a potential true effect on the enzyme, but this should be confirmed with an orthogonal, non-fluorescence-based assay.
Comparative Data Analysis
The results from these experiments should be tabulated to provide a clear comparison of the cross-reactivity of this compound with control compounds.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC₅₀ (µM) for Signal Inhibition | Interpretation |
| This compound | 15.2 | Moderate non-specific binding |
| 4-Bromobenzoic acid | > |
A Comparative Guide to the Synthetic Performance of 4-Bromo-2-isopropoxybenzoic Acid
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. 4-Bromo-2-isopropoxybenzoic acid has emerged as a versatile and highly valuable reagent, offering a unique combination of functionalities that enable complex molecular architectures. This guide provides an in-depth performance benchmark of this compound, comparing it with viable alternatives and furnishing detailed experimental data to support its application in key synthetic transformations.
Introduction: The Strategic Advantage of 4-Bromo-2-isopropoxybenzoic Acid
4-Bromo-2-isopropoxybenzoic acid is a trifunctional aromatic compound. Its utility stems from three key structural features:
-
The Carboxylic Acid: Provides a handle for amide bond formation, esterification, or conversion to other functional groups.
-
The Aryl Bromide: Serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
-
The Isopropoxy Group: A moderately bulky, electron-donating group that modulates the electronic properties and steric environment of the benzene ring. This influences reactivity and can be crucial for tuning the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final product.
This combination makes it a sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its precursor, 4-Bromo-2-hydroxybenzoic acid, is itself a key intermediate derived from salicylic acid, finding use in the synthesis of anti-inflammatory and antimicrobial agents.[3][4]
Synthesis of 4-Bromo-2-isopropoxybenzoic Acid: The Williamson Ether Synthesis
The most direct and efficient route to 4-Bromo-2-isopropoxybenzoic acid is via the Williamson ether synthesis.[5][6][7] This classic SN2 reaction involves the alkylation of the phenoxide derived from 4-Bromo-2-hydroxybenzoic acid.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating both the phenolic hydroxyl and the carboxylic acid, ensuring the more nucleophilic phenoxide is the primary species to react with the alkyl halide. Using a weaker base like potassium carbonate could lead to incomplete deprotonation and slower reaction rates.
-
Alkylating Agent: 2-Bromopropane is a suitable and cost-effective source of the isopropyl group. While 2-iodopropane is more reactive, it is also more expensive and prone to degradation.
-
Solvent: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate sodium salts, facilitating the SN2 mechanism.[8]
Caption: Workflow for Williamson Ether Synthesis of the title compound.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a building block like 4-Bromo-2-isopropoxybenzoic acid is its performance in reactions that construct the core of the target molecule. Palladium-catalyzed cross-coupling reactions are the gold standard for this purpose.[9][10]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[11][12] The aryl bromide of our title compound readily participates in the catalytic cycle.
Mechanistic Considerations: The electron-donating nature of the isopropoxy group can slightly decrease the rate of oxidative addition (the first step in the catalytic cycle) compared to electron-deficient aryl bromides. However, this is often offset by the enhanced solubility and stability of the molecule. The choice of ligand on the palladium catalyst is critical to overcome any sluggishness and prevent side reactions. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[13]
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
For constructing molecules containing an arylamine linkage, a cornerstone of many pharmaceuticals, the Buchwald-Hartwig amination is indispensable.[14][15] This reaction couples aryl halides with primary or secondary amines.[16]
Mechanistic Considerations: The steric hindrance from the ortho-isopropoxy group can be a significant factor in this reaction. It can impede the approach of the amine to the palladium center. Therefore, catalyst systems employing ligands with a wide "bite angle," such as Xantphos, or very bulky ligands like BrettPhos, are often required to facilitate the reaction and achieve high yields.[17] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[18]
Comparative Performance Analysis
To properly benchmark 4-Bromo-2-isopropoxybenzoic acid, we compare its performance in a model Suzuki-Miyaura coupling reaction against several structurally related alternatives. The reaction considered is the coupling with phenylboronic acid.
Table 1: Performance Benchmark in a Model Suzuki-Miyaura Coupling
| Reagent | R Group | Electronic Effect | Steric Hindrance | Typical Yield (%) | Key Considerations |
| 4-Bromo-2-isopropoxybenzoic acid | -OCH(CH₃)₂ | Electron-Donating | Moderate | 85-95% | Good balance of reactivity and functionality. Steric bulk may require more active catalysts. |
| 4-Bromo-2-methoxybenzoic acid | -OCH₃ | Electron-Donating | Low | 90-98% | Higher reactivity due to lower steric hindrance. Methoxy group is less effective at tuning lipophilicity. |
| 4-Bromo-2-fluorobenzoic acid[19] | -F | Electron-Withdrawing | Low | 90-98% | Increased rate of oxidative addition due to electronic effect. Different downstream reactivity. |
| 4-Bromo-2-methylbenzoic acid[2][20] | -CH₃ | Weakly Donating | Low | 88-96% | Good reactivity, but lacks the electronic modulation and H-bond accepting capability of an alkoxy group. |
| 4-Bromo-2-ethylbenzoic acid[21] | -CH₂CH₃ | Weakly Donating | Low-Moderate | 85-95% | Performance is generally similar to the methyl analogue. |
Note: Yields are representative estimates based on literature for similar substrates and may vary based on specific reaction conditions, ligands, and catalysts used.[13]
Analysis: 4-Bromo-2-isopropoxybenzoic acid provides excellent yields, though it may be slightly less reactive than its less sterically hindered methoxy counterpart or the electronically activated fluoro analogue. Its primary advantage lies in the properties the isopropoxy group imparts to the final product, offering a valuable tool for medicinal chemists to optimize drug-like properties. For syntheses where raw reaction speed is the only priority, the methoxy or fluoro versions might be preferred.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for researchers.
Protocol 1: Synthesis of 4-Bromo-2-isopropoxybenzoic acid
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Deprotonation: Cool the mixture in an ice bath (0 °C) and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the stirring mixture. Heat the reaction to 70 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove mineral oil.
-
Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the pure product.
Protocol 2: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 4-Bromo-2-isopropoxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (2 mol%), and a suitable ligand, such as SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).[11]
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 3: Representative Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried, screw-cap vial, add 4-Bromo-2-isopropoxybenzoic acid (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst, for example, XPhos Pd G3 (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction progress.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to isolate the desired N-aryl product.
Conclusion
4-Bromo-2-isopropoxybenzoic acid stands as a robust and highly effective building block in modern organic synthesis. While alternatives may offer slightly faster reaction kinetics in specific cross-coupling scenarios due to reduced steric hindrance or favorable electronics, the title compound provides a unique and valuable balance of reactivity and functionality. The isopropoxy group is a powerful modulator of physicochemical properties, making this reagent a strategic choice for projects in drug development and materials science where fine-tuning the final molecular properties is a key objective. The reliable protocols for its synthesis and application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidify its position as an indispensable tool for the synthetic chemist.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry Steps. Williamson Ether Synthesis.
- PubChem. 4-Bromo-2-hydroxybenzoic acid.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- ChemBK. 4-Bromo-2-hydroxybenzoic acid.
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- YouTube. Williamson Ether Synthesis.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Suzuki reaction.
- Wikipedia. Williamson ether synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Medium. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries.
- Organic Syntheses. Resorcinol, 4-bromo-.
- PrepChem.com. Synthesis of 4-propyl-3-bromo-benzoic acid.
- PubChem. 4-Bromo-2-ethylbenzoic acid.
- PubChem. 2-Bromo-4-isopropylbenzoic acid.
- RSC Publishing. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
- 21. 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(propan-2-yloxy)benzoic acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, science-first protocol for the proper disposal of 4-Bromo-2-(propan-2-yloxy)benzoic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment and Chemical Profile
Before any disposal plan can be formulated, a thorough understanding of the compound's chemical nature and associated hazards is essential. This compound is a halogenated carboxylic acid. This classification immediately informs our disposal strategy.
Key Chemical Properties and Hazards
| Property | Value/Information | Rationale for Concern |
| Chemical Class | Halogenated Organic Compound; Carboxylic Acid | Halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the release of toxic and corrosive gases.[1][2][3] The acidic nature necessitates segregation from bases to avoid violent reactions.[4] |
| Physical State | Solid / Powder | Poses an inhalation risk; dust formation should be minimized during handling.[1][5] |
| Primary Hazards | Harmful if swallowed.[6] | Direct toxicological risk. |
| Causes skin and serious eye irritation.[6][7][8] | Corrosive potential, requiring robust Personal Protective Equipment (PPE). | |
| May cause respiratory tract irritation.[6][7][8] | Inhalation of dust must be prevented through proper ventilation or respiratory protection. | |
| Combustion Products | Carbon oxides (CO, CO2), Hydrogen bromide (HBr) gas.[1][2][5] | Hydrogen bromide is a highly toxic and corrosive gas, dictating the need for specialized incineration with scrubbers.[1][2] |
| Environmental | Harmful to aquatic life. | Direct disposal into the sewer system is strictly prohibited to prevent environmental damage.[5] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the identified hazards, establishing a safe handling environment is the first line of defense.
-
Engineering Controls : All handling and preparation for disposal should occur within a certified chemical fume hood to control dust and vapors.[1] Ensure that a safety shower and eyewash station are readily accessible, as mandated by OSHA.[9][10]
-
Personal Protective Equipment (PPE) : A non-negotiable aspect of safe handling.
-
Eye Protection : Wear chemical safety goggles or glasses with side-shields conforming to OSHA standard 29 CFR 1910.133 or EN166.[2][9]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2]
-
Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[8]
-
Respiratory Protection : If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved N95 (or equivalent) respirator should be used.[1]
-
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a hazardous, halogenated organic waste. The following protocol ensures compliance with federal regulations like the Resource Conservation and Recovery Act (RCRA) and institutional best practices.[11]
Step 1: Waste Identification and Segregation
This is the most critical step. This compound must be treated as Halogenated Organic Waste .
-
Action : Designate a specific waste container for halogenated organic solids.
-
Rationale : Halogenated and non-halogenated waste streams are disposed of via different processes, often with significant cost differences.[12] Co-mingling these wastes can lead to complex and expensive disposal procedures. Furthermore, mixing this acidic compound with incompatible waste, such as bases or strong oxidizing agents, could trigger a dangerous chemical reaction.[4]
Step 2: Container Selection and Labeling
Proper containment and communication are vital for safety and compliance.
-
Action : Select a waste container that is in good condition, leak-proof, and chemically compatible with the acid. While the original container is often suitable, a high-density polyethylene (HDPE) or glass container is a robust choice.[4][13] Avoid metal containers for acidic waste.[13][14]
-
Action : As soon as the first quantity of waste is added, label the container clearly. The label must, at a minimum, include:
-
Rationale : Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the safety of lab personnel and waste handlers. This is a strict requirement from regulatory bodies like the EPA.[15]
Step 3: In-Lab Accumulation (Satellite Accumulation Area)
Labs must manage waste in designated areas before it is collected for final disposal.
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[4][18][19]
-
Action : Keep the container tightly closed at all times, except when you are actively adding waste.[4][18]
-
Action : Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[11][20]
-
Rationale : The SAA regulations are designed to minimize the quantity of waste in active lab spaces and ensure it is managed safely by trained personnel. Storing waste in a designated, contained area prevents spills from spreading and contaminating the laboratory.[4]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action : Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated, and approved protocol from your institution's safety office.
-
Action : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[18]
-
Rationale : The final disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][2] This process ensures the complete destruction of the organic molecule and captures the resulting hydrogen bromide, preventing its release into the atmosphere. This is a specialized process that can only be performed by a licensed professional waste disposal service.[1][2]
Visualization of the Disposal Decision Pathway
The following diagram illustrates the logical workflow for managing waste generated from this compound.
Caption: Disposal decision workflow for this compound.
References
- Properly Managing Chemical Waste in Labor
- Management of Waste - Prudent Practices in the Labor
- Best Practices for Labor
- How to Ensure Safe Chemical Waste Disposal in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.
- Material Safety D
- Managing Hazardous Chemical Waste in the Lab.
- 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY D
- SAFETY D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Hazardous Waste Segreg
- 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID)
- 4-Bromo-3-isopropoxybenzoic acid - AK Scientific.
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- Safety D
- SAFETY D
- Halogenated Organic Liquids - Standard Oper
- 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
- SAFETY D
- Acetic and Formic Acids in Workplace
- 2-Pyrrolidone-5-carboxylic acid, sodium salt, 50 wt% solution in w
- 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). - eCFR.
- Acid and Caustic Solutions | Occupational Safety and Health Administr
- SAFETY D
Sources
- 1. One moment, please... [oxfordlabfinechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. aksci.com [aksci.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. medlabmag.com [medlabmag.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. epa.gov [epa.gov]
- 20. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
